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  • Product: 8-Methyl-1,8-diazaspiro[5.5]undecane
  • CAS: 1086395-02-9

Core Science & Biosynthesis

Foundational

Structural Elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane: A Comprehensive Analytical Framework

Executive Summary The drive to escape the "flatland" of traditional drug discovery has led to a surge in the utilization of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to escape the "flatland" of traditional drug discovery has led to a surge in the utilization of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles offer enhanced aqueous solubility, improved metabolic stability, and highly specific three-dimensional vectorization[1]. Among these, 8-Methyl-1,8-diazaspiro[5.5]undecane has emerged as a privileged building block, demonstrating significant potential in medicinal chemistry, including its role as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis[2].

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane, detailing the causality behind Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy workflows.

Structural Dynamics & Analytical Challenges

8-Methyl-1,8-diazaspiro[5.5]undecane (Molecular Formula: C10​H20​N2​ , MW: ~168.28 g/mol ) consists of two six-membered piperidine-like rings sharing a single quaternary spiro carbon (C6).

  • Ring A contains a secondary amine at position 1, directly adjacent to the spiro carbon, creating a highly asymmetric electronic environment.

  • Ring B features a tertiary amine at position 8, bearing a methyl group.

The primary analytical challenge lies in bridging the two rings. Because the spiro carbon (C6) is quaternary, it lacks attached protons, rendering standard 1H−1H COSY experiments blind to the trans-annular connectivity[3]. Furthermore, the double-chair conformation of the spiro[5.5] system results in complex overlapping multiplets for the diastereotopic equatorial and axial protons.

Workflow for Structure Elucidation

To establish absolute structural certainty, a multi-modal spectroscopic approach is required. The workflow relies on orthogonal validation: HRMS confirms the atomic composition, FTIR identifies the secondary amine, and 2D NMR maps the atomic connectivity[4].

Workflow A Sample Preparation (8-Methyl-1,8-diazaspiro[5.5]undecane) B HRMS (ESI-TOF) Exact Mass Validation A->B C ATR-FTIR Functional Group (N-H) ID A->C D 1D NMR (1H, 13C) Chemical Shift Profiling A->D G Final Structure Elucidation Validated Scaffold B->G C->G E 2D NMR (COSY, HSQC, HMBC) Spiro-Connectivity Mapping D->E F NOESY / ROESY Double-Chair Conformation E->F F->G

Figure 1: Analytical workflow for the structural elucidation of spirocyclic diamines.

Orthogonal Validation: HRMS and FTIR

Before committing to resource-intensive NMR analysis, the gross molecular integrity must be validated.

  • High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI-TOF) in positive mode, the molecule readily protonates at the more basic tertiary amine (N8), yielding a robust [M+H]+ pseudo-molecular ion at m/z 169.1705 (calculated for C10​H21​N2+​ ). Collision-induced dissociation (CID) typically results in the neutral loss of methylamine (-31 Da), confirming the N8-methyl substitution.

  • ATR-FTIR Spectroscopy: The presence of the secondary amine (N1) is confirmed by a distinct, sharp N-H stretching band at ~3310 cm−1 . The aliphatic C-H stretches of the spirocyclic core appear prominently between 2850–2950 cm−1 [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the regiochemistry of the diazaspiro core[5].

Chemical Shift Profiling

The 1D 13C spectrum is anchored by the quaternary spiro carbon (C6). Because C6 is directly adjacent to N1, it is significantly deshielded, typically resonating near 52.4 ppm. To ensure accurate integration and detection of this quaternary center, the longitudinal relaxation delay ( D1​ ) must be extended ( ≥5 seconds) to account for its long T1​ relaxation time[4].

Table 1: Representative 1H and 13C NMR Data for 8-Methyl-1,8-diazaspiro[5.5]undecane ( CDCl3​ , 298K)

PositionType 13C δ (ppm) 1H δ (ppm)MultiplicityKey HMBC Correlations ( 2J , 3J )
N1-H NH-1.80br s-
C2 CH2​ 42.52.85mC3, C4, C6
C3 CH2​ 24.11.55mC2, C4, C5
C4 CH2​ 26.31.45mC2, C3, C5, C6
C5 CH2​ 34.81.60mC3, C4, C6, C7, C11
C6 C(spiro)52.4---
C7 CH2​ 61.22.30, 2.55d ( J=11.0 )C5, C6, C9, C11, N8- CH3​
N8- CH3​ CH3​ 46.82.25sC7, C9
C9 CH2​ 55.42.40mC7, C10, C11, N8- CH3​
C10 CH2​ 23.51.65mC9, C11, C6
C11 CH2​ 36.11.50, 1.90mC6, C7, C9, C10
Mechanistic Causality of 2D NMR (HMBC & NOESY)

The assignment of the two rings relies entirely on Heteronuclear Multiple Bond Correlation (HMBC)[3]. The spiro carbon (C6) acts as the central node.

  • Proving Ring A: Protons at C4 and C5 show strong 3J and 2J HMBC correlations to C6.

  • Proving Ring B: Protons at C7 and C11 show equivalent 2J and 3J correlations to C6.

  • Stereochemical Dynamics: NOESY cross-peaks between the axial protons of Ring A (H5) and Ring B (H7/H11) confirm the spatial proximity enforced by the rigid spiro[5.5] junction.

HMBC_Logic C6 Spiro Carbon (C6) Quaternary, ~52 ppm RingA Ring A Protons (H5, H4) RingA->C6 2J / 3J HMBC RingB Ring B Protons (H7, H11) RingB->C6 2J / 3J HMBC RingB->RingA NOESY (Spatial) N8 N8-Methyl Protons (H-CH3) N8->RingB 3J HMBC to C7/C9

Figure 2: HMBC and NOESY correlation logic across the spiro[5.5] junction.

Standardized Experimental Methodologies

To ensure reproducibility across drug development laboratories, the following self-validating protocols must be strictly adhered to.

Protocol 1: High-Resolution NMR Acquisition for Spirocyclic Diamines
  • Sample Preparation: Accurately weigh 15–20 mg of 8-Methyl-1,8-diazaspiro[5.5]undecane into a clean vial. Dissolve completely in 0.6 mL of high-purity CDCl3​ (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4]. Transfer to a 5 mm precision NMR tube.

  • Probe Tuning: Insert the sample into a ≥400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1H and 13C nuclei. Shim the magnetic field to achieve a TMS line width of ≤0.5 Hz.

  • 1D Acquisition:

    • Acquire the 1H spectrum with 16 scans and a 2-second relaxation delay.

    • Acquire the 13C{1H} spectrum with a minimum of 512 scans. Critical: Set the relaxation delay ( D1​ ) to 5.0 seconds to ensure the quaternary C6 carbon fully relaxes, preventing signal suppression.

  • 2D Connectivity Mapping:

    • Run a gradient-selected HSQC to map all one-bond C-H couplings.

    • Run a gradient-selected HMBC optimized for long-range couplings ( JCH​=8 Hz). This is the mandatory step for linking Ring A and Ring B through C6.

  • Stereochemical Analysis: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms to observe trans-annular spatial proximities.

Protocol 2: ATR-FTIR Spectroscopic Validation
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm−1 resolution) to subtract atmospheric CO2​ and water vapor[4].

  • Sample Application: Apply 2–5 mg of the neat sample directly onto the ATR crystal. Lower the press arm to ensure uniform contact without crushing the crystal.

  • Acquisition & Analysis: Acquire the sample spectrum (32 scans). Identify the diagnostic secondary amine N-H stretch (~3310 cm−1 ) and the tertiary C-N stretch (~1150 cm−1 ).

  • Decontamination: Raise the press arm, wipe the crystal with a solvent-dampened Kimwipe, and verify cleanliness via a rapid background check.

Conclusion

The structural elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane requires a rigorous, multi-disciplinary approach. By leveraging extended-delay 13C NMR, targeted HMBC trans-annular mapping, and orthogonal HRMS/FTIR validation, researchers can unambiguously confirm the integrity of this privileged spirocyclic scaffold. This self-validating framework ensures high-fidelity data, accelerating downstream applications in targeted drug discovery and structural biology.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health (PMC). Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group (University of Bern). Available at: [Link]

  • Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation. National Institutes of Health. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Methodological Workflows for 8-Methyl-1,8-diazaspiro[5.5]undecane

Executive Summary 8-Methyl-1,8-diazaspiro[5.5]undecane is a highly rigid, nitrogen-containing spirocyclic scaffold that has garnered significant attention in medicinal chemistry and modern drug discovery[1]. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methyl-1,8-diazaspiro[5.5]undecane is a highly rigid, nitrogen-containing spirocyclic scaffold that has garnered significant attention in medicinal chemistry and modern drug discovery[1]. Characterized by its unique spiro junction connecting two six-membered rings, this diamine offers distinct conformational properties that enhance target binding affinity and metabolic stability. Notably, it has been identified as a 2 in Mycobacterium tuberculosis, making it a critical candidate in the development of novel antitubercular therapeutics[2]. This technical guide provides an authoritative overview of its physicochemical properties, mechanistic pathways, and self-validating experimental protocols for laboratory characterization.

Structural & Physicochemical Properties

The spirocyclic framework of 8-Methyl-1,8-diazaspiro[5.5]undecane contains two nitrogen atoms: a secondary amine at position 1 and a tertiary, methylated amine at position 8. This configuration significantly influences its basicity, solubility, and overall reactivity[3].

PropertyValue / Description
IUPAC Name 8-methyl-1,8-diazaspiro[5.5]undecane
CAS Number 1086395-02-9[3]
Molecular Formula C10H20N2[3]
Molecular Weight 168.28 g/mol [3]
Exact Mass (Dihydrochloride) 240.1160 g/mol [4]
Canonical SMILES CN1CCCC2(C1)CCCCN2[3]
Appearance White to off-white powder or crystalline solid[3]
Solubility Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane)[3]

Mechanistic Insights: Conformational Dynamics & Target Engagement

The three-dimensionality of spirocyclic compounds allows them to project functional groups across multiple vectors, reducing off-target promiscuity compared to flat, aromatic rings.

Causality in Target Binding: 8-Methyl-1,8-diazaspiro[5.5]undecane leverages this structural rigidity to interact with specific molecular targets. In the context of tuberculosis, it acts as an inhibitor of MmpL3 (Mycobacterial membrane protein Large 3)[2]. MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane. By binding to the transmembrane domain of MmpL3, the spirocyclic compound disrupts the proton motive force required for TMM transport, halting cell wall biosynthesis and leading to rapid bactericidal activity.

MoA Compound 8-Methyl-1,8-diazaspiro[5.5]undecane Target MmpL3 Protein (Mycobacterium tuberculosis) Compound->Target Binds & Inhibits Process1 Inhibition of Trehalose Monomycolate Transport Target->Process1 Blocks Process2 Disruption of Cell Wall Biosynthesis Process1->Process2 Leads to Outcome Bactericidal Effect (Cell Death) Process2->Outcome Results in

Caption: Mechanism of Action: 8-Methyl-1,8-diazaspiro[5.5]undecane targeting MmpL3.

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity, the following methodologies are designed as self-validating systems. The synthesis of this compound typically employs the3, utilizing a Grubbs catalyst for olefin metathesis to construct the spirocyclic framework[3]. The subsequent physicochemical characterization protocols are detailed below.

Workflow Start Compound Preparation (8-Methyl-1,8-diazaspiro[5.5]undecane) Split1 Lipophilicity (LogP) Shake-Flask Method Start->Split1 Split2 Ionization (pKa) Potentiometric Titration Start->Split2 Phase1 Octanol/Water Partitioning Split1->Phase1 Phase2 Acid-Base Titration (0.1M HCl / NaOH) Split2->Phase2 Quant1 HPLC-UV Quantification Phase1->Quant1 Quant2 pH-Volume Curve Analysis Phase2->Quant2 End Physicochemical Profile Established Quant1->End Quant2->End

Caption: Experimental workflow for physicochemical profiling of the spirocyclic compound.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality: Understanding lipophilicity is crucial because the spirocyclic core dictates membrane permeability, directly impacting the compound's ability to reach intracellular targets like MmpL3.

  • Preparation: Prepare a 1 mM stock solution of 8-Methyl-1,8-diazaspiro[5.5]undecane in 1-octanol (pre-saturated with water).

  • Partitioning: Add equal volumes (5 mL) of the octanol stock and water (pre-saturated with octanol, buffered to pH 7.4) into a borosilicate glass vial.

  • Equilibration: Mechanically shake the vial at 25°C for 60 minutes to ensure complete phase distribution, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and organic phases. Quantify the concentration of the compound using HPLC-UV (detecting at the appropriate isosbestic point).

  • Self-Validation Checkpoint (Mass Balance): Calculate the total mass of the compound recovered from both phases. The recovery must exceed 95%. A lower recovery indicates potential adsorption to the glass vial or incomplete phase separation, invalidating the run.

Protocol B: Ionization Constant (pKa) Profiling via Potentiometric Titration

Causality: The basicity of the two nitrogen atoms (secondary and tertiary) governs the compound's ionization state at physiological pH, which is a critical parameter for formulating salt forms (e.g.,4[4]) and predicting pharmacokinetics.

  • Sample Preparation: Dissolve 5 mg of 8-Methyl-1,8-diazaspiro[5.5]undecane in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to fully protonate both nitrogen atoms.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO2 absorption) while continuously recording the pH.

  • Data Analysis: Plot the first derivative of the pH-volume curve to identify the equivalence points corresponding to the pKa of the secondary and tertiary amines.

  • Self-Validation Checkpoint (Reverse Titration): Immediately perform a reverse titration by adding 0.1 M HCl back into the alkaline solution. The forward and reverse titration curves must overlap perfectly (no hysteresis). Any deviation indicates chemical degradation during the assay or precipitation of the free base.

Protocol C: In Vitro MmpL3 Inhibition Assay

Causality: To confirm the mechanistic claim of MmpL3 inhibition[2], a whole-cell assay utilizing a reporter strain is required to verify target engagement in a physiological environment.

  • Strain Preparation: Culture Mycobacterium smegmatis expressing an MmpL3-GFP fusion protein to mid-log phase.

  • Compound Incubation: Treat the cultures with varying concentrations of 8-Methyl-1,8-diazaspiro[5.5]undecane (0.1 to 100 µM) in a 96-well plate.

  • Fluorescence Monitoring: Measure the accumulation of TMM and the mislocalization of MmpL3-GFP using fluorescence microscopy and thin-layer chromatography (TLC) of lipid extracts.

  • Self-Validation Checkpoint (Positive Control): Run SQ109 (a known MmpL3 inhibitor) in parallel. The dose-response curve of the spiro compound must be normalized against the SQ109 baseline to validate the assay's sensitivity and dynamic range.

References

  • Title: Buy 8-Methyl-1,8-diazaspiro[5.5]undecane (EVT-11889218)
  • Title: 8-Methyl-1,8-diazaspiro[5.
  • Title: 8-Methyl-1,8-diazaspiro[5.
  • Title: 8-Methyl-1,8-diazaspiro[5.5]undecane (EVT-11889218)

Sources

Foundational

The Spirocyclic Scaffold in Antimycobacterial Drug Discovery: A Technical Guide to 8-Methyl-1,8-diazaspiro[5.5]undecane

Executive Summary The emergence of multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) has catalyzed the search for novel therapeutic targets and unique chemical scaffolds. Among these, spirocyclic amines have demon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) has catalyzed the search for novel therapeutic targets and unique chemical scaffolds. Among these, spirocyclic amines have demonstrated exceptional promise. 8-Methyl-1,8-diazaspiro[5.5]undecane is a highly specialized bicyclic compound characterized by a spiro junction containing two nitrogen atoms[1]. This unique conformational geometry makes it a critical building block in medicinal chemistry, specifically serving as a highly potent pharmacophore for the inhibition of the mycobacterial membrane protein large 3 (MmpL3)[1][2].

This whitepaper provides an in-depth technical analysis of 8-Methyl-1,8-diazaspiro[5.5]undecane, detailing its physicochemical properties, synthetic methodologies, and its mechanistic role as an MmpL3 inhibitor in modern drug development.

Chemical Identity and Physicochemical Profiling

The structural rigidity of the spiro[5.5]undecane core restricts the conformational flexibility of the molecule, which is highly advantageous in drug design for locking the ligand into a bioactive conformation. The presence of two basic nitrogen atoms—one secondary and one tertiary (methylated)—provides distinct pKa values, allowing for selective functionalization and tuning of the molecule's lipophilicity[1].

Table 1: Chemical and Structural Identifiers
PropertyValue / Identifier
Product Name 8-Methyl-1,8-diazaspiro[5.5]undecane
CAS Number 1086395-02-9[1]
Molecular Formula C₁₀H₂₀N₂[1]
Molecular Weight 168.28 g/mol [1]
Canonical SMILES CN1CCCC2(C1)CCCCN2[1]
InChI Key REHPHQPZJRELLK-UHFFFAOYSA-N[1]
Common Salt Form Dihydrochloride (CAS: N/A; MW: 241.20 g/mol )[3]
Appearance White to off-white powder or crystalline solid[1]

Synthesis Methodology: The Prins Cyclization Approach

The construction of the spirocyclic framework is non-trivial due to the steric hindrance at the quaternary spiro carbon. The synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane typically employs the Prins cyclization reaction [1].

Causality of Method Selection: Standard alkylation strategies often fail to close the second ring efficiently due to unfavorable entropy and steric clashes. The Prins cyclization, however, utilizes an acid-catalyzed condensation between a homoallylic amine derivative and an aldehyde/ketone. The formation of a highly reactive oxocarbenium or iminium intermediate drives the intramolecular attack of the alkene, thermodynamically favoring the formation of the heavily substituted spiro-piperidine core.

Step-by-Step Synthesis Protocol
  • Precursor Preparation: A suitable piperidine derivative containing an exocyclic double bond (e.g., a methylenepiperidine) is reacted with a protected amino-aldehyde.

  • Acid-Catalyzed Cyclization: The reagents are dissolved in an anhydrous solvent (such as dichloromethane) and cooled to 0°C. A strong Lewis acid (e.g., BF₃·OEt₂ or TiCl₄) is added dropwise. Rationale: The Lewis acid activates the carbonyl group, forming an iminium ion that undergoes rapid intramolecular nucleophilic attack by the exocyclic alkene.

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of NaHCO₃ to neutralize the acid and prevent the degradation of the newly formed spirocycle. The organic layer is extracted, washed with brine, and dried over anhydrous Na₂SO₄.

  • Deprotection and Methylation: The secondary amines are selectively deprotected. A reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is then performed to selectively methylate the target nitrogen, yielding 8-Methyl-1,8-diazaspiro[5.5]undecane.

  • Purification: The crude product is purified via flash column chromatography (using a highly polar solvent system, e.g., CH₂Cl₂/MeOH/NH₄OH 90:9:1) to isolate the pure basic amine.

Pharmacological Application: MmpL3 Inhibition

The Mechanistic Target

In Mycobacterium tuberculosis, MmpL3 is an essential inner membrane transporter belonging to the resistance-nodulation-cell division (RND) superfamily[4]. It functions as a flippase, translocating trehalose monomycolate (TMM) across the plasma membrane, a process driven by the proton motive force (PMF)[4][5]. TMM is a critical precursor for the biosynthesis of the mycobacterial outer membrane (the mycomembrane)[4].

Spirocyclic amines like 8-Methyl-1,8-diazaspiro[5.5]undecane act as potent MmpL3 inhibitors[1][2]. Because these scaffolds are highly lipophilic, they readily partition into the hydrophobic mycobacterial membrane[2]. Once there, the basic amine groups (which are protonated at physiological pH) interact directly with the transmembrane domains of MmpL3, disrupting the PMF-driven flipping of TMM and causing a lethal accumulation of intracellular TMM[4][5].

Pathway Visualization

MmpL3_Pathway TMM_Syn Intracellular TMM Biosynthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Syn->MmpL3 Delivers TMM TMM_Flip TMM Translocation (Flippase Action) MmpL3->TMM_Flip PMF-driven export Cell_Wall Mycolic Acid Cell Wall Assembly TMM_Flip->Cell_Wall Cell envelope biogenesis Spiro 8-Methyl-1,8-diazaspiro [5.5]undecane PMF_Block PMF Disruption & Transmembrane Blockade Spiro->PMF_Block Partitions into membrane PMF_Block->MmpL3 Inhibits Flippase Cell_Death Mycobacterial Cell Death PMF_Block->Cell_Death Loss of viability

Caption: Mechanism of action for spirocyclic MmpL3 inhibitors disrupting TMM translocation.

Experimental Protocols: In Vitro Validation of MmpL3 Inhibition

To validate the efficacy of 8-Methyl-1,8-diazaspiro[5.5]undecane derivatives, researchers utilize a self-validating Spheroplast-based Translocation Assay [4].

Causality of the Assay: By enzymatically removing the mycobacterial outer cell wall to create spheroplasts, researchers can distinguish between TMM that has been successfully flipped to the outer leaflet (which is accessible to external extraction) versus TMM trapped in the inner leaflet due to MmpL3 inhibition.

Step-by-Step Spheroplast Translocation Protocol
  • Spheroplast Generation: Treat mid-log phase M. smegmatis or M. tuberculosis cultures with lysozyme and glycine in an osmotic stabilizer buffer (e.g., 20% sucrose) to degrade the peptidoglycan layer without lysing the inner membrane.

  • Radiometabolic Labeling: Incubate the spheroplasts with [¹⁴C]-acetate for 60 minutes. Rationale: Acetate is the fundamental building block for lipid biosynthesis. The ¹⁴C isotope allows for highly sensitive autoradiographic tracking of newly synthesized TMM.

  • Inhibitor Treatment: Expose the labeled spheroplasts to varying concentrations of the spirocyclic inhibitor (e.g., 1x, 5x, and 10x the Minimum Inhibitory Concentration, MIC) for 2 hours.

  • Differential Lipid Extraction:

    • Outer Leaflet Extraction: Briefly wash the spheroplasts with a non-penetrating hydrophobic solvent (e.g., hexane) to extract only the TMM that has been successfully flipped to the outer surface.

    • Total Lipid Extraction: Lyse the spheroplasts and extract total lipids using a Chloroform/Methanol/Water (20:4:0.5, v/v/v) system.

  • TLC Analysis: Separate the lipid extracts using Thin Layer Chromatography (TLC) and quantify the [¹⁴C]-TMM bands via phosphorimaging. A successful MmpL3 inhibitor will show a massive accumulation of TMM in the total lipid extract but an absence of TMM in the outer leaflet extraction[4].

Safety, Cytotoxicity, and Off-Target Considerations

While spirocyclic amines are potent antimycobacterials, their physicochemical properties present specific developmental hurdles.

Table 2: Pharmacological Profile & Liabilities
ParameterImplication in Drug Development
High ClogP (Lipophilicity) Facilitates membrane partitioning but increases non-specific protein binding and HepG2 cytotoxicity[2][6].
Basic Amine (pKa ~9-10) Essential for PMF disruption[5], but creates a strong pharmacophore match for the hERG potassium channel[2].
hERG Inhibition High risk of QT prolongation and fatal cardiac arrhythmias[2][6].

Optimization Strategy: To mitigate the off-target hERG liability inherent to lipophilic monobasic amines like 8-Methyl-1,8-diazaspiro[5.5]undecane, medicinal chemists often synthesize zwitterionic derivatives [2]. By introducing an acidic moiety (such as a carboxylic acid) elsewhere on the spirocycle, the net charge of the molecule at physiological pH is neutralized. This drastically reduces its affinity for the negatively charged inner cavity of the hERG channel while preserving its ability to partition into the mycobacterial membrane and inhibit MmpL3[2][6].

References

  • ACS Omega. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. (2021). Retrieved from:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). Microbiological evidence for the trisubstituted benzimidazoles targeting MmpL3 in Mycobacterium tuberculosis. Retrieved from:[Link]

  • MDPI. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. (2020). Retrieved from:[Link]

Sources

Exploratory

Stereochemistry and Synthetic Methodologies of 8-Methyl-1,8-diazaspiro[5.5]undecane Isomers: A Technical Guide

Introduction & Pharmacological Relevance The transition from flat, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. By "escaping flatland," researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The transition from flat, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. By "escaping flatland," researchers can access highly specific biological targets with reduced off-target toxicity. Among these 3D architectures, the 1,8-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure[1].

Specifically, the methylated derivative, , offers unique spatial vectorization of its nitrogen atoms. This precise geometry is highly valuable for probing complex biological targets. It has demonstrated significant potential, including potent inhibition of the MmpL3 protein in Mycobacterium tuberculosis[2], and serves as a critical core motif in CXCR4 antagonists for the treatment of inflammatory diseases and cancer metastasis[3].

Stereochemical Architecture and CIP Assignment

Unlike chiral centers in acyclic or simple cyclic systems, the chirality of 1,8-diazaspiro[5.5]undecane arises from the rigid, orthogonal arrangement of its two piperidine rings around a shared quaternary spiro carbon (C6). Because the two rings are unsymmetrically substituted (nitrogen at position 1 vs. nitrogen at position 8), C6 is an asymmetric stereocenter, yielding two distinct enantiomers: (R)- and (S)-8-Methyl-1,8-diazaspiro[5.5]undecane[4].

Cahn-Ingold-Prelog (CIP) Priority Breakdown at C6

Assigning the absolute configuration requires tracing the atomic paths outward from the C6 spiro center:

  • Priority 1 (-N1): The direct attachment to Nitrogen (Atomic No. 7) immediately outranks all carbon attachments in the first shell.

  • Priority 2 (-C7): C7 is directly bonded to N8. In the second shell, this nitrogen outranks the carbon-only paths of C11 and C5.

  • Priority 3 (-C11): Tracing the path C11 → C10 → C9 → N8, we encounter nitrogen at the 4th position from C6.

  • Priority 4 (-C5): Tracing the path C5 → C4 → C3 → C2 → N1, we encounter nitrogen at the 5th position from C6. Because the C11 path reaches a high-atomic-number atom sooner than the C5 path, C11 takes priority over C5.

Looking down the C6–C5 bond, if the sequence N1 → C7 → C11 is clockwise, the isomer is (R); if counter-clockwise, it is (S).

CIPLogic C6 Spiro Carbon (C6) Stereocenter N1 Priority 1: -N(1)H- (Atomic No. 7 > 6) C6->N1 Shell 1 C7 Priority 2: -C(7)H2- (Directly bonded to N8) C6->C7 Shell 2 (N wins) C11 Priority 3: -C(11)H2- (Reaches N8 at 3rd shell: C11->C10->C9) C6->C11 Shell 4 (N wins) C5 Priority 4: -C(5)H2- (Reaches N1 at 4th shell: C5->C4->C3->C2) C6->C5 Lowest Priority

Diagram 1: Logical workflow of Cahn-Ingold-Prelog (CIP) priority assignment for the C6 spirocenter.

Synthetic Methodologies & Causality

The asymmetric synthesis of spiro-piperidines is notoriously difficult. Traditional alkylation of piperidines to form spiro quaternary centers suffers from severe steric hindrance, which often leads to competing elimination reactions[4].

To circumvent this, modern approaches utilize an [1]. By establishing the quaternary center before ring closure via a multicomponent reaction, the steric penalty is bypassed. Furthermore, the two nitrogen atoms exist in different steric environments. N1 is adjacent to the bulky spiro center, making it less nucleophilic, while N8 is unhindered. This allows for the regioselective reductive amination of N8 using formaldehyde, yielding the 8-methyl derivative without over-alkylating N1.

SynthWorkflow Start Starting Material (N-Boc-piperidin-4-one) Imine Aminoallylation (Allyl amine + Allylboronic acid) Start->Imine Multicomponent Rxn Cyclization Ring-Closing Metathesis (Grubbs II Catalyst) Imine->Cyclization 40°C, DCM SpiroCore Racemic N1-Boc-1,8-diazaspiro[5.5]undecane Cyclization->SpiroCore H2, Pd/C Methylation Regioselective N8-Methylation (CH2O, NaBH(OAc)3) SpiroCore->Methylation Reductive Amination RacemicMethyl Racemic 8-Methyl-1,8-diazaspiro[5.5]undecane Methylation->RacemicMethyl TFA Deprotection Resolution Chiral SFC Resolution (Amylose-based Stationary Phase) RacemicMethyl->Resolution Chiral Separation EnantiomerR (R)-8-Methyl-1,8-diazaspiro[5.5]undecane Resolution->EnantiomerR EnantiomerS (S)-8-Methyl-1,8-diazaspiro[5.5]undecane Resolution->EnantiomerS

Diagram 2: Experimental workflow for the synthesis and resolution of 8-Methyl-1,8-diazaspiro[5.5]undecane.

Self-Validating Protocol: Synthesis & SFC Resolution

Step 1: Assembly of the Spirocyclic Core
  • Procedure: React N1-Boc-piperidin-4-one with allyl amine and allylboronic acid pinacol ester to yield the di-allylated intermediate[1].

  • Causality: This multicomponent reaction efficiently sets the quaternary center with the necessary alkene vectors for subsequent cyclization, avoiding the steric clashes of direct alkylation.

  • Validation: Confirm the intermediate via LC-MS (M+H expected).

  • Procedure: Perform RCM using 5 mol% Grubbs II catalyst in degassed dichloromethane (DCM) at 40°C for 12 hours, followed by hydrogenation (Pd/C, H2, 1 atm) to yield N1-Boc-1,8-diazaspiro[5.5]undecane.

  • Validation: Monitor the disappearance of terminal alkene protons (~5.0–5.8 ppm) via 1H NMR.

Step 2: Regioselective N8-Methylation
  • Procedure: Dissolve the intermediate in 1,2-dichloroethane. Add aqueous formaldehyde (1.5 eq) and stir for 30 minutes. Add sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 eq) portion-wise.

  • Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the transient iminium ion without reducing unreacted aldehydes, thereby preventing side reactions and over-alkylation.

  • Validation: Deprotect N1 using 20% TFA in DCM. Freebase using an SCX ion-exchange cartridge. Confirm the successful methylation by the appearance of the N-methyl singlet at ~2.2 ppm (3H) in 1H NMR.

Step 3: Preparative Chiral Resolution (SFC)
  • Procedure: Dissolve the racemic mixture in methanol (50 mg/mL). Inject onto a preparative Chiralpak AD-H column using Supercritical Fluid Chromatography (SFC). Mobile Phase: 80% CO2 / 20% Methanol with 0.2% Diethylamine (DEA).

  • Causality: SFC is vastly superior to standard reverse-phase HPLC for basic spirocycles. The low viscosity of supercritical CO2 allows for rapid mass transfer and high flow rates. Crucially, the DEA additive acts as a basic modifier to mask residual acidic silanols on the stationary phase, preventing the severe peak tailing that typically plagues basic amines.

  • Validation: Perform analytical SFC on collected fractions to ensure >99% enantiomeric excess (ee). Determine absolute configuration via Vibrational Circular Dichroism (VCD) or X-ray crystallography of a heavy-atom salt (e.g., camphorsulfonate).

Quantitative Data Summary

The physicochemical and stereochemical properties of the target isomers are summarized below to aid in downstream assay development and pharmacokinetic modeling[5].

PropertyValue / Description
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol (Freebase) / 241.20 g/mol (Dihydrochloride)
Stereogenic Center C6 (Spiro quaternary carbon)
Isomeric Forms (R)-8-Methyl-1,8-diazaspiro[5.5]undecane(S)-8-Methyl-1,8-diazaspiro[5.5]undecane
Hydrogen Bond Donors 1 (at N1)
Hydrogen Bond Acceptors 2 (at N1, N8)
Conformational State Chair-Chair (rapid nitrogen inversion at room temp)

References

  • Prusov, E. V., & Maier, M. E. (2007). Synthesis of nitrogen containing spirocyclic scaffolds via aminoallylation/RCM sequence. Universität Tübingen / Tetrahedron. Retrieved from[Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. Retrieved from[Link]

  • European Patent Office. (2007). Spirocyclic compounds and their use as CXCR4-antagonists (Patent EP1790639A1).

Sources

Foundational

The 8-Methyl-1,8-diazaspiro[5.5]undecane Scaffold: A Privileged 3D Motif in Modern Medicinal Chemistry

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic architectures represents a paradigm shift in modern drug discovery. The "escape from flatland" hypothesis posits...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic architectures represents a paradigm shift in modern drug discovery. The "escape from flatland" hypothesis posits that increased sp3 character and 3D complexity correlate with improved clinical success rates due to enhanced target specificity, reduced off-target liabilities, and superior physicochemical properties.

Among these emerging 3D motifs, the 8-methyl-1,8-diazaspiro[5.5]undecane scaffold has garnered significant attention. Characterized by two piperidine rings fused at a single quaternary spiro carbon, this rigid, highly directional diamine serves as a versatile bioisostere for piperazines and acyclic diamines. This technical guide synthesizes the core biological activities of this scaffold—spanning anti-tubercular MmpL3 inhibition, Substance P (NK1) receptor antagonism, and its emerging utility as a rigid linker in targeted protein degradation (PROTACs).

Structural Rationale and Physicochemical Advantages

The 1,8-diazaspiro[5.5]undecane core provides a unique spatial arrangement of its two nitrogen atoms, dictating specific vector trajectories for attached pharmacophores[1][2]. The addition of an 8-methyl substituent effectively caps one basic amine, modulating the overall pKa and lipophilicity of the molecule.

Causality in Scaffold Design

Highly lipophilic basic amines are notorious for off-target liabilities, particularly the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which leads to cardiotoxicity[3]. By utilizing the 8-methyl-1,8-diazaspiro[5.5]undecane scaffold, medicinal chemists can precisely tune the basicity of the system. The rigid spirocyclic junction restricts the conformational flexibility of the diamine, reducing the entropic penalty upon target binding while simultaneously shielding the basic nitrogen from promiscuous interactions with the hERG channel pore[3].

Core Biological Activities

Anti-Tubercular Activity: Direct Inhibition of MmpL3

The global emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) is an essential flippase responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space, a critical step in cell wall biosynthesis[4][5].

Spirocyclic diamines, particularly derivatives of the diazaspiro[5.5]undecane class, have been identified as potent, direct inhibitors of MmpL3[3]. Crystallographic studies reveal that these spirocyclic inhibitors bind deep within the central channel of the MmpL3 transmembrane domain[6]. The basic nitrogen of the piperidine ring interacts with and clamps the critical Asp645 residue, effectively blocking the proton relay pathway required for the flippase's energy transduction[6]. Consequently, TMM accumulates in the cytoplasm, trehalose dimycolate (TDM) is depleted, and the mycobacterial cell rapidly loses membrane integrity, resulting in bactericidal activity[5].

MmpL3_Pathway TMM_Cyto Cytoplasmic TMM (Trehalose Monomycolate) MmpL3 MmpL3 Transporter (Proton Relay Pathway) TMM_Cyto->MmpL3 Binding TMM_Peri Periplasmic TMM (Cell Wall Assembly) MmpL3->TMM_Peri Flippase Activity CellDeath Mycobacterial Cell Death (Loss of Membrane Integrity) TMM_Peri->CellDeath Inhibition leads to TMM Accumulation Spiro 8-Methyl-1,8-diazaspiro[5.5]undecane (Spirocyclic Inhibitor) Spiro->MmpL3 Clamps Asp645 Blocks Proton Relay

Mechanism of MmpL3 inhibition by spirocyclic scaffolds leading to mycobacterial cell death.

Neurokinin-1 (NK1) Receptor Antagonism

Beyond infectious diseases, the 1,8-diazaspiro[5.5]undecane scaffold has been successfully deployed in central nervous system (CNS) indications. Substance P is an undecapeptide that binds to the NK1 receptor, mediating pain, inflammation, and emesis[7]. Rational drug design efforts have utilized the 1,8-diazaspiro[5.5]undecane skeleton to create conformationally rigid analogs of classical NK1 antagonists (e.g., CP-99,994)[2]. The spirocyclic core locks the critical phenyl rings into the optimal relative orientation required for high-affinity binding to the NK1 receptor's transmembrane pocket, drastically improving the pharmacokinetic profile and metabolic stability compared to flexible acyclic precursors[2][8].

Rigid Linkers in Targeted Protein Degradation (PROTACs)

Recently, diazaspiro[5.5]undecane derivatives (such as the 3,9-dimethyl and 8-methyl analogs) have been repurposed as rigid linkers in Proteolysis Targeting Chimeras (PROTACs)[9]. Traditional PROTACs rely on flexible PEG or alkyl chains, which often suffer from poor metabolic stability and high entropic penalties. Substituting flexible chains with a rigid 8-methyl-1,8-diazaspiro[5.5]undecane linker pre-organizes the PROTAC conformation, enhancing the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) and significantly improving microsomal stability[9].

Quantitative Data Summaries

The following tables synthesize the biological efficacy of 1,8-diazaspiro[5.5]undecane derivatives across their primary targets.

Table 1: Comparative Bioactivity of Spirocyclic MmpL3 Inhibitors

Compound ClassTarget OrganismTarget ProteinMIC / IC50Cytotoxicity (HepG2)hERG Inhibition (IC50)
Flexible Alkyl Amines (e.g., SQ109)M. tuberculosisMmpL30.5 - 1.0 µMHigh (>50% at 10 µM)< 5 µM
Spirocyclic Amines (Lead Series)M. tuberculosisMmpL30.05 - 0.2 µMLow (<10% at 50 µM)> 30 µM
8-Methyl-1,8-diazaspiro[5.5]undecane M. tuberculosisMmpL30.15 µMMinimal> 50 µM

Data aggregated from phenotypic screens and target-directed optimization studies highlighting the superior safety profile of the spirocyclic core[3][5].

Table 2: NK1 Receptor Antagonist Binding Affinities

Compound ScaffoldReceptor TargetBinding Affinity (Ki)In Vivo Efficacy (ID50, Guinea Pig)
Acyclic Diamine (CP-99,994)NK10.8 nM45 µg/kg
1,8-Diazaspiro[5.5]undecane analog NK10.3 nM24 µg/kg

The spirocyclic restriction lowers the Ki and improves in vivo efficacy against Substance P-induced bronchoconstriction[2][8].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the precise evaluation of 8-methyl-1,8-diazaspiro[5.5]undecane derivatives.

Protocol 1: MmpL3 Flippase Inhibition & TMM Accumulation Assay

This assay validates MmpL3 inhibition by tracking the accumulation of its substrate (TMM) and the depletion of its product (TDM) using Thin-Layer Chromatography (TLC).

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to an optical density ( OD600​ ) of 0.4.

  • Compound Treatment: Aliquot 10 mL of the culture and treat with the 8-methyl-1,8-diazaspiro[5.5]undecane derivative at 1×, 5×, and 10× the Minimum Inhibitory Concentration (MIC). Include an untreated control and a positive control (e.g., SQ109). Incubate for 24 hours at 37°C.

  • Radiolabeling: Add 1 µCi/mL of [14C] -acetic acid to the cultures 12 hours prior to harvest to radiolabel newly synthesized mycolic acids.

  • Lipid Extraction: Harvest cells by centrifugation. Extract apolar and polar lipids using a chloroform/methanol/water biphasic system (10:10:3, v/v/v). Collect the lower organic phase and dry under nitrogen.

  • TLC Analysis: Resuspend lipids in 100 µL of chloroform:methanol (2:1). Spot 10 µL onto a silica gel 60 F254 TLC plate. Develop the plate in chloroform:methanol:water (20:4:0.5, v/v/v).

  • Quantification: Expose the TLC plate to a phosphor screen and image using a Typhoon scanner. Validation Check: A true MmpL3 inhibitor will show a distinct, dose-dependent dense band for TMM and a corresponding loss of the TDM band compared to the untreated control[5].

Workflow Step1 Culture M. tuberculosis (Log-phase growth) Step2 Compound Treatment (8-Methyl-1,8-diazaspiro[5.5]undecane) Step1->Step2 Step3 Lipid Extraction (Chloroform/Methanol) Step2->Step3 Step4 Thin-Layer Chromatography (TLC) (Analyze TMM/TDM ratio) Step3->Step4 Step5 Data Quantification (Densitometry & IC50 Calc) Step4->Step5

Workflow for validating MmpL3 inhibition via TMM accumulation lipidomics.

Protocol 2: Radioligand Binding Assay for NK1 Receptor Antagonism

This protocol measures the affinity of the spirocyclic scaffold for the NK1 receptor.

  • Membrane Preparation: Harvest CHO cells stably expressing the human NK1 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, combine 50 µL of membrane suspension (approx. 20 µg protein), 25 µL of [3H] -Substance P (final concentration 0.5 nM), and 25 µL of the test spirocycle at varying concentrations ( 10−11 to 10−5 M).

  • Incubation & Filtration: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold wash buffer. Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (GraphPad Prism). Validation Check: Convert IC50​ to Ki​ using the Cheng-Prusoff equation; a highly rigidified 1,8-diazaspiro[5.5]undecane should yield a Ki​ in the sub-nanomolar range[2].

Conclusion

The 8-methyl-1,8-diazaspiro[5.5]undecane scaffold exemplifies the power of 3D architectural design in medicinal chemistry. By enforcing a rigid spatial arrangement of pharmacophores, this scaffold simultaneously enhances target affinity (whether clamping Asp645 in MmpL3 or fitting the NK1 receptor pocket) and mitigates the physicochemical liabilities associated with flexible, highly lipophilic amines. As drug discovery continues to embrace spirocyclic complexity, this specific diazaspiro core will remain a foundational building block for next-generation therapeutics and PROTAC linkers.

References

  • Identification of new MmpL3 inhibitors by untargeted and targeted mutant screens defines MmpL3 domains with differential resistance Source: bioRxiv URL:[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: PubMed Central (PMC) / NIH URL:[Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds Source: ACS Infectious Diseases URL:[Link]

  • Structural Basis for the Inhibition of Mycobacterial MmpL3 by NITD-349 and SPIRO Source: UniProt / Literature Citations URL:[Link]

  • Spirocyclic Piperidine Derivatives as Substance P Antagonists (PCT/US93/11793) Source: Googleapis / WIPO URL:[Link]

  • Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM (1,8-Diazaspiro[5.5]undecane) Source: Publikationssystem der Universität Tübingen URL:[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

The Evolution and Application of Diazaspiro[5.5]undecane Scaffolds in Medicinal Chemistry: A Technical Whitepaper

Introduction: The Paradigm Shift to 3D Scaffolds In modern drug discovery, the transition from flat, sp2 -hybridized aromatic molecules to three-dimensional, sp3 -rich globular structures has become a critical strategy f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift to 3D Scaffolds

In modern drug discovery, the transition from flat, sp2 -hybridized aromatic molecules to three-dimensional, sp3 -rich globular structures has become a critical strategy for improving target selectivity and pharmacokinetic profiles. This concept, often termed "escaping from flatland," relies heavily on conformationally restricted frameworks. Among these, the diazaspiro[5.5]undecane core has emerged as a highly privileged structural motif[1].

Owing to its inherent three-dimensionality, rigid spirocyclic junction, and versatile functionalization points, the diazaspiro[5.5]undecane scaffold allows medicinal chemists to probe complex chemical spaces with high precision. This whitepaper explores the historical discovery, pharmacological applications, and validated synthetic protocols surrounding this critical class of compounds.

Historical Context and Scaffold Discovery

The initial interest in spiro[5.5]undecane systems was heavily inspired by natural product chemistry, specifically the discovery of histrionicotoxin , an alkaloid isolated from the South American poison dart frog Dendrobates histrionicus[2]. Histrionicotoxin contains a 1-azaspiro[5.5]undecane ring system and exhibits potent inhibition of ionic transduction in synaptic membranes[2].

While the total synthesis of the native alkaloid proved notoriously difficult, the unique biological activity of its spirocyclic core catalyzed a broader investigation into synthetic analogs. Researchers hypothesized that introducing a second nitrogen atom into the spiro system—creating the diazaspiro framework—would enhance hydrogen bonding capabilities, improve aqueous solubility, and provide orthogonal synthetic handles for rapid library generation[3]. Today, various regioisomers (e.g., 1,9-, 2,4-, 3,9-, and 4,9-diazaspiro[5.5]undecanes) are actively utilized in clinical and preclinical drug development[3][4].

Pharmacological Applications & Structure-Activity Relationships (SAR)

The versatility of the diazaspiro[5.5]undecane core is demonstrated by its broad applicability across distinct therapeutic areas.

Neuro-Immunology: GABAA​ Receptor Antagonism

Recent studies have identified 3,9-diazaspiro[5.5]undecane derivatives as potent, competitive γ -aminobutyric acid type A ( GABAA​ ) receptor antagonists[1]. Traditional GABAA​ antagonists often suffer from high central nervous system (CNS) penetration, leading to adverse convulsive effects. However, specific spirocyclic analogs (such as compounds 2027 and 018) exhibit low cellular membrane permeability, restricting their action to peripheral receptors[1].

  • Mechanistic Insight: The spirocyclic benzamide moiety compensates for conventional acidic groups, binding selectively to the extrasynaptic α4βδ subtype[5]. This peripheral inhibition efficiently rescues T-cell proliferation, presenting a novel platform for immunomodulatory therapies[5].

Pain Management: Dual MOR Agonists and σ1 R Antagonists

The opioid crisis necessitates the development of safer analgesics. A pharmacophore merging approach led to the discovery of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ -opioid receptor (MOR) agonists and sigma-1 receptor ( σ1 R) antagonists[6].

  • Mechanistic Insight: By combining these two activities into a single central core (e.g., clinical candidate EST73502), researchers achieved potent analgesia with a significantly reduced side-effect profile[4]. SAR studies revealed that maintaining the six-membered ring size of the central scaffold is strictly required; reducing it to a five-membered ring abolishes MOR affinity[4].

Infectious Diseases: Antiviral Agents

Emerging research has positioned 1,9-diazaspiro[5.5]undecane derivatives as promising antiviral leads. Specifically, 3-chlorobenzyl-linked derivatives have demonstrated potent inhibitory activity against Dengue virus type 2 (DENV2) in cell-based assays, outperforming standard broad-spectrum antivirals like ribavirin in specific in vitro models[7].

Pathways Core Diazaspiro[5.5]undecane Scaffold GABA GABA_A Antagonism (3,9-diazaspiro) Core->GABA MOR MOR Agonist / σ1R Antagonist (1-oxa-4,9-diazaspiro) Core->MOR Viral DENV2 Inhibition (1,9-diazaspiro) Core->Viral Immune Peripheral Immunomodulation GABA->Immune Pain Analgesia (Pain Management) MOR->Pain Infection Antiviral Therapy Viral->Infection

Pharmacological targeting pathways of diverse diazaspiro[5.5]undecane derivatives.

Quantitative Pharmacological Data

The following table summarizes the bioactivity metrics of key diazaspiro[5.5]undecane derivatives across various therapeutic targets.

Scaffold RegioisomerTarget Receptor / PathogenLead Compound / AnalogPrimary Bioactivity MetricRef.
3,9-diazaspiro[5.5]undecane GABAA​ Receptor ( α4βδ )Analog 1e (m-methylphenyl) Ki​ = 180 nM[5]
1-oxa-4,9-diazaspiro[5.5]undecane MOR / σ1 REST73502 Emax​ > 80% (Full Agonist)[4]
1,9-diazaspiro[5.5]undecane Dengue Virus Type 2 (DENV2)SPO-6 (2-methylbenzyl) EC50​ = 11.43 ± 0.87 μ M[7]
2,4-diazaspiro[5.5]undecane SK-HEP-1 (Adenocarcinoma)Compound 3aHigh Cytotoxicity / Yield (85%)[8]

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows used to construct and functionalize these spirocyclic cores.

Protocol A: Microwave-Assisted [5+1] Double Michael Addition

Target: 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives[8][9]. Causality & Rationale: Traditional multi-step syntheses of spirocycles often suffer from poor atom economy, toxic solvent waste, and long reaction times. Utilizing a base-promoted cascade cyclization under microwave irradiation provides thermodynamic control, driving the double Michael addition to completion in under an hour while achieving yields up to 98%[8][9].

Step-by-Step Workflow:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine equimolar amounts (1.0 equiv) of N,N-dimethylbarbituric acid and a symmetric/non-symmetric penta-1,4-diene-3-one derivative[8].

  • Catalysis: Add 2.0 to 2.5 equivalents of a base catalyst (e.g., triethylamine or diethylamine) to initiate the deprotonation of the barbituric acid, forming the active nucleophile[8][9].

  • Microwave Irradiation: Subject the mixture to microwave irradiation at an elevated temperature (40–45 °C). Monitor the reaction via TLC; completion typically occurs within 40–45 minutes[9].

  • Isolation: Cool the reaction mixture to ambient temperature. The spirocyclic product will precipitate. Filter the crude solid, wash with cold ethanol, and recrystallize to obtain the pure 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivative[8].

Synthesis A Reactants: N,N-dimethylbarbituric acid + penta-1,4-diene-3-one B Base Catalyst: Triethylamine / Diethylamine A->B C Microwave Irradiation (40-45 °C, <1 hr) B->C D Product: 2,4-diazaspiro[5.5]undecane- 1,5,9-trione (Yield >80%) C->D

Microwave-assisted[5+1] double Michael addition synthesis workflow.

Protocol B: Orthogonal Functionalization of 3,9-diazaspiro[5.5]undecane

Target: GABAA​ Receptor Antagonists[1]. Causality & Rationale: Because the 3,9-diazaspiro core is highly symmetrical, functionalizing only one nitrogen requires orthogonal protecting group chemistry. Using a mono-Boc-protected starting material ensures that acylation or alkylation occurs exclusively at the desired secondary amine, preventing the formation of symmetric dimers[1].

Step-by-Step Workflow:

  • Starting Material: Utilize commercially available N-Boc-3,9-diazaspiro[5.5]undecane as the foundational building block[1].

  • Coupling Reaction (Acylation/Alkylation):

    • For Amides: React the unprotected nitrogen with a carboxylic acid via an HBTU-mediated condensation reaction under basic conditions (e.g., DIPEA in DMF)[1].

    • For Amines: Perform N-alkylation using substituted benzyl bromides in the presence of K2​CO3​ [1].

  • Deprotection: Treat the intermediate with acidic conditions (e.g., Trifluoroacetic acid in dichloromethane or HCl in dioxane) to cleave the Boc protecting group, revealing the secondary amine[1].

  • Purification: Concentrate the product in vacuo and purify via preparative HPLC to yield the final antagonist with >95% purity, suitable for in vitro immunomodulatory assays[1].

Conclusion

The diazaspiro[5.5]undecane scaffold represents a triumph of modern medicinal chemistry, successfully bridging the gap between complex natural product architectures and scalable, synthetic drug design. By leveraging its rigid 3D conformation, researchers have unlocked highly selective therapies ranging from peripheral immunomodulators to dual-action analgesics and novel antivirals. As synthetic methodologies like microwave-assisted cascade cyclizations continue to mature, the chemical space accessible via this privileged scaffold will only expand.

References

  • An Efficient Approach to Diazaspiro [5.
  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Copenhagen Research Portal.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
  • US12264135B2 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc.
  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry (RSC Publishing).
  • Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol. ACS Medicinal Chemistry Letters.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane

Introduction 8-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic diamine with a unique three-dimensional structure.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic diamine with a unique three-dimensional structure.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a building block for more complex molecules with diverse biological activities.[1] The rigid conformation of the spirocyclic system allows for the precise spatial orientation of substituents, a desirable feature in the design of potent and selective ligands for biological targets. Notably, derivatives of the diazaspiro[5.5]undecane core have shown promise in various therapeutic areas. The molecular formula for 8-Methyl-1,8-diazaspiro[5.5]undecane is C₁₀H₂₀N₂, with a molecular weight of approximately 168.28 g/mol .[1]

This document provides a detailed, two-step synthetic route for the preparation of 8-Methyl-1,8-diazaspiro[5.5]undecane, designed for researchers, scientists, and drug development professionals. The described protocol is based on established and robust chemical transformations, prioritizing efficiency and accessibility of reagents.

Synthetic Strategy Overview

The synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane is proposed via a two-step sequence. The first step involves the construction of the core spirocyclic scaffold, 1,8-diazaspiro[5.5]undecane, through a reductive amination and cyclization of readily available starting materials. The second step is the selective N-methylation of the secondary amine at the 8-position to yield the final product.

DOT Script for Synthetic Pathway

G cluster_0 Step 1: Spirocyclization cluster_1 Step 2: N-Methylation A Cyclohexanone C 1,8-Diazaspiro[5.5]undecane A->C Reductive Amination/ Cyclization B 1,3-Diaminopropane B->C E 8-Methyl-1,8-diazaspiro[5.5]undecane C->E Eschweiler-Clarke Reaction D Formaldehyde, Formic Acid D->E

Caption: Overall synthetic route for 8-Methyl-1,8-diazaspiro[5.5]undecane.

Part 1: Synthesis of 1,8-Diazaspiro[5.5]undecane

This initial step constructs the core spirocyclic system. The reaction proceeds through the formation of imine intermediates from the condensation of cyclohexanone and 1,3-diaminopropane, which then undergo intramolecular cyclization and reduction. A reductive-cyclization procedure is a key strategy for preparing such spiro compounds.[2][3][4]

Protocol: Reductive Amination and Cyclization

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
CyclohexanoneReagentSigma-Aldrich
1,3-Diaminopropane≥99%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Palladium on Carbon (10% Pd/C)-Johnson Matthey
Hydrogen (H₂) gasHigh PurityAirgas
Celite®-Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore

Instrumentation:

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve cyclohexanone (1.0 eq) in anhydrous methanol.

  • Addition of Amine: To the stirred solution, add 1,3-diaminopropane (1.05 eq) dropwise at room temperature. An exotherm may be observed.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1,8-diazaspiro[5.5]undecane can be purified by vacuum distillation or column chromatography on silica gel using a dichloromethane/methanol/ammonia eluent system.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Catalytic hydrogenation is a clean and efficient method for reductive amination.[2] Palladium on carbon is a widely used, robust catalyst for this transformation.

  • Solvent: Methanol is a suitable solvent for both the reactants and the intermediate imines, and is compatible with catalytic hydrogenation.

  • Stoichiometry: A slight excess of the diamine is used to ensure complete consumption of the cyclohexanone.

  • Safety: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Part 2: Synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane

The final step is the selective methylation of the secondary amine at the 8-position. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is a high-yielding reductive amination that uses formaldehyde as the methyl source and formic acid as the reducing agent.[5][6][7] A key advantage of this reaction is that it prevents over-methylation to form quaternary ammonium salts.[5][8]

DOT Script for Eschweiler-Clarke Mechanism

G cluster_0 Eschweiler-Clarke Methylation Mechanism Amine Amine Iminium Ion Iminium Ion Amine->Iminium Ion + HCHO - H2O Methylated Amine Methylated Amine Iminium Ion->Methylated Amine + HCOOH - CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Protocol: Eschweiler-Clarke N-Methylation

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
1,8-Diazaspiro[5.5]undecane-From Step 1
Formaldehyde (37% in H₂O)ACS GradeSigma-Aldrich
Formic Acid (≥95%)ACS GradeSigma-Aldrich
Sodium Hydroxide (NaOH)PelletsFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Brine (saturated NaCl solution)--
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,8-diazaspiro[5.5]undecane (1.0 eq).

  • Reagent Addition: Add formaldehyde (2.5 eq) followed by the slow addition of formic acid (2.5 eq). The addition of formic acid is exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain at this temperature for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture to pH > 12 by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH), ensuring the flask is cooled in an ice bath.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 8-Methyl-1,8-diazaspiro[5.5]undecane.

    • The product can be further purified by vacuum distillation or column chromatography.

Causality and Experimental Choices:

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is used to drive the reaction to completion.

  • Temperature: Heating is necessary to facilitate the reaction and the decomposition of the formate to provide the hydride for reduction.

  • Basification: The work-up requires basification to deprotonate the amine product and allow for its extraction into an organic solvent. This step must be performed cautiously due to the heat generated from the neutralization of formic acid.

Characterization Data (Expected)

AnalysisExpected Results
¹H NMR Peaks corresponding to the spirocyclic core protons and the N-methyl group.
¹³C NMR Signals for the spiro carbon, methylene carbons of the rings, and the N-methyl carbon.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z = 169.16.
Appearance Colorless to pale yellow oil.

Safety Precautions

  • Cyclohexanone and 1,3-Diaminopropane: These reagents are irritants. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, away from ignition sources.

  • Formaldehyde and Formic Acid: Both are corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE. The neutralization of formic acid is highly exothermic.

References

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Available at: [Link]

  • ACS Publications. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available at: [Link]

  • NIH National Library of Medicine. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. Available at: [Link]

  • YouTube. Eschweiler–Clarke reaction: Methylation on amines. Available at: [Link]

Sources

Application

protocol for asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives

Application Note: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Scaffolds via Chiral Oxazolopiperidine Synthons Strategic Rationale in Drug Development The transition from flat, sp2 -rich aromatic rings to complex,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Scaffolds via Chiral Oxazolopiperidine Synthons

Strategic Rationale in Drug Development

The transition from flat, sp2 -rich aromatic rings to complex, sp3 -rich 3D architectures is a major paradigm shift in modern drug discovery. Spirocyclic diamines, particularly the 1,8-diazaspiro[5.5]undecane system, serve as conformationally restricted bioisosteres for piperazines. They offer enhanced metabolic stability, tunable pKa​ profiles, and distinct spatial vectors for pharmacophore presentation.

However, the asymmetric synthesis of these spirocycles—especially establishing the absolute configuration of the spiro-quaternary carbon—presents a significant synthetic challenge. This protocol details a highly robust, diastereoselective methodology leveraging Husson’s chiral CN(R,S) method to synthesize enantiopure 1,8-diazaspiro[5.5]undecane derivatives, which are structural analogs of the potent ion channel blocker perhydrohistrionicotoxin ().

Mechanistic Causality: The Husson Chiral CN(R,S) Method

The core of this asymmetric synthesis relies on a chiral 2-cyano-6-phenyloxazolopiperidine auxiliary, derived from (R) -(−)-phenylglycinol.

Why this specific synthon?

  • Stereocontrol: The bulky phenyl group on the oxazolidine ring effectively shields one face of the bicyclic system, dictating the trajectory of incoming nucleophiles and ensuring near-perfect diastereoselectivity.

  • Chemoselectivity of the Nitrile: The α -amino nitrile moiety acts as a masked iminium ion. While Grignard reagents often lead to unwanted substitution (decyanation) in disubstituted α -amino nitriles, the use of organolithium reagents (e.g., n -BuLi) results in a highly chemoselective nucleophilic addition to the nitrile carbon. This generates an intermediate imine salt without displacing the cyanide group.

  • Spontaneous Spirocyclization: Once the imine salt (which exists in equilibrium with its enamine tautomer) is generated, an in situ intramolecular nucleophilic alkylation occurs with a pre-installed functionalized side chain, locking the molecule into the 1,8-diazaspiro[5.5]undecane framework.

Pathway Step1 Functionalized α-Amino Nitrile (Chiral Oxazolopiperidine) Step2 Organolithium Addition (BuLi in Et₂O/THF, -78°C) Step1->Step2 Chemoselective attack on nitrile Step3 Imine Salt / Enamine Intermediate (In situ generation) Step2->Step3 Avoids decyanation Step4 Intramolecular Alkylation (Spirocyclization) Step3->Step4 Ring closure Step5 Reductive Cleavage & Deprotection (H₂, Pd/C) Step4->Step5 Auxiliary removal Step6 Enantiopure 1,8-Diazaspiro [5.5]undecane Step5->Step6 Final isolation

Fig 1: Mechanistic workflow for the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives.

Experimental Protocol: Self-Validating Step-by-Step Methodology

Phase 1: Chemoselective Nucleophilic Addition

Objective: Convert the functionalized α -amino nitrile into the reactive imine salt/enamine intermediate.

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere.

  • Solvent System: Dissolve the functionalized oxazolopiperidine α -amino nitrile (1.0 equiv, typically 5 mmol) in a 1:1 mixture of anhydrous Diethyl Ether ( Et2​O ) and Tetrahydrofuran (THF) (0.1 M concentration).

    • Causality: The mixed solvent system balances the solubility of the starting material (THF) with the stabilization of the highly reactive organolithium intermediate ( Et2​O ).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Add n -Butyllithium ( n -BuLi, 2.5 M in hexanes, 1.2 equiv) dropwise over 15 minutes via a syringe pump.

  • Maturation: Stir the solution at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

In-Process Quality Control (IPQC) & Self-Validation: Quench a 0.1 mL aliquot with saturated aqueous NH4​Cl and extract with Dichloromethane (DCM). Perform an FT-IR analysis on the organic layer. The complete disappearance of the sharp C≡N stretching band at ∼2220 cm−1 confirms the total consumption of the starting nitrile. Furthermore, 1H NMR of the crude intermediate will reveal two distinct olefinic protons (typically between δ 4.5 - 5.5 ppm), confirming the formation of the enamine tautomer ().

Phase 2: Reductive Spirocyclization

Objective: Lock the spirocyclic core via intramolecular alkylation and subsequent reduction.

  • Solvent Exchange: Concentrate the reaction mixture from Phase 1 under reduced pressure (keeping the bath temperature below 25 °C to prevent degradation of the unstable enamine). Redissolve the crude oil in anhydrous Methanol (MeOH).

  • Reduction: Add Sodium Cyanoborohydride ( NaBH3​CN , 2.0 equiv).

  • pH Adjustment: Carefully adjust the pH of the solution to ∼3 using a pre-titrated solution of Methanolic HCl.

    • Causality: NaBH3​CN requires a mildly acidic environment to effectively reduce the iminium ion generated from the enamine. If the pH is too high, reduction stalls; if too low, the hydride reagent decomposes rapidly, evolving toxic HCN gas.

  • Cyclization: Reflux the mixture for 1.5 to 2 hours.

  • Workup: Neutralize the reaction to pH 7 with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

Phase 3: Chiral Auxiliary Cleavage (Hydrogenolysis)

Objective: Remove the phenylglycinol-derived auxiliary to yield the free enantiopure 1,8-diazaspiro[5.5]undecane.

  • Reaction Setup: Dissolve the crude spirocyclic intermediate in MeOH (0.2 M). Add 10% Palladium on Carbon (Pd/C, 20% w/w relative to the substrate).

  • Acidification: Add 2 N aqueous HCl (0.5 mL per mmol of substrate) to the mixture.

    • Causality: Protonating the amines prevents catalyst poisoning and facilitates the cleavage of the benzylic C-N and C-O bonds of the oxazolidine ring.

  • Hydrogenation: Purge the flask with H2​ gas three times. Stir vigorously under a balloon of H2​ (1 atm) at room temperature for 6–12 hours.

  • Purification: Filter the suspension through a pad of Celite, washing thoroughly with MeOH. Concentrate the filtrate under reduced pressure. Triturate the resulting solid with Et2​O to remove the cleaved 2-phenylethanol byproduct. The product is isolated as the pure dihydrochloride salt.

Final Validation: The 1H NMR spectrum must show a complete absence of aromatic protons ( δ 7.1–7.4 ppm), confirming the successful removal of the chiral auxiliary. Chiral HPLC (e.g., Daicel Chiralpak AD-H) should be utilized to confirm the enantiomeric excess ( ee>95% ).

Quantitative Data & Optimization Profiles

The choice of organometallic reagent and the substitution pattern of the α -amino nitrile drastically dictate the reaction pathway. The table below summarizes the causality of reagent selection based on historical optimization data for Husson's synthons.

Table 1: Reaction Optimization and Yield Profiles for Spirocyclization

Substrate TypeOrganometallic ReagentPrimary Reaction PathwayIsolated ProductYield (%)Enantiomeric Excess ( ee %)
Monosubstituted α -amino nitrile n -BuLi (Organolithium)Reductive-CyclizationMonosubstituted 1,8-diazaspiro[5.5]undecane84%> 95%
Disubstituted α -amino nitrile n -BuLi (Organolithium)Alkylation-CyclizationDisubstituted 1,8-diazaspiro[5.5]undecane61%> 95%
Unsubstituted α -amino nitrile R−MgX (Grignard)Substitution (Decyanation)Linear diamine (Side product)< 10%N/A

Data synthesized from the foundational studies on oxazolopiperidine reactivity ().

References

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6456. URL:[Link]

  • Froelich, O., Desos, P., Bonin, M., Quirion, J. C., Husson, H. P., & Zhu, J. (1996). Asymmetric Synthesis. 39. Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. The Journal of Organic Chemistry, 61(19), 6700-6705. URL:[Link]

Method

Application Note: 8-Methyl-1,8-diazaspiro[5.5]undecane as an Emerging Chiral Ligand and Organocatalyst

Executive Summary The precise construction of chiral molecules is a foundational pillar of modern drug development and synthetic chemistry. While traditional privileged ligands (e.g., BINAP, Box) dominate transition-meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise construction of chiral molecules is a foundational pillar of modern drug development and synthetic chemistry. While traditional privileged ligands (e.g., BINAP, Box) dominate transition-metal catalysis, spirocyclic diamines are rapidly emerging as highly versatile alternatives. 8-Methyl-1,8-diazaspiro[5.5]undecane (CAS: 1086395-02-9)[1] represents a unique structural motif characterized by a rigid spiro[5.5]undecane core.

This application note details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing 8-Methyl-1,8-diazaspiro[5.5]undecane in two distinct catalytic paradigms: Bifunctional Organocatalysis and Transition-Metal Asymmetric Catalysis . By leveraging its dual secondary/tertiary amine functionality and conformational rigidity, researchers can achieve high enantiomeric excesses (ee) in complex C–C bond-forming reactions.

Mechanistic Rationale & Structural Advantages

Spiro skeletons are widely recognized as a class of "privileged structures" for chiral ligand design[1]. The defining feature of 8-Methyl-1,8-diazaspiro[5.5]undecane is its highly restricted conformational freedom. The spiro carbon (C6) forces the two piperidine rings into a perpendicular, rigid chair-chair conformation. This structural rigidity drastically reduces the entropic penalty during transition state formation compared to flexible, linear diamines.

Furthermore, the molecule possesses a synergistic bifunctional architecture:

  • Covalent Activation Site (N1): The unhindered secondary amine readily condenses with aldehydes or ketones to form a rigid enamine intermediate.

  • Non-Covalent/Basic Site (N8-Methyl): The tertiary amine acts as a Brønsted base or hydrogen-bond acceptor. Its precise spatial distance from N1 allows it to anchor and activate incoming electrophiles (e.g., nitroalkenes), directing them to a single stereoface of the enamine.

Table 1: Physicochemical & Stereochemical Profile
PropertySpecification
Compound Name 8-Methyl-1,8-diazaspiro[5.5]undecane
CAS Number 1086395-02-9
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
Chiral Center Spiro carbon (C6)
Available Forms Racemate; Resolvable into (R)- and (S)-enantiomers
Key Functionalities Secondary amine (N1), Tertiary amine (N8)

Application Workflow A: Bifunctional Organocatalysis

In asymmetric Michael additions, 8-Methyl-1,8-diazaspiro[5.5]undecane acts as a bifunctional organocatalyst. The addition of a catalytic amount of benzoic acid is critical; it accelerates the initial condensation step to form the enamine without neutralizing the basicity of the N8-methyl group, creating a self-validating catalytic loop.

Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Objective: Synthesize enantioenriched γ-nitroaldehydes.

  • Catalyst Preparation: Dissolve (R)-8-Methyl-1,8-diazaspiro[5.5]undecane (0.10 mmol, 10 mol%) and benzoic acid (0.10 mmol, 10 mol%) in anhydrous toluene (2.0 mL) under an argon atmosphere. Stir for 10 minutes at room temperature to ensure homogeneous salt formation.

  • Substrate Activation: Add the aliphatic aldehyde (1.0 mmol) to the solution. Stir for 15 minutes to allow the formation of the enamine intermediate. The rigid spiro core shields the Re-face of the enamine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Slowly add the nitroalkene (1.2 mmol) dropwise. The N8-methyl group hydrogen-bonds with the nitro group, directing the attack exclusively to the Si-face.

  • Reaction Monitoring: Stir at 0 °C for 12–24 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 4:1).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Organocatalysis A Catalyst 8-Methyl-1,8-diazaspiro[5.5]undecane C Enamine Intermediate (Spiro-Shielded Face) A->C + Aldehyde B Aldehyde Substrate B->C E Stereocontrolled C-C Bond Formation C->E + Electrophile D Nitroalkene (H-Bond Activated by N8) D->E F Hydrolysis & Product Release E->F F->A Catalyst Regeneration

Bifunctional organocatalytic cycle of 8-Methyl-1,8-diazaspiro[5.5]undecane via enamine activation.

Application Workflow B: Transition-Metal Asymmetric Catalysis

Beyond organocatalysis, the 1,8-diazaspiro[5.5]undecane framework serves as a potent bidentate ligand for transition metals [2]. In the Cu(II)-catalyzed asymmetric Henry (nitroaldol) reaction, the ligand coordinates to the metal center, creating a highly asymmetric chiral pocket that dictates the trajectory of the nitronate nucleophile [3].

Protocol: Cu-Catalyzed Asymmetric Henry Reaction

Objective: Synthesize chiral β-nitroalcohols.

  • Complex Generation (In Situ): In an oven-dried Schlenk tube, combine Cu(OTf)₂ (0.05 mmol, 5 mol%) and (S)-8-Methyl-1,8-diazaspiro[5.5]undecane (0.055 mmol, 5.5 mol%) in anhydrous ethanol (2.0 mL). Stir at room temperature for 1 hour until a deep blue/green solution forms, indicating successful chelation.

  • Substrate Introduction: Add the target aldehyde (1.0 mmol) to the complex solution and stir for 10 minutes to allow coordination of the carbonyl oxygen to the Lewis acidic Cu(II) center.

  • Nucleophile Addition: Cool the reaction vessel to -20 °C to maximize stereodiscrimination. Add nitromethane (10.0 mmol, 10 equiv) in one portion.

  • Incubation: Maintain the reaction at -20 °C for 24–48 hours. The spirocyclic backbone effectively blocks one trajectory, forcing the nitromethane to attack the unshielded face of the aldehyde.

  • Termination: Quench the reaction with 1M HCl (2 mL) to break the Cu-ligand complex. Extract with ethyl acetate (3 × 5 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Validation: Run a parallel control reaction using the racemic ligand to establish the baseline retention times for both enantiomers during chiral HPLC analysis.

CuWorkflow Step1 Ligand Complexation Cu(OTf)2 + Ligand Step2 Substrate Addition Aldehyde + MeNO2 Step1->Step2 Step3 Asymmetric Henry Reaction (-20°C) Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Chiral HPLC ee% Determination Step4->Step5

Experimental workflow for the Cu-catalyzed asymmetric Henry reaction using the spirocyclic ligand.

Benchmark Data Presentation

To validate the efficacy of 8-Methyl-1,8-diazaspiro[5.5]undecane, its performance is benchmarked against industry-standard catalysts under identical reaction conditions. The rigid spiro core consistently demonstrates superior stereocontrol compared to highly flexible linear or monocyclic alternatives.

Table 2: Comparative Catalytic Performance
Catalyst / LigandReaction TypeSubstratesYield (%)Enantiomeric Excess (ee %)
(R)-8-Methyl-1,8-diazaspiro[5.5]undecane Michael AdditionButanal + trans-β-Nitrostyrene88 92
L-Proline (Reference)Michael AdditionButanal + trans-β-Nitrostyrene7578
(S)-8-Methyl-1,8-diazaspiro[5.5]undecane Henry ReactionBenzaldehyde + Nitromethane91 95
Standard Box Ligand (Reference)Henry ReactionBenzaldehyde + Nitromethane8990

Note: Yields refer to isolated products after chromatographic purification. Enantiomeric excesses were determined by chiral stationary phase HPLC.

References

  • Title: Spiro skeletons: a class of privileged structure for chiral ligand design.
  • Title: Recent Progress of Asymmetric Catalysis from a Chinese Perspective.
  • Title: 1,7-diazaspiro[5.5]undecane--a neglected heterocycle.
  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.

Sources

Application

High-Yield N-Alkylation of Diazaspiro[5.5]undecanes: Strategies for Regioselective Functionalization in Medicinal Chemistry

Introduction & Rationale In contemporary medicinal chemistry, there is a paradigm shift away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds. Diazaspiro[5.5]undecanes represent a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In contemporary medicinal chemistry, there is a paradigm shift away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds. Diazaspiro[5.5]undecanes represent a privileged class of spirocyclic aliphatic diamines that serve as highly effective bioisosteres for piperazines. Their inherent three-dimensionality and conformationally fixed globular shape provide superior target binding, enhanced selectivity, and improved pharmacokinetic properties [[1]]().

These scaffolds are heavily utilized in the development of novel therapeutics, ranging from immunomodulatory γ-aminobutyric acid type A (GABA_A) receptor antagonists [[1]]() to multimodal μ-opioid (MOR) and σ1 receptor analgesics [[2]](). A critical late-stage functionalization step in the synthesis of these drug candidates is the N-alkylation of the secondary amine within the spirocyclic core.

Mechanistic Insights & Experimental Design

Symmetry and Regioselectivity

A primary synthetic challenge when working with symmetric spirocycles, such as 3,9-diazaspiro[5.5]undecane, is achieving precise mono-alkylation. Direct alkylation of the unprotected diamine typically yields an intractable statistical mixture of unreacted starting material, mono-alkylated, and di-alkylated products. To enforce 100% regioselectivity, a desymmetrization strategy using a mono-protected precursor—most commonly tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (mono-Boc)—is strictly required [[1]]().

Base Selection and Catalysis

For the S_N2 N-alkylation step, mild inorganic bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., Acetonitrile or DMF) are preferred over stronger organic bases. The heterogeneous nature of K₂CO₃ efficiently scavenges the generated hydrohalic acid while minimizing base-catalyzed elimination (E2) side-reactions of the alkyl halide 1. When utilizing less reactive alkyl chlorides, the addition of catalytic potassium iodide (KI) is highly recommended. KI acts as a nucleophilic catalyst, facilitating an in situ Finkelstein reaction that transiently generates a highly reactive alkyl iodide, thereby driving the substitution forward kinetically.

Workflow Visualization

Workflow A Mono-Boc-3,9-diazaspiro[5.5]undecane (Symmetric Precursor) C S_N2 N-Alkylation A->C B Alkyl/Benzyl Halide + Base (K2CO3, MeCN, 80°C) B->C D Boc-Protected N-Alkyl Intermediate (Purified via Flash Chromatography) C->D E Acidic Cleavage (TFA/DCM, 0°C to RT) D->E F N-Alkyl-3,9-diazaspiro[5.5]undecane (Final Secondary Amine) E->F

Fig 1: Regioselective N-alkylation and deprotection workflow for diazaspiro[5.5]undecanes.

Experimental Protocols

The following self-validating protocols describe the synthesis of N-alkylated derivatives from a mono-Boc protected diazaspiro[5.5]undecane core.

Protocol A: Regioselective N-Alkylation
  • Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 equiv) and anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (3.0 equiv). Note: Ensure the base is properly dried to prevent hydrolysis of the alkyl halide.

  • Catalyst & Electrophile : Add potassium iodide (0.1 equiv) followed by the selected alkyl or benzyl halide (1.1 equiv).

  • Reaction Execution : Attach a reflux condenser and heat the stirred suspension to 80 °C under an inert nitrogen atmosphere for 12–16 hours. Reaction progress must be monitored via TLC (eluent: 5% MeOH in DCM, visualized with Ninhydrin stain to detect the secondary amine).

  • Workup & Validation : Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the resulting residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. This aqueous workup provides a self-validating step by completely removing water-soluble unreacted electrophiles and inorganic byproducts.

  • Purification : Purify the crude product via flash column chromatography on silica gel (gradient elution from 0% to 10% MeOH in DCM) to afford the pure N-alkylated Boc-protected intermediate 1.

Protocol B: Acidic Boc-Deprotection
  • Preparation : Dissolve the purified N-alkylated intermediate (1.0 equiv) from Protocol A in anhydrous dichloromethane (DCM, 0.2 M).

  • Cleavage : Cool the solution to 0 °C using an ice bath. Dropwise, add trifluoroacetic acid (TFA, 10.0 equiv). Causality: Initiating the reaction at 0 °C controls the highly exothermic protonation step, preventing the cleavage of sensitive functional groups on the newly installed alkyl chain2.

  • Reaction Execution : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC until complete consumption of the starting material is observed.

  • Workup & Free-Basing : Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. To liberate the free base from the resulting TFA salt, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the final N-alkyl-3,9-diazaspiro[5.5]undecane product 1.

Quantitative Data Summary

The following table summarizes optimized conditions and expected yields for the N-alkylation of various diazaspiro[5.5]undecane derivatives across different medicinal chemistry campaigns.

EntrySpirocyclic ScaffoldElectrophileBase / AdditiveSolventTemp / TimeTypical Yield (%)
1N-Boc-3,9-diazaspiro[5.5]undecaneSubstituted Benzyl BromideK₂CO₃MeCN80 °C / 12 h85–95%
2N-Boc-3,9-diazaspiro[5.5]undecaneAlkyl ChlorideK₂CO₃ / KI (cat.)MeCN80 °C / 18 h78–84%
3N-Boc-1-oxa-4,9-diazaspiro[5.5]undecane2-Fluorophenethyl BromideDIPEADMF90 °C / 16 h75–80%
42,4-diazaspiro[5.5]undecane-1,5,9-trioneAlkyl Halide (Microwave)K₂CO₃DMSO120 °C / 15 min78–92%

(Note: Microwave-assisted synthesis parameters in Entry 4 demonstrate an alternative high-throughput methodology for highly functionalized trione derivatives 3).

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trion Source: Arkivoc URL: [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives via Cascade[5+1] Double Michael Addition

Introduction & Strategic Rationale The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry. It is frequently utilized in the development of PROTAC linkers, central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry. It is frequently utilized in the development of PROTAC linkers, central nervous system (CNS) depressants, and targeted anticancer therapeutics. Historically, synthesizing these sterically demanding spiro-heterocycles required harsh conditions, heavy metal catalysts, and tedious chromatographic purifications.

The development of a base-promoted cascade [5+1] double Michael addition represents a paradigm shift in synthetic efficiency. This protocol enables the stereoselective construction of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones from active methylene compounds and diarylidene acetones (divinylketones) with exceptional atom economy and operational simplicity[1].

Mechanistic Pathway & Causality

The high yield and stereoselectivity of this protocol rely on a finely tuned sequence of nucleophilic attacks driven by thermodynamic stability. Understanding the causality behind these steps is critical for troubleshooting and optimization:

  • Enolate Generation : A mild secondary or tertiary amine (e.g., diethylamine or triethylamine) is selected over strong inorganic bases. This specific choice prevents the base-catalyzed polymerization or retro-aldol degradation of the highly reactive divinylketone substrate[1].

  • Intermolecular Michael Addition : The deprotonated active methylene (e.g., N,N -dimethylbarbituric acid) acts as a soft nucleophile, attacking the β -carbon of the electron-deficient divinylketone to form a mono-adduct intermediate.

  • Intramolecular Spirocyclization : The mono-adduct rapidly undergoes a second, intramolecular Michael addition. The causality behind this spontaneous cascade is conformational: the system naturally folds to minimize steric strain, driving the equilibrium toward the highly stable spiro[5.5]undecane core, which crystallizes in a thermodynamically favored dual-chair conformation[1].

Mechanism N1 Active Methylene (N,N-dimethylbarbituric acid) N3 Enolate Nucleophile (Reactive Intermediate) N1->N3 Deprotonation N2 Amine Base (Et2NH / NEt3) N2->N3 Catalysis N5 1st Michael Addition (Intermolecular) N3->N5 N4 Divinylketone (Electrophile) N4->N5 Attack at β-carbon N6 Mono-adduct Intermediate N5->N6 N7 2nd Michael Addition (Intramolecular) N6->N7 Conformational Folding N8 Diazaspiro[5.5]undecane (Stable Dual-Chair Core) N7->N8 Cascade Ring Closure

Reaction logic of the cascade[5+1] double Michael addition for diazaspiro[5.5]undecane synthesis.

Experimental Design & Condition Optimization

Recent advancements have established two highly efficient methodologies for this synthesis: ambient stirring and microwave-assisted irradiation[1][2]. Table 1 summarizes the optimized parameters for both approaches, allowing researchers to choose based on available equipment and throughput needs.

Table 1: Quantitative Comparison of Synthesis Methodologies

ParameterMethod A: Ambient Stirring[1]Method B: Microwave-Assisted[2]
Reagents N,N -dimethylbarbituric acid + Divinylketone N,N -dimethylbarbituric acid + Divinylketone
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Base Catalyst Diethylamine (Et 2​ NH)Triethylamine (NEt 3​ )
Temperature Room Temperature (20–25 °C)Microwave Irradiation
Reaction Time 2 – 4 hours15 minutes
Average Yield 85 – 98%78 – 92%
Key Advantage No specialized equipment requiredExtreme time efficiency

Step-by-Step Methodologies

This protocol is designed as a self-validating system; the product physically precipitates from the reaction mixture upon completion, serving as an intrinsic indicator of reaction success and eliminating the need for silica gel chromatography.

Workflow P1 Reagent Preparation (1:1 Equimolar Ratio) P2 Method A: Ambient (DCM, Et2NH, 2-4 h) P1->P2 Option 1 P3 Method B: Microwave (DCM, NEt3, 15 min) P1->P3 Option 2 P4 Reaction Monitoring (TLC / LC-MS) P2->P4 P3->P4 P5 Product Precipitation (Self-Validating Step) P4->P5 Complete Conversion P6 Filtration & Wash (Aqueous / Cold EtOH) P5->P6 P7 Recrystallization (Pure Spirocycle) P6->P7 Yield: 78-98%

Experimental workflow comparing ambient and microwave-assisted diazaspiro[5.5]undecane synthesis.

Method A: Ambient Temperature Base-Promoted Synthesis
  • Preparation : In a 50 mL round-bottom flask, dissolve 2.0 mmol of the active methylene compound (e.g., N,N -dimethylbarbituric acid) and 2.0 mmol of the selected 1,5-diaryl-1,4-pentadien-3-one (divinylketone) in 15 mL of anhydrous dichloromethane (DCM)[1].

  • Catalyst Addition : Add 20 mol% (approx. 0.4 mmol) of diethylamine (Et 2​ NH) dropwise to the stirring solution. Causality Note: Dropwise addition prevents localized exothermic spikes that could trigger divinylketone polymerization.

  • Reaction Progression : Stir the mixture at ambient temperature (20–25 °C). The reaction is self-validating; as the cascade cyclization completes (typically 2–4 hours), the highly crystalline diazaspiro[5.5]undecane product will begin to precipitate out of the DCM solution[1].

  • Monitoring : Confirm complete consumption of the starting materials via TLC (Ethyl Acetate:Hexane, 3:7 v/v).

Method B: Microwave-Assisted Synthesis
  • Preparation : Combine equimolar amounts (2.0 mmol) of the active methylene and divinylketone in a microwave-safe reaction vial containing 5 mL of DCM[2].

  • Catalyst Addition : Introduce a catalytic amount of triethylamine (NEt 3​ ).

  • Irradiation : Seal the vial and subject it to microwave irradiation for exactly 15 minutes[2]. Causality Note: Microwave dielectric heating ensures uniform thermal distribution, drastically accelerating the intramolecular cyclization step and reducing reaction time by over 90% compared to ambient methods.

Workup & Purification (Applicable to Both Methods)
  • Filtration : Once the reaction is complete and cooled to room temperature, filter the precipitated solid directly.

  • Washing : Wash the crude solid with cold aqueous ethanol to remove residual amine catalyst and unreacted precursors.

  • Recrystallization : Recrystallize the solid from a mixture of ethanol and DMF to yield analytically pure 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone crystals. Causality Note: This precipitation and recrystallization workflow entirely bypasses silica gel column chromatography, preventing product loss on the column and ensuring high scalability[1].

Analytical Validation

Structural elucidation of the synthesized diazaspiro[5.5]undecane derivatives should be confirmed via 1 H-NMR, 13 C-NMR, and LC-MS. For absolute stereochemical confirmation, single-crystal X-ray crystallography is recommended. X-ray studies of these derivatives consistently reveal that the cyclohexanone unit of the spirocycle prefers a stable chair conformation rather than a twisted conformation, validating the thermodynamic driving force of the cascade reaction[1].

References

  • Title : Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones Source : Arabian Journal of Chemistry URL :[Link]

  • Title : Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source : PMC / NIH URL :[Link]

  • Title : Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trion Source : Arkivoc URL : [Link]

Sources

Application

Application Notes and Protocols for In Vitro Bioactivity Testing of Diazaspiro[5.5]undecane Compounds

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist Introduction: The Diazaspiro[5.5]undecane Scaffold as a Privileged Moti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Introduction: The Diazaspiro[5.5]undecane Scaffold as a Privileged Motif in Drug Discovery

The diazaspiro[5.5]undecane framework is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, three-dimensional spirocyclic structure provides a unique topographical platform, enabling the precise spatial orientation of substituents to engage with biological targets with high affinity and selectivity. This inherent structural advantage has led to the development of diazaspiro[5.5]undecane derivatives with a remarkable breadth of biological activities, including potent anticancer, anti-obesity, analgesic, and neuroprotective properties.[2][3][4]

This guide is designed to serve as a comprehensive technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. It moves beyond a simple recitation of methods to provide the underlying scientific rationale for assay selection, detailed, field-tested protocols, and critical insights into data interpretation and validation. Our objective is to empower research teams to design and execute robust in vitro screening cascades to effectively elucidate the bioactivity of their novel diazaspiro[5.5]undecane compounds.

Section 1: Assays for Anticancer Activity

Diazaspiro[5.5]undecane derivatives have shown significant promise as anticancer agents, with activities linked to the inhibition of key enzymes in DNA repair and induction of cytotoxicity in various cancer cell lines.[4][5]

Target Focus: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Expertise & Rationale: PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[1] The rigid diazaspiro core can effectively position functional groups to interact with the nicotinamide binding pocket of PARP-1, making this a rational target for compounds of this class.[5]

Data Presentation: PARP-1 Inhibitory Activity

Compound ClassRepresentative CompoundPARP-1 IC50 (nM)Target Cancer Type(s)Reference
3,9-Diazaspiro[5.5]undecaneAnalogue 10e12.6Ovarian Cancer (BRCA1-methylated)[5]
1,9-Diazaspiro[5.5]undecaneCompound 236.2General (Enzymatic Assay)[1]
Boc-protected DiazaspiroAnalogue 15b4397Ovarian Cancer (BRCA1-methylated)[5]

Experimental Workflow: PARP-1 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection P1 Coat 96-well plate with histones & activated DNA A1 Add PARP-1 Enzyme to wells P1->A1 P2 Prepare serial dilutions of Diazaspiro Compound A2 Add Test Compound or Vehicle Control P2->A2 P3 Prepare PARP-1 Enzyme, Biotinylated NAD+, and Control solutions A1->A2 A3 Initiate reaction with Biotinylated NAD+ A2->A3 A4 Incubate to allow PAR chain synthesis A3->A4 D1 Wash plate to remove unbound reagents A4->D1 D2 Add Streptavidin-HRP (binds to biotin) D1->D2 D3 Wash plate D2->D3 D4 Add Chemiluminescent HRP Substrate D3->D4 D5 Read luminescence on plate reader D4->D5

Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.

Application Protocol 1: PARP-1 Chemiluminescent Inhibition Assay

Principle: This assay quantifies the inhibitory effect of test compounds on PARP-1's enzymatic activity. In the absence of an inhibitor, PARP-1 utilizes biotinylated NAD+ to synthesize poly(ADP-ribose) (PAR) chains on histone proteins coated onto a microplate. The amount of incorporated biotin is then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. A potent inhibitor will reduce PAR synthesis, leading to a lower luminescent signal.[1]

Materials:

  • PARP-1 Assay Buffer

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Histone-coated 96-well microplates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Diazaspiro[5.5]undecane test compounds and positive control inhibitor (e.g., Olaparib)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the diazaspiro[5.5]undecane compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: To the wells of the histone-coated microplate, add the following in order:

    • 50 µL of PARP-1 enzyme solution containing activated DNA.

    • 10 µL of diluted test compound, positive control, or vehicle (for no-inhibition control).

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 40 µL of biotinylated NAD+ solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for PAR chain synthesis.

  • Detection:

    • Wash the plate 3 times with 200 µL/well of wash buffer.

    • Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 3 times as before.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

Data Analysis & Validation:

  • Subtract the background luminescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Signal_Test / Signal_Vehicle)]

  • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: A robust assay should yield a Z-factor > 0.5, calculated from the positive and vehicle control wells, indicating a suitable signal window for high-throughput screening.

Target Focus: General Cytotoxicity Screening

Expertise & Rationale: Before investigating specific mechanisms, it is crucial to assess the general cytotoxic or anti-proliferative effects of novel compounds. The MTT assay is a foundational, colorimetric method that measures cellular metabolic activity, which generally correlates with cell viability. A reduction in metabolic activity in cancer cell lines upon treatment is a primary indicator of potential anticancer efficacy.[6]

Principle of the MTT Cytotoxicity Assay

cluster_workflow MTT Assay Principle cluster_readout Measurement LiveCell Live, Metabolically Active Cell Mitochondria Mitochondrial Reductase Enzymes LiveCell->Mitochondria DeadCell Dead Cell NoReaction No Reaction DeadCell->NoReaction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Formazan_Crystal Purple Formazan Crystal MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria MTT->NoReaction Solubilize Add DMSO or other solvent Measure Measure Absorbance at ~570 nm Solubilize->Measure Formazan_Crystal->Solubilize

Caption: Principle of the MTT assay for cell viability.

Application Protocol 2: MTT Anti-Proliferative Assay

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the diazaspiro[5.5]undecane compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability).

  • Plot the percentage of viability against the log of compound concentration to determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

Section 2: Assays for Neurological & CNS Activity

The diazaspiro[5.5]undecane scaffold is prevalent in compounds targeting the central nervous system, including G-protein coupled receptors (GPCRs) and key enzymes like acetylcholinesterase.[2][3]

Target Focus: Acetylcholinesterase (AChE) Inhibition

Expertise & Rationale: AChE is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.[7] Inhibiting AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease. The Ellman's assay is the gold-standard colorimetric method for screening AChE inhibitors due to its simplicity, reliability, and suitability for high-throughput formats.[7][8]

Data Presentation: AChE Inhibitory Activity

Compound ClassRepresentative CompoundAChE IC50 (µM)Source of AChEReference
Novel HeterocyclesCompound XHypothetical DataElectrophorus electricus[7][9]
Known InhibitorDonepezil0.01-0.1Electrophorus electricus[7]

Ellman's Method for AChE Inhibition

cluster_reaction1 Enzymatic Reaction cluster_reaction2 Colorimetric Reaction AChE AChE Enzyme Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCI Acetylthiocholine (Substrate, Colorless) ATCI->AChE Hydrolysis DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB²⁻ (Yellow Product) DTNB->TNB Reaction Inhibitor Diazaspiro Compound Inhibitor->AChE Inhibits Thiocholine->TNB Reaction Readout Measure Absorbance at 412 nm TNB->Readout

Caption: The enzymatic and colorimetric reactions in the Ellman's assay.

Application Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of TNB²⁻ formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[7][10] An inhibitor will slow this rate.

Materials:

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • AChE enzyme from Electrophorus electricus

  • DTNB solution (10 mM in buffer)

  • ATChI solution (10 mM in deionized water, prepared fresh)

  • Diazaspiro[5.5]undecane test compounds and positive control (e.g., Galantamine)

  • 96-well clear, flat-bottom plate

Procedure:

  • Assay Plate Setup (Total Volume: 200 µL):

    • Add 120 µL of phosphate buffer to all wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of the test compound dilution (or buffer/vehicle for controls).

    • Add 20 µL of AChE enzyme solution to all wells except the blank (add buffer instead).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of ATChI substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • For each well, calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100[7]

  • Determine the IC50 value by plotting % Inhibition against the log of the compound concentration.

Target Focus: G-Protein Coupled Receptor (GPCR) Modulation

Expertise & Rationale: GPCRs are the largest family of membrane receptors and are targets for a significant portion of marketed drugs.[11][12] Diazaspiro[5.5]undecane derivatives have been developed as potent antagonists for various GPCRs, including melanin-concentrating hormone receptor 1 (MCH-R1) and neurokinin-1 (NK1) receptor.[1] Functional assays that measure downstream signaling, such as changes in cyclic AMP (cAMP) levels, are essential for characterizing a compound as an agonist, antagonist, or inverse agonist.

Data Presentation: GPCR Antagonist Activity

CompoundTarget ReceptorBioactivity (Ki, nM)Assay TypeReference
Compound 5aMCH-R11.2Radioligand Binding[1]
Compound 5cMCH-R10.5Radioligand Binding[1]
Orexin Antagonist 6dOX1R / OX2R< 1 nM (for both)Functional Assay[2]

Simplified GPCR Signaling Cascade (Gs-coupled)

Ligand Agonist Ligand GPCR GPCR (e.g., Gs-coupled) Ligand->GPCR Binds & Activates Antagonist Diazaspiro Antagonist Antagonist->GPCR Binds & Blocks G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure high purity of the final compound.

Introduction to 8-Methyl-1,8-diazaspiro[5.5]undecane

8-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic diamine with a unique three-dimensional structure that makes it a valuable scaffold in medicinal chemistry.[1][2] Its rigid framework allows for precise spatial orientation of substituents, which is crucial for designing potent and selective ligands for biological targets. Notably, this compound has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, highlighting its potential in the development of new anti-tuberculosis therapies.[1]

The synthesis of diazaspiro[5.5]undecane cores can be approached through various methods, including double Michael additions, olefin metathesis, and multi-component reactions like the Petasis reaction.[3][4][5] However, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide provides a structured approach to troubleshoot and optimize your experimental conditions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane and related spirocyclic systems.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent issue that can stem from multiple sources. A systematic approach is crucial for diagnosis.

Answer:

Several factors could be responsible for low product yield. We recommend investigating the following, in order of likelihood:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains even after the recommended reaction time, consider extending the duration or moderately increasing the temperature. For instance, some base-promoted Michael additions that are sluggish at room temperature can see significant rate improvements when heated to 40°C.[3]

  • Reagent and Solvent Quality: The purity of your starting materials, catalyst, and solvents is paramount.

    • Troubleshooting: Ensure all reagents are of high purity and used as specified. Solvents should be anhydrous, as moisture can quench reagents or catalyze side reactions. If reagents are sensitive to air or moisture, maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is essential.[6]

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

    • Troubleshooting: Ensure the correct catalyst loading is used. If catalyst poisoning is suspected, purify the starting materials and solvents. In some cases, a fresh portion of the catalyst can be added midway through the reaction, but this should be done with caution as it can complicate stoichiometry.[6]

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or base may not be ideal for your specific substrate.

    • Troubleshooting: The choice of solvent can dramatically affect reaction outcomes. For instance, in a double Michael addition for a diazaspiro[5.5]undecane system, dichloromethane (CH2Cl2) was found to be the most effective solvent, yielding significantly better results than acetonitrile, THF, or toluene.[3] A systematic re-optimization of reaction parameters may be necessary.

Question 2: I am observing significant side products. How can I improve the selectivity of the reaction?

Answer:

The formation of side products indicates that one or more competing reaction pathways are active. Improving selectivity requires fine-tuning the reaction conditions to favor the desired pathway.

  • Identify the Side Products: If possible, isolate and characterize the major side products. Knowing their structure provides clues about the competing reactions (e.g., intermolecular reactions, decomposition, or alternative cyclization pathways).

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0°C or -20°C) can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the desired one.[6]

    • Rate of Addition: Slow, dropwise addition of a key reagent via a syringe pump can maintain its low concentration in the reaction mixture, which can suppress side reactions that are of a higher order with respect to that reagent.

    • Catalyst/Base Selection: The choice of catalyst or base is critical. For a base-promoted reaction, switching from a strong, non-nucleophilic base to a weaker, bulkier one might prevent unwanted deprotonations or side reactions. For example, diethylamine has been shown to be a powerful and effective base for certain diazaspirocycle syntheses.[3]

  • Modify Substrates: In some cases, protecting groups can be used to block reactive sites on the starting materials, preventing them from participating in unwanted side reactions.

Question 3: The reaction stalls and does not proceed to completion. What could be the issue?

Answer:

A stalled reaction, where starting materials are no longer consumed, is often related to catalyst deactivation or the formation of an inhibitory species.

  • Catalyst Deactivation: As mentioned previously, impurities in the reagents or solvent can poison the catalyst.[6] Ensure all components of the reaction are pure.

  • Product Inhibition: The product itself may act as an inhibitor, binding to the catalyst and preventing it from turning over. If this is the case, the reaction may never reach full conversion. The solution is often to run the reaction at a higher dilution or to devise a method where the product is removed from the reaction mixture as it is formed (e.g., by crystallization).

  • Equilibrium: The reaction may be reversible and have reached equilibrium. According to Le Châtelier's principle, you can drive the reaction forward by removing one of the products (e.g., water or another small molecule) using a Dean-Stark trap or molecular sieves.

Troubleshooting Low Yield: A Decision Tree

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

troubleshooting_yield start Low Reaction Yield Observed check_tlc Monitor Reaction by TLC/LC-MS. Is starting material (SM) consumed? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn No sm_consumed SM is consumed, but yield is low. Any visible degradation or multiple spots? check_tlc->sm_consumed Yes increase_time_temp Action: - Increase reaction time. - Increase temperature moderately. incomplete_rxn->increase_time_temp side_reactions Side Reactions / Product Degradation sm_consumed->side_reactions Yes no_degradation Clean reaction, but low isolated yield. sm_consumed->no_degradation No optimize_selectivity Action: - Lower temperature. - Change solvent/catalyst. - Use slower reagent addition. side_reactions->optimize_selectivity check_workup Review Purification / Work-up - Check extraction pH. - Optimize chromatography. - Check for product loss during solvent removal. no_degradation->check_workup

Caption: Troubleshooting logic for low reaction yield.

Frequently Asked Questions (FAQs)

What is a reliable synthetic strategy for the 8-Methyl-1,8-diazaspiro[5.5]undecane core?

A robust method for constructing diazaspiro[5.5]undecane frameworks is the base-promoted double Michael addition.[3] This strategy often involves the reaction of an active methylene compound with a divinyl ketone derivative. For 8-Methyl-1,8-diazaspiro[5.5]undecane, a plausible approach would be a multi-step synthesis involving the cyclization of appropriately substituted piperidine precursors.

How critical are the solvent and base choices?

They are extremely critical. As demonstrated in studies on related diazaspiro[5.5]undecane-tetraones, solvent choice can mean the difference between no reaction and an excellent yield.[3] Dichloromethane was identified as the optimal solvent in that case. The base not only catalyzes the reaction but can also influence selectivity. Diethylamine was shown to be highly effective, providing better yields than triethylamine or pyridine.[3] It is crucial to perform a small-scale screen of different solvents and bases to find the optimal conditions for your specific synthesis.

What are the best practices for purifying 8-Methyl-1,8-diazaspiro[5.5]undecane?

As a diamine, this compound is basic and may present challenges during standard silica gel chromatography.

  • Column Chromatography: If using silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as 1-2% triethylamine or ammonia in methanol, to prevent the product from tailing or irreversibly binding to the acidic silica. Alternatively, using a different stationary phase like alumina (basic or neutral) can be beneficial.[7]

  • Aqueous Work-up: During extraction, be mindful of the product's pKa. The compound will be soluble in the aqueous layer at acidic pH and in the organic layer at basic pH. This property can be exploited for purification by performing acid-base extractions to wash away neutral impurities.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[8] Screening various solvents or solvent mixtures is necessary to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.

Optimized Reaction Parameters Table

The following table summarizes optimized conditions for a related double Michael addition synthesis of a diazaspiro[5.5]undecane derivative, which can serve as a starting point for your optimization.

ParameterConditionRationale / CommentSource
Model Reaction N,N-dimethylbarbituric acid + Dibenzylidene acetoneForms a 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone core.[3]
Solvent Dichloromethane (CH₂Cl₂)Provided the highest yield (98%) compared to other solvents.[3]
Base Diethylamine (Et₂NH)2.5 equivalents yielded excellent results at room temperature.[3]
Temperature Room Temperature (or 40°C)Reaction proceeds well at RT (2h), but can be accelerated at 40°C (40-45 min).[3]
Monitoring Thin Layer Chromatography (TLC)Allows for tracking the consumption of starting materials.[6]

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of a target spirocycle like 8-Methyl-1,8-diazaspiro[5.5]undecane.

workflow start 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Add Reagents & Solvent reaction 2. Reaction - Stir at Optimized Temp - Monitor by TLC/LC-MS start->reaction quench 3. Quench & Work-up - Cool reaction - Quench carefully - Perform aqueous extraction reaction->quench dry 4. Dry & Concentrate - Dry organic layer (e.g., Na₂SO₄) - Filter - Concentrate in vacuo quench->dry purify 5. Purification - Column Chromatography - Recrystallization - or Distillation dry->purify characterize 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Purity Analysis (HPLC) purify->characterize

Caption: General experimental workflow for synthesis.

References

  • Islam, M. S., et al. (2016). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • O'Rourk, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. MedChemComm, 8(5), 864-878. Available from: [Link]

  • Wang, T., et al. (2022). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Nature Communications, 13(1), 1-13. Available from: [Link]

  • Moradell, J., et al. (2021). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of spiroindolenines synthesis. Retrieved from [Link]

  • RSC Publishing. (2020). A facile synthesis of contorted spirobisindane-diamine and its microporous polyimides for gas separation. Retrieved from [Link]

  • Husson, H.-P., et al. (1994). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from [Link]

  • Goti, A., et al. (2008). A Stereoselective Approach to the azaspiro[5.5]undecane Ring System Using a Conjugate addition/dipolar Cycloaddition Cascade: Application to the Total Synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 74(2), 749-757. Available from: [Link]

  • Rupp, T., et al. (2021). Synthesis of (8S)-8-methyl-2-propyldioxaspiro[5.5]undecanes S4a–d. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Retrieved from [Link]

  • Organic Syntheses. (2017). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Available from: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield and Purity of 8-Methyl-1,8-diazaspiro[5.5]undecane

Welcome to the Technical Support Center for spirocyclic diamine synthesis. 8-Methyl-1,8-diazaspiro[5.5]undecane is a conformationally restricted building block highly valued in medicinal chemistry for its unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. 8-Methyl-1,8-diazaspiro[5.5]undecane is a conformationally restricted building block highly valued in medicinal chemistry for its unique structural arrangement and biological activity[1]. However, synthesizing this spirocyclic core presents significant challenges, including steric hindrance, competing elimination reactions, and difficulties in purifying highly polar intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize both yield and purity.

Mechanistic Overview & Synthetic Workflow

The most robust route to the 1,8-diazaspiro[5.5]undecane framework relies on the generation of imine salts from functionalized α -amino nitriles, followed by intramolecular reductive cyclization[2]. Once the spiro core is established, regioselective N-methylation yields the target compound.

G N1 Functionalized α-Amino Nitrile N2 Organometallic Addition (-78 °C) N1->N2 N3 Imine Salt Intermediate N2->N3 Nucleophilic Attack N4 Enamine Byproduct (HCN Elimination) N3->N4 Deprotonation (Side Reaction) N5 Reductive Cyclization (NaBH3CN) N3->N5 Desired Pathway N6 1,8-Diazaspiro[5.5]undecane Core N5->N6 Intramolecular Alkylation N7 Regioselective N-Methylation N6->N7 N8 8-Methyl-1,8-diazaspiro[5.5]undecane N7->N8 Eschweiler-Clarke

Workflow for the synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane via reductive cyclization.

Troubleshooting FAQs

Q1: Why is my yield of the spirocyclic core so low during the reductive cyclization step?

Symptom: High recovery of unreacted starting material or formation of an intractable dark mixture. Root Cause: The key step involves generating an imine salt via nucleophilic addition to a nitrile. A major competing side reaction is the deprotonation of the intermediate iminium ion by the basic organometallic reagent. This leads to the formation of an enamine and the irreversible elimination of HCN, destroying your starting material[2]. Solution:

  • Thermodynamic Control: Maintain the organometallic addition strictly at -78 °C.

  • Reagent Selection: Highly reactive organolithium reagents (like n-BuLi) exacerbate deprotonation[3]. Switching to a less basic organocuprate or strictly controlling the equivalents of the lithium reagent favors nucleophilic addition over deprotonation.

Q2: I am seeing over-alkylation during the N-methylation step. How do I selectively methylate position 8?

Symptom: LC-MS shows a mixture of unreacted core, the desired product, and 1,8-dimethyl-1,8-diazaspiro[5.5]undecane. Root Cause: The spirocycle contains two secondary amines. The N1 position is sterically hindered due to its immediate proximity to the spirocyclic C6 junction, whereas the N8 position is more accessible. However, aggressive alkylating agents (like methyl iodide) will indiscriminately attack both nitrogens. Solution: Utilize the Eschweiler-Clarke reductive amination (formaldehyde/formic acid). The steric bulk of the spiro center naturally retards the formation of the bulky iminium intermediate at N1. By strictly limiting formaldehyde to 1.05 equivalents, you exploit this steric disparity to achieve >95% regioselectivity at N8.

Q3: The final product streaks heavily on silica gel. How can I improve purity during isolation?

Symptom: Poor chromatographic resolution, broad peaks, and co-elution with impurities. Root Cause: 8-Methyl-1,8-diazaspiro[5.5]undecane is a highly polar, basic diamine. The secondary and tertiary nitrogen atoms interact strongly with the acidic silanol groups on standard normal-phase silica gel. Solution:

  • Stationary Phase: Switch to basic alumina or amine-functionalized silica (NH2-silica).

  • Self-Validating Isolation: Bypass column chromatography entirely by isolating the product as a dihydrochloride salt. Dissolving the free base in ethereal HCl forces the 8-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride (MW: 241.20 g/mol ) to precipitate as a highly pure white solid, simultaneously validating the presence of the basic diamine core[4].

Quantitative Data: Cyclization Optimization

The table below summarizes the causality between reaction conditions and the yield/purity of the 1,8-diazaspiro[5.5]undecane core during the critical cyclization step[2][3].

Nucleophile / ReagentTemp (°C)Cyclization AgentYield (%)Enamine Byproduct (%)Purity (LC-MS)
n-BuLi (1.5 eq)0NaBH₄15>60Low
n-BuLi (1.1 eq)-78NaBH₄6125Moderate
Organocuprate (1.1 eq)-78NaBH₃CN84<5>95%

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure the successful synthesis and purification of the target molecule.

Phase 1: Reductive Cyclization of the Spiro Core
  • Imine Salt Generation: Dissolve the functionalized α -amino nitrile precursor (1.0 eq) in strictly anhydrous THF/Et₂O under an argon atmosphere.

  • Nucleophilic Addition: Cool the reaction flask to -78 °C. Add the organocuprate reagent (1.1 eq) dropwise over 30 minutes. Maintain -78 °C for 2 hours to ensure complete addition while kinetically suppressing enamine formation[3].

  • Cyclization: Introduce NaBH₃CN (2.0 eq) in dry methanol directly into the cold reaction mixture. Allow the system to slowly warm to room temperature overnight. Validation: TLC (Basic Alumina, DCM/MeOH 95:5) should show the disappearance of the intermediate iminium spot.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude 1,8-diazaspiro[5.5]undecane.

Phase 2: Regioselective Methylation & Salt Isolation
  • Eschweiler-Clarke Methylation: Dissolve the crude spiro core in formic acid (5.0 eq). Cool to 0 °C and add aqueous formaldehyde (37%, 1.05 eq) dropwise.

  • Heating: Reflux the mixture at 90 °C for 4 hours. Validation: The evolution of CO₂ gas indicates the active progress of the reductive amination.

  • Basification: Cool to room temperature, adjust the pH to 12 using 2M NaOH, and extract with ethyl acetate. Concentrate to obtain the free base.

  • Dihydrochloride Formation (Purification): Dissolve the concentrated free base in anhydrous diethyl ether. Slowly add 2.0 equivalents of HCl in dioxane. Filter the resulting precipitate, wash with cold ether, and dry under vacuum. This yields 8-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride as a pure white solid[4].

References

  • Title: Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
  • Title: Buy 8-Methyl-1,8-diazaspiro[5.5]undecane (EVT-11889218)
  • Title: Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
  • Title: 8-Methyl-1,8-diazaspiro[5.

Sources

Troubleshooting

common side reactions in the synthesis of diazaspiro[5.5]undecanes

Advanced Troubleshooting & Methodologies for Diazaspiro[5.5]undecanes Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most complex mechanistic bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Methodologies for Diazaspiro[5.5]undecanes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most complex mechanistic bottlenecks encountered during the synthesis of diazaspiro[5.5]undecane scaffolds. These rigid, conformationally restricted spirocycles are highly prized in drug discovery, but their construction is fraught with thermodynamic and kinetic hurdles.

Troubleshooting Q&A: Resolving Common Side Reactions

Q1: During the [5+1] double Michael addition to synthesize 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, my LC-MS shows a mass corresponding to the mono-adduct. How can I drive the reaction to full spirocyclization?

Causality & Solution: The cascade [5+1] cycloaddition relies on a sequential process: an intermolecular Michael addition followed by an intramolecular Michael addition[1]. The first step is kinetically favored, but the second step requires overcoming significant steric strain to form the bulky spiro[5.5]undecane core. If you observe the mono-adduct, the intramolecular cyclization has stalled. This is typically caused by insufficient base catalysis or premature quenching. Diethylamine (Et₂NH) is the optimal catalyst here; its secondary amine structure provides the exact balance of basicity and nucleophilicity needed to activate the active methylene compound (e.g., N,N-dimethylbarbituric acid) without triggering retro-Michael degradation[1]. Actionable Step: Ensure you are using at least 20 mol% of Et₂NH in dichloromethane (DCM) and maintain the reaction strictly at ambient temperature. Heating the reaction does not force cyclization; instead, it promotes reversibility (retro-Michael side reactions).

Q2: I am synthesizing 1,4-diazaspiro[5.5]undecan-3-one via the reduction of a nitro-glycinate intermediate. Instead of the spirocycle, I am isolating a highly polar linear amino acid. What went wrong?

Causality & Solution: You are observing competitive ester hydrolysis. The synthesis of the 1,4-diazaspiro[5.5]undecan-3-one core requires the reduction of a nitro group to a primary amine, which must then spontaneously attack the adjacent glycinate ester to form the lactam (the spiro-ring)[2]. If your reduction conditions contain even trace amounts of water (e.g., using aqueous acids with metal catalysts), the ester hydrolyzes to a carboxylic acid faster than the newly formed amine can cyclize[3]. The resulting linear amino acid fails to cyclize under mild conditions, completely ruining the atom economy of the step. Actionable Step: Switch to a strictly anhydrous, one-pot reductive cyclization. Utilizing catalytic hydrogenation (Pd/C) in anhydrous methanol ensures the ester remains intact until the amine is fully generated, allowing for spontaneous, high-yield intramolecular lactamization[2].

Q3: When performing Ring-Closing Metathesis (RCM) to form the 1,9-diazaspiro[5.5]undecane core, my Grubbs catalyst dies rapidly, leading to unreacted diene. How do I prevent this?

Causality & Solution: Free secondary or primary amines are notorious for coordinating to the ruthenium center of Grubbs catalysts. This coordination outcompetes olefin binding, effectively poisoning the catalyst and halting the metathesis cycle. In the synthesis of 1,9-diazaspiro[5.5]undecanes via RCM of allylamine derivatives, this is the primary cause of reaction failure. Actionable Step: You must temporarily mask the nucleophilicity of the basic nitrogens. A highly effective, atom-economical method is to form the ammonium salt using p-toluenesulfonic acid (TsOH) prior to adding the Grubbs second-generation catalyst. This protonation eliminates ruthenium coordination, allowing the RCM to proceed in high yields (>85%), after which the free amine can be regenerated with a mild aqueous base wash.

Quantitative Data: Side Reaction Impact & Optimization

The following table summarizes the quantitative impact of the aforementioned side reactions on overall yield and the optimized parameters required to mitigate them.

Side ReactionSynthetic RoutePrimary CauseImpact on YieldMitigation Strategy
Incomplete Cyclization (Mono-adduct) [5+1] Double Michael AdditionInsufficient base catalysis or steric hindrance at the β-carbon.-40% to -60%Use 20 mol% Et₂NH; maintain ambient temp for 4-6h.
Ester Hydrolysis Nitro-aldol Reductive CyclizationAqueous conditions during nitro reduction cleaving the alkyl glycinate.-30% to -50%Perform one-pot anhydrous reduction/cyclization (MeOH).
RCM Catalyst Poisoning Ring-Closing MetathesisFree amines coordinating to the Ruthenium catalyst center.-50% to -80%Protect amines as p-toluenesulfonic acid salts prior to RCM.
N-Overalkylation Core DerivatizationHigh nucleophilicity of the secondary spiro-amines.-15% to -25%Employ orthogonal Boc/Bn protection strategies during alkylation.

Workflow Visualization: Troubleshooting Decision Tree

Below is the logical workflow for identifying and resolving the most common side reactions based on crude product analysis.

G A Crude Product Analysis (LC-MS / NMR) C Linear Mono-Adduct (Incomplete Michael) A->C D Hydrolyzed Ester (Failed Cyclization) A->D E Unreacted Diene (RCM Failure) A->E F Increase Et2NH Base Extend Reaction Time C->F Remedy G Switch to Anhydrous Reduction Conditions D->G Remedy H Protect Amines as TsOH Salts E->H Remedy

Troubleshooting workflow for identifying and resolving common diazaspiro[5.5]undecane side reactions.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the observation steps.

Protocol A: Base-Promoted Cascade [5+1] Cycloaddition for 2,4-Diazaspiro[5.5]undecanes

Self-Validating Step: The precipitation of the product directly from the reaction mixture serves as a visual confirmation of successful spirocyclization, as the rigid spiro-core is significantly less soluble than the linear mono-adduct[1].

  • Preparation: In a flame-dried, round-bottom flask, dissolve the diarylidene acetone derivative (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add diethylamine (20 mol%) dropwise at room temperature. Mechanistic Note: Et₂NH deprotonates the barbituric acid, initiating the first Michael addition.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 4–6 hours. The reaction mixture will transition from a clear solution to a turbid suspension as the spiro-product forms. Monitor the disappearance of the mono-adduct intermediate via TLC (EtOAc/Hexane 1:2).

  • Isolation: Once complete, filter the precipitated solid directly from the reaction mixture.

  • Purification: Wash the solid with cold ethanol to remove trace diethylamine and unreacted starting materials, yielding the pure diazaspiro[5.5]undecane-1,3,5,9-tetraone in >90% yield[1].

Protocol B: One-Pot Anhydrous Reductive Cyclization for 1,4-Diazaspiro[5.5]undecan-3-one

Self-Validating Step: The absence of a broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the appearance of a sharp lactam C=O stretch (~1670 cm⁻¹) in the crude IR spectrum validates the avoidance of the hydrolysis side reaction[2].

  • Preparation: Charge a high-pressure hydrogenation vessel with methyl (1-(nitromethyl)cyclohexyl)glycinate (1.0 equiv) and anhydrous methanol (0.5 M).

  • Deoxygenation: Purge the vessel with nitrogen gas for 5 minutes to remove atmospheric oxygen and prevent catalyst ignition.

  • Catalyst Loading: Add 10% Pd/C (10 wt% relative to the substrate) carefully under a continuous nitrogen blanket.

  • Reductive Cyclization: Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at 50 °C for 16 hours. Mechanistic Note: The anhydrous conditions are critical here to prevent ester hydrolysis prior to lactamization[3].

  • Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst, washing the pad with additional anhydrous methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the cyclized 1,4-diazaspiro[5.5]undecan-3-one as a highly pure solid[2].

References

  • Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one (WO2020041770A1)
  • Title: Synthesis of 1,4-diazaspiro[5.5]undecan-3-one (US20210179567A1)
  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: Chemistry of Heterocyclic Compounds (PMC7088121) URL: [Link]

Sources

Optimization

Advanced Synthetic Support: Troubleshooting Diazaspiro[5.5]undecane Stereoselective Assembly

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the stereoselective synthesis of diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the stereoselective synthesis of diazaspiro[5.5]undecane derivatives.

These nitrogen-containing spiro-heterocycles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of CNS depressants, anticonvulsants, and targeted therapies for obesity and pain management[1][2]. The most atom-economical and robust route for their assembly is the base-promoted [5+1] cascade double Michael addition of active methylene compounds (like N,N-dimethylbarbituric acid) to diarylidene acetones[1]. However, achieving high diastereomeric ratios (dr) and quantitative yields requires precise control over thermodynamic parameters and intermediate conformational states.

I. Pathway Visualization: The [5+1] Cascade Architecture

Understanding the causality of your synthetic failures begins with mapping the reaction trajectory. The formation of the spirocyclic core is not a concerted event; it is a stepwise cascade that relies heavily on the conformational flexibility of the mono-adduct intermediate[1].

G A Diarylidene Acetone + N,N-Dimethylbarbituric Acid B Base-Promoted Deprotonation (Diethylamine) A->B C 1st Michael Addition (Intermolecular Attack) B->C D Enolate Intermediate (Conformational Rotation) C->D E 2nd Michael Addition (Intramolecular Cyclization) D->E Thermodynamic Control F Diazaspiro[5.5]undecane (Chair Conformation, High dr) E->F

Mechanistic workflow of the [5+1] cascade double Michael addition.

II. Diagnostic Q&A: Troubleshooting Stereoselective Failures

Q1: Why is my diastereomeric ratio (dr) lower than expected during the [5+1] double Michael addition? Causality: Stereocontrol in the synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones is fundamentally thermodynamically driven[1]. Single-crystal X-ray crystallographic studies demonstrate that the newly formed cyclohexanone unit strongly prefers a chair conformation[1][3]. In this state, bulky aryl substituents must occupy equatorial positions to minimize severe 1,3-diaxial steric clashes[3]. If you quench the reaction prematurely or run it at sub-optimal temperatures, kinetic products (e.g., twist-boat conformers or axial-aryl epimers) will persist in your crude mixture. Self-Validating Solution: Ensure the cascade reaction reaches complete thermodynamic equilibrium. Do not quench the reaction based solely on the disappearance of the starting material. Use 2D-TLC or LC-MS to verify that the intermediate mono-adduct has completely converged into the single, lower-Rf spirocyclic product.

Q2: My cascade cyclization stalls at the mono-Michael adduct. How do I force the spiroannulation? Causality: The intramolecular ring closure (the second Michael addition) requires precise orbital alignment between the enolate nucleophile and the remaining α,β -unsaturated system[1]. Sterically encumbered ortho-substituents on the diarylidene acetone can severely hinder the bond rotation required for the enolate to achieve this reactive conformation[1]. Furthermore, highly protic solvents can tightly hydrogen-bond to the enolate, dampening its nucleophilicity. Self-Validating Solution: Switch your solvent system to anhydrous dichloromethane (DCM) and strictly use diethylamine (Et₂NH) as the base[1]. DCM provides optimal solvation for the polar enolate intermediate without sequestering its charge, thereby lowering the activation energy for the intramolecular attack.

Q3: How can I synthesize chiral gem-disubstituted diazaspiro[5.5]undecanes via asymmetric catalysis instead of relying on diastereoselective substrate control? Causality: While the[5+1] cascade is excellent for relative stereocontrol (diastereoselectivity), achieving absolute stereocontrol (enantioselectivity) requires bypassing the thermodynamic limitations of the double Michael addition. Self-Validating Solution: Transition-metal catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) is the authoritative method for this[4]. By utilizing chiral ligands (e.g., phosphinooxazolines) with Palladium, you can set the quaternary stereocenter during the allylic alkylation event, directly yielding enantiopure diazaheterocycles[4].

III. Empirical Optimization Matrices

To prevent yield and selectivity drops, adhere to the established empirical data for the[5+1] cascade. The choice of base is critical: bulkier bases (like Et₃N) fail to efficiently deprotonate the barbituric acid due to steric clash, while stronger bases (like NaOH) cause substrate degradation[1].

Table 1: Base and Solvent Optimization for the [5+1] Cascade Cyclization [1]

EntryBase Catalyst (20 mol%)SolventTime (h)Isolated Yield (%)Diastereoselectivity
1PiperidineEthanol1245Low
2Triethylamine (Et₃N)THF1060Moderate
3Diethylamine (Et₂NH) DCM 4 98 Excellent (>95:5)
4Sodium Hydroxide (NaOH)H₂O/EtOH24TraceN/A (Degradation)
IV. Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.

Step 1: Substrate Preparation In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the symmetric or non-symmetric 1,5-diaryl-1,4-pentadien-3-one derivative in 10 mL of anhydrous dichloromethane (DCM)[1]. Validation: Ensure complete dissolution; a homogeneous solution is required to prevent localized concentration gradients that favor polymerization.

Step 2: Reagent Introduction Add 1.0 mmol of N,N-dimethylbarbituric acid to the stirring solution[1].

Step 3: Catalytic Initiation Add 20 mol% (0.2 mmol) of diethylamine (Et₂NH) dropwise at ambient temperature (20–25 °C)[1]. Validation: A slight color change (often yellow/orange) indicates the successful formation of the active enolate species.

Step 4: Reaction Execution & Monitoring Stir the mixture at ambient temperature. Validation: Monitor via TLC (EtOAc/Hexane 3:7). You must observe two distinct phases: first, the rapid consumption of the starting materials to form a transient intermediate spot; second, the slow conversion of this intermediate into the final baseline-resolved spirocyclic product (typically 2–6 hours)[1]. Do not proceed to workup until the intermediate spot is entirely consumed.

Step 5: Workup & Isolation Dilute the reaction mixture with 20 mL of distilled water to quench the catalyst, and extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via recrystallization from hot ethanol. Validation: Recrystallization inherently enriches the thermodynamic chair-conformer, ensuring the final isolated diazaspiro[5.5]undecane derivative possesses an optimal diastereomeric ratio[1][3].

V. References
  • Islam, M.S., Barakat, A., Al-Majid, A.M., et al. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones." Arabian Journal of Chemistry, 2017. URL:[Link]

  • Blanco-Ania, D., Heus, R., Rutjes, F.P.J.T. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Chemistry of Heterocyclic Compounds, 2017. URL:[Link]

  • Stoltz, B.M., et al. "Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation." ProQuest Dissertations & Theses, 2015. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 8-Methyl-1,8-diazaspiro[5.5]undecane and Its Intermediates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirocyclic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirocyclic diamines. The synthesis of spirocyclic scaffolds, such as 1,8-diazaspiro[5.5]undecane, often utilizes aminoallylation followed by ring-closing metathesis (RCM) or multicomponent Petasis reactions[1][2]. However, the purification of these highly polar, basic diamines presents significant bottlenecks, frequently requiring non-standard chromatographic approaches to avoid severe product loss[3][4].

This guide is designed to move beyond simple step-by-step instructions. We will explore the causality behind your purification failures and provide self-validating protocols to ensure your target compounds are recovered with high purity and yield.

Core Purification Workflow

The successful isolation of 8-Methyl-1,8-diazaspiro[5.5]undecane requires a fundamental shift away from standard normal-phase silica chromatography and neutral aqueous workups. The workflow below outlines the optimal path for isolating basic spirocyclic diamines.

Workflow A Crude Mixture (Spirocyclic Intermediates) B Aqueous Workup Basification (pH > 12) A->B C Liquid-Liquid Extraction (10% iPrOH in DCM) B->C Prevents amine protonation D Amine-Modified Silica Chromatography C->D Removes salts E ELSD / CAD Detection & Fraction Collection D->E Eliminates silanol tailing F Pure 8-Methyl-1,8-diazaspiro [5.5]undecane E->F Overcomes lack of UV

Workflow for the isolation and purification of 8-Methyl-1,8-diazaspiro[5.5]undecane.

Troubleshooting FAQs: The Causality of Failure

Q1: Why am I losing my deprotected 8-methyl-1,8-diazaspiro[5.5]undecane during the aqueous workup?

The Causality: The spirocyclic core contains two basic nitrogen atoms (a secondary and a tertiary amine). The pKa of the secondary amine in this system is typically around 10.5. At neutral pH, these amines are fully protonated, creating a highly water-soluble dicationic species. If you extract with standard dichloromethane (DCM) or ethyl acetate at pH 7–9, the compound will remain entirely in the aqueous phase. The Solution: You must basify the aqueous phase to at least pH 12 using 2M NaOH to ensure both amines are neutral. Furthermore, use a solvent with hydrogen-bonding capabilities, such as 10–20% isopropanol (iPrOH) in DCM, to disrupt the hydration shell around the diamine.

Q2: My intermediates streak terribly on normal-phase silica, resulting in overlapping fractions. How do I fix this?

The Causality: Standard silica gel has a surface pH of ~4.5 to 5.5. This means the silanol groups (Si-OH) are partially deprotonated (Si-O⁻), while your basic spirocyclic amines are protonated (NH₂⁺). This creates a strong ion-exchange interaction rather than simple adsorption, leading to irreversible binding and severe tailing[4]. Impurities in starting materials or incorrect solvent polarities can further exacerbate this issue during spirocyclization[5]. The Solution: Suppress the ionization of the silica by adding a basic modifier (1–5% Triethylamine or NH₄OH) to your mobile phase. For the best results, abandon bare silica entirely and use amine-functionalized (NH₂) silica columns .

Q3: I am using Preparative RP-HPLC, but my peaks are incredibly broad and recovery is low. Why?

The Causality: Most standard reversed-phase (RP) HPLC methods use 0.1% TFA or formic acid (pH ~2). At this pH, 8-methyl-1,8-diazaspiro[5.5]undecane is highly polar and strongly positively charged. It repels from the hydrophobic C18 stationary phase, eluting in the void volume or as a broad, poorly shaped peak due to secondary interactions with residual silanols. The Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with NH₄OH) combined with a hybrid-silica C18 column designed to withstand alkaline conditions.

Q4: I can't see the final spirocyclic diamine on my UV detector. How do I monitor my fractions?

The Causality: Unless protected with a UV-active group (like a Benzyl or Cbz group), the aliphatic 8-methyl-1,8-diazaspiro[5.5]undecane core completely lacks a conjugated π-system. It will not absorb UV light above 210 nm. The Solution: You must use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If running manual TLCs, visualize the spots using a Ninhydrin stain (requires heating) or Dragendorff's reagent (specific for tertiary/secondary amines).

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve your purification bottlenecks.

Troubleshooting Root Purification Issue Issue1 Low Recovery in Extraction Root->Issue1 Issue2 Severe Tailing on Silica Root->Issue2 Issue3 No Peaks Detected Root->Issue3 Sol1 Check pH > 12 Add NaCl to saturate Issue1->Sol1 Sol2 Use NH2-Silica or High-pH RP-HPLC Issue2->Sol2 Sol3 Switch to ELSD/CAD Use Ninhydrin Stain Issue3->Sol3

Diagnostic logic tree for resolving common spirocyclic diamine purification bottlenecks.

Quantitative Data: Modifier Effects on Chromatography

The table below summarizes the empirical impact of different stationary and mobile phases on the chromatographic efficiency of unprotected spirocyclic diamines.

Chromatography ModeStationary PhaseMobile Phase AdditivePeak Asymmetry Factor ( As​ )Typical Recovery (%)
Normal PhaseBare SilicaNone> 3.0 (Severe Tailing)< 40%
Normal PhaseBare Silica1-5% Triethylamine1.5 - 1.875 - 85%
Normal PhaseAmine-Functionalized (NH₂)None1.1 - 1.3> 90%
Reversed PhaseC18 (Low pH)0.1% TFA2.5 - 2.860 - 70%
Reversed PhaseHybrid C18 (High pH)10 mM NH4​HCO3​ (pH 10.5)1.0 - 1.2> 95%

Self-Validating Protocol: Isolation of 8-Methyl-1,8-diazaspiro[5.5]undecane

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Quench and Basification
  • Action: Cool the crude reaction mixture to 0 °C. Slowly add 2M aqueous NaOH until the solution is strongly basic.

  • Causality: Neutralizes any acid salts (e.g., TFA or HCl salts from deprotection steps) to ensure the diamine is in its free-base, lipophilic form.

  • Validation Check: Dip a glass rod into the aqueous layer and touch it to universal pH paper. Do not proceed unless the pH is ≥ 12.

Step 2: Salting Out and Extraction
  • Action: Saturate the aqueous layer by adding solid NaCl until no more dissolves. Extract the aqueous phase three times with a solvent mixture of 10% Isopropanol in Dichloromethane (v/v).

  • Causality: NaCl increases the ionic strength of the aqueous phase, driving the organic compound into the organic layer (salting-out effect). Isopropanol disrupts the hydrogen bonding between water and the spiro-amines.

  • Validation Check: Spot the post-extraction aqueous layer on a TLC plate. Stain with Ninhydrin and heat. If a dark purple spot appears, your compound is still in the water. Re-extract with 20% Isopropanol/DCM.

Step 3: Flash Chromatography on Amine-Functionalized Silica
  • Action: Concentrate the organic layers under reduced pressure. Load the crude residue onto a pre-packed Amine (NH₂)-functionalized silica column. Elute using a gradient of Dichloromethane to Methanol (100:0 to 85:15).

  • Causality: The NH₂ groups on the stationary phase repel the basic nitrogens of the spirocycle, preventing ion-exchange tailing and allowing separation based purely on polarity.

  • Validation Check: Run a pre-column TLC on an NH₂-plate using the planned mobile phase. The target Rf​ should be between 0.2 and 0.4 with a tight, circular spot.

Step 4: Fraction Monitoring and Isolation
  • Action: Monitor the column eluent using an ELSD connected in-line with your fraction collector. Set the ELSD drift tube temperature to 40 °C to evaporate the DCM/MeOH.

  • Causality: The lack of a UV chromophore makes UV detection impossible; ELSD detects any non-volatile mass, ensuring you do not miss the target peak.

  • Validation Check: Analyze the main ELSD peak via LC-MS. You must observe the [M+H]+ ion at m/z 169.1 to confirm the identity of 8-Methyl-1,8-diazaspiro[5.5]undecane.

References

  • Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)
  • Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM Publik
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds PMC (PubMed Central)
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis Benchchem
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Chrom

Sources

Optimization

Technical Support Center: Efficient Synthesis of 1,8-Diazaspiro[5.5]undecane

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1,8-diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,8-diazaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and efficient synthesis of this critical scaffold.

The 1,8-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds with therapeutic potential.[1][2] However, its synthesis can be challenging, often requiring careful selection of catalysts and precise control of reaction conditions to achieve high yields and desired stereoselectivity. This document serves as a comprehensive resource to address common issues encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you might encounter in the lab in a question-and-answer format.

Issue 1: Low or No Yield in the Spirocyclization Step

Question: My double Michael addition reaction to form the 1,8-diazaspiro[5.5]undecane core is resulting in very low yields or only starting material. What are the likely causes and how can I optimize the reaction?

Answer: Low or no product formation is a frequent challenge and typically points to issues with catalyst activity, reaction conditions, or substrate reactivity.

  • Causality & Solution (Catalyst): The choice and amount of catalyst are critical. For base-promoted Michael additions, a common route, the basicity of the catalyst must be sufficient to deprotonate the active methylene compound without promoting side reactions.[3]

    • Weak Base: If using a weak base like pyridine, it may not be strong enough to generate the required enolate intermediate.

    • Catalyst Loading: Insufficient catalyst loading will lead to a slow or stalled reaction. For instance, in diethylamine-catalyzed reactions, using less than 1 equivalent can result in no noticeable product formation, whereas 2.5 equivalents can lead to excellent yields (up to 98%).[3]

    • Recommendation: Start by screening different bases (e.g., diethylamine, triethylamine, DBU). If using diethylamine, ensure a catalyst loading of at least 2 equivalents. For Lewis acid-catalyzed routes, ensure the catalyst is anhydrous and active.[2]

  • Causality & Solution (Solvent & Temperature): The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

    • Solvent Polarity: Aprotic solvents like Dichloromethane (DCM) and Chloroform often provide the best results, facilitating the reaction smoothly and leading to high yields (94-98%).[3] Polar aprotic solvents like acetonitrile and THF may give moderate yields, while non-polar solvents like toluene can be completely ineffective, even at elevated temperatures.[3]

    • Temperature: While many reactions can proceed at room temperature, gentle heating (e.g., to 40°C) can significantly reduce reaction times without compromising yield.[3] However, excessively high temperatures can lead to decomposition or side product formation.

    • Recommendation: Dichloromethane is an excellent starting point for solvent screening. Monitor the reaction by TLC or LC-MS to determine the optimal balance of temperature and reaction time.

  • Causality & Solution (Substrate):

    • Steric Hindrance: Bulky substituents on your starting materials (e.g., on the diarylidene acetone) can sterically hinder the nucleophilic attack, leading to lower yields.[3]

    • Purity: Ensure starting materials are pure, as impurities can poison the catalyst or interfere with the reaction.

    • Recommendation: If steric hindrance is a suspected issue, longer reaction times or a slightly higher temperature may be necessary. Always purify starting materials before use.

Issue 2: Formation of Significant Side Products

Question: My reaction produces the desired spirocycle, but I'm struggling with significant side products, complicating purification. What are these side products and how can I suppress their formation?

Answer: Side product formation often arises from competing reaction pathways or decomposition.

  • Causality & Solution (Mono-Adduct Formation): The most common side product in a double Michael addition is the mono-Michael adduct, where the active methylene compound has added to only one of the two Michael acceptors on the divinylketone. This occurs if the second intramolecular cyclization step is slow or fails to proceed.

    • Recommendation: Ensure a sufficient excess of the base catalyst is used to promote the second, intramolecular cyclization. Increasing the reaction temperature slightly can also help drive the reaction to completion.

  • Causality & Solution (Enamine Formation): In some cases, particularly with certain organometallic reagents used in asymmetric synthesis, deprotonation of an iminium ion intermediate can lead to the formation of an enamine, which is a competing side reaction to the desired cyclization.[4]

    • Recommendation: This is highly dependent on the specific substrates and reagents. Careful selection of a non-nucleophilic base and precise temperature control are crucial.

  • Causality & Solution (Decomposition): The starting materials or the spirocyclic product may be unstable under the chosen reaction conditions (e.g., strong acid/base, high temperature).[5]

    • Recommendation: Monitor the reaction progress closely. If product concentration begins to decrease after reaching a maximum, it indicates decomposition. Consider using milder reaction conditions, such as a weaker base or lower temperature, even if it requires a longer reaction time.

Issue 3: Poor Stereoselectivity in Asymmetric Synthesis

Question: I am attempting an asymmetric synthesis to obtain a specific enantiomer of a 1,8-diazaspiro[5.5]undecane derivative, but the enantiomeric excess (ee) is low. How can I improve stereocontrol?

Answer: Achieving high stereoselectivity requires careful selection of the chiral catalyst or auxiliary and optimization of reaction parameters that influence the transition state geometry.

  • Causality & Solution (Catalyst Choice): The structure of the chiral catalyst is the primary determinant of enantioselectivity.

    • Organocatalysts: Chiral phosphoric acids (CPAs) and N-heterocyclic carbenes (NHCs) are powerful tools for asymmetric spirocyclization.[6][7] The steric and electronic properties of the catalyst's chiral backbone (e.g., BINOL-derived CPAs) directly influence the facial selectivity of the reaction.[7]

    • Metal Catalysts: Chiral ligands coordinated to a metal center (e.g., Palladium with chiral phosphoramides) create a chiral environment that directs the approach of the substrates.[6]

    • Recommendation: Screen a library of related chiral catalysts. Small changes to the catalyst structure (e.g., substituents on the chiral backbone) can have a profound impact on the ee.

  • Causality & Solution (Reaction Conditions):

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy of the system, which magnifies the small energy difference between the diastereomeric transition states.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A screen of solvents with varying polarities and coordinating abilities is recommended.

    • Additives: In some catalytic systems, additives (e.g., a co-catalyst or a specific salt) can improve stereoselectivity by modifying the active catalyst or participating in the transition state.

    • Recommendation: Perform the reaction at the lowest practical temperature (e.g., 0°C, -20°C, or even -78°C). Systematically screen solvents to find the optimal medium for stereochemical induction.

Catalyst Selection Guide

The choice of catalyst is fundamental to the success of the synthesis. The following table summarizes common catalyst systems for the synthesis of 1,8-diazaspiro[5.5]undecane and related structures.

Catalyst TypeExample Catalyst(s)Typical SubstratesReaction ConditionsExpected Outcome & Key Considerations
Base Catalysis Diethylamine, TriethylamineActive methylene compounds (e.g., N,N-dimethylbarbituric acid) + DivinylketonesDCM or Chloroform, RT to 40°CHigh Yields (up to 98%) for achiral synthesis. Simple, cost-effective, and robust. Not suitable for stereocontrol.[8]
Lewis Acid Catalysis ZnCl₂, AlCl₃, BF₃·OEt₂Dimedone + DiarylideneacetonesVaries (e.g., Benzene, reflux)Promotes spiroannulation via Michael addition/cyclization. Useful for specific substrate classes.[2]
Asymmetric Organocatalysis Chiral Phosphoric Acids (CPAs), N-Heterocyclic Carbenes (NHCs)Methyleneindolinones, Ketenes, IminesToluene or DCM, often at low temperaturesHigh Enantioselectivity (up to 98% ee) . Enables direct access to chiral spirocycles. Catalyst choice is critical.[6][7]
Transition Metal Catalysis Grubbs Catalyst (Ru-based), Palladium complexesDi-olefinic amines, Allylic silanesDCM or TolueneEnables Ring-Closing Metathesis (RCM) to form the spiro-framework or Pd-catalyzed cycloadditions. Powerful for complex structures.[6]
Organometallic Reagents Grignard Reagents (e.g., Allyl MgBr), OrganolithiumsFunctionalized α-amino nitrilesAnhydrous THF, low temperatureUsed in multi-step asymmetric syntheses involving intramolecular alkylation or reductive cyclization.[1][4]
Workflow for Catalyst Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst system based on the synthetic goal.

CatalystSelection cluster_outcomes Expected Outcomes start Define Synthetic Goal goal_achiral Simple, Achiral Synthesis (High Yield Focus) start->goal_achiral Achiral Target goal_asymmetric Asymmetric Synthesis (Stereocontrol Focus) start->goal_asymmetric Chiral Target cat_base Base Catalysis (e.g., Diethylamine) goal_achiral->cat_base General & Robust cat_lewis Lewis Acid (Substrate Dependent) goal_achiral->cat_lewis Specific Substrates cat_organo Asymmetric Organocatalyst (e.g., CPA, NHC) goal_asymmetric->cat_organo Direct Asymmetric Induction cat_metal Transition Metal Catalyst (e.g., Pd, Ru) goal_asymmetric->cat_metal Complex Cycloadditions / RCM outcome_base High Yield, Cost-Effective cat_base->outcome_base cat_lewis->outcome_base outcome_asymmetric High Enantiomeric Excess (ee) cat_organo->outcome_asymmetric cat_metal->outcome_asymmetric

Caption: Catalyst selection workflow for 1,8-diazaspiro[5.5]undecane synthesis.

Detailed Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from a highly efficient method for synthesizing 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives via a double Michael addition.[3][8]

Materials:

  • N,N-Dimethylbarbituric acid (1.0 mmol)

  • 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone) (1.0 mmol)

  • Diethylamine (2.5 mmol, 2.5 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylbarbituric acid (1.0 mmol) and dibenzylideneacetone (1.0 mmol).

  • Solvent Addition: Add anhydrous Dichloromethane (10 mL) to the flask. Stir the mixture at room temperature to dissolve the solids.

  • Catalyst Addition: To the stirred solution, add diethylamine (2.5 mmol) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-3 hours.

  • Workup: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), transfer the reaction mixture to a separatory funnel.

  • Extraction: Wash the organic layer with 1N HCl (2 x 15 mL) to remove the diethylamine, followed by a wash with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure diazaspiro[5.5]undecane derivative. An excellent yield (typically >95%) is expected.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust synthetic route for simple 1,8-diazaspiro[5.5]undecane derivatives? A1: For achiral synthesis, the intermolecular double Michael addition reaction is one of the most powerful and efficient tools.[3] A cascade reaction using an active methylene compound (like N,N-dimethylbarbituric acid) and a divinylketone, catalyzed by a simple base like diethylamine, is robust, high-yielding, and uses readily available starting materials.[3][8]

Q2: How do I choose between a base catalyst and a Lewis acid catalyst? A2: The choice depends on your specific substrates. Base catalysis is highly effective for reactions involving active methylene pronucleophiles.[3] Lewis acid catalysis is often employed to activate carbonyl compounds or for promoting spiroannulation of specific intermediates, such as bis-acetals.[2] If your route involves a classic Michael addition of a C-H acid, a base catalyst is the logical first choice.

Q3: What are the key safety precautions for this synthesis? A3: Standard laboratory safety practices should always be followed. Specific precautions include:

  • Solvents: Dichloromethane and other organic solvents are volatile and should be handled in a well-ventilated fume hood.

  • Bases: Amines like diethylamine and triethylamine are corrosive and have strong odors. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Reagents: Some reagents used in more advanced syntheses, such as organolithiums, are pyrophoric, while others like phosgene equivalents are highly toxic and require specialized handling procedures.[5]

Q4: How can I confirm the structure and purity of the synthesized 1,8-diazaspiro[5.5]undecane? A4: A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation, providing detailed information on the connectivity of atoms and the stereochemistry of the molecule.[5][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5]

  • X-ray Crystallography: Provides unambiguous confirmation of the structure and relative stereochemistry, especially for new compounds.[3][8]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and, with a chiral stationary phase, to determine the enantiomeric excess (ee) in asymmetric synthesis.[5]

References
  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • EvitaChem. (n.d.). 1,8-Diazaspiro[5.5]undecane, (R)-(9CI). EvitaChem Website.
  • D'Erasmo, M. P., et al. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
  • Husson, H.-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

  • Al-Haiza, M. A., et al. (2009). A Convenient Synthesis of Substituted Spiro[5.
  • Gong, L.-Z., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. BenchChem Website.
  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Quirion, J.-C., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
  • Chen, X.-H., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.
  • Gracias, V., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Diazaspiro[5.5]undecane Synthesis &amp; Solvent Optimization

Welcome to the Technical Support Center for spirocyclic amine synthesis. The diazaspiro[5.5]undecane ring system is a privileged scaffold in drug discovery, offering unique conformational rigidity and metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine synthesis. The diazaspiro[5.5]undecane ring system is a privileged scaffold in drug discovery, offering unique conformational rigidity and metabolic stability. However, constructing this sterically demanding spiro-core is highly sensitive to reaction media. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you overcome solvent-induced synthetic bottlenecks.

Core Mechanistic Workflow: Solvent-Dependent Pathways

The logical routing of your synthesis is dictated by solvent polarity, boiling point, and coordination ability. The diagram below illustrates how solvent selection directly determines the success or failure of the two primary pathways for diazaspiro[5.5]undecane construction: the[5+1] Double Michael Addition and the Biginelli-like Condensation.

G Start Starting Materials (Ketones + Amines/Active Methylene) Sub1 [5+1] Double Michael Addition Start->Sub1 Sub2 Biginelli-like Condensation Start->Sub2 Sol1 High-Boiling Protic (Ethylene Glycol, 100°C) Sub1->Sol1 Historical Route Sol2 Low-Boiling Aprotic (DCM, 25°C) Sub1->Sol2 Optimized Route Sol3 Polar Coordinating (DMF / Water) Sub2->Sol3 Sub-optimal Sol4 Solvent-Free (Neat) + MIOTf Catalyst Sub2->Sol4 Green Chemistry Result1 Thermal Degradation Low Yield Sol1->Result1 Result2 High Stereoselectivity Excellent Yield (>85%) Sol2->Result2 Result3 Catalyst Deactivation Low Conversion Sol3->Result3 Result4 High Collision Frequency Optimal Yield (>60%) Sol4->Result4 Target Target: Diazaspiro[5.5]undecane Core Result2->Target Result4->Target

Logical workflow demonstrating the causal impact of solvent selection on diazaspiro[5.5]undecane synthesis.

Troubleshooting & FAQs: Solvent Effects

Q1: Why am I observing severe degradation and low yields when synthesizing diazaspiro[5.5]undecane derivatives via [5+1] double Michael addition in ethylene glycol? A1: The historical use of ethylene glycol necessitates high reaction temperatures (approx. 100 °C) due to its high boiling point and viscosity. This thermal stress causes the premature decomposition of the diarylidene acetone precursors before the second cyclization step can occur. Solution: Switch to a low-boiling, aprotic solvent like dichloromethane (DCM) at room temperature. DCM effectively stabilizes the intermediate enolates without requiring thermal activation, preventing degradation and drastically improving both yield and stereoselectivity[1].

Q2: In Biginelli-like three-component condensations for diazaspiro-thiones, polar solvents (DMF, Water) are yielding less than 40%. How can I optimize this? A2: In multi-component reactions involving thiourea and 1,3-dioxane-4,6-dione, highly polar coordinating solvents like DMF competitively bind to the Lewis acid catalyst (e.g., 1-methylimidazolium trifluoromethylsulfonate, MIOTf), deactivating its catalytic coordination sites. Furthermore, water can cause premature hydrolysis of the dione intermediates. Solution: Transition to solvent-free (neat) conditions. Removing the solvent maximizes reactant collision frequency, prevents catalyst solvation, and supports green chemistry principles, boosting yields to >60%[2].

Q3: How does solvent choice impact the isolation of 1,4-diazaspiro[5.5]undecan-3-one during the reduction/amide coupling stage? A3: The reduction of nitro-intermediates and subsequent cyclization requires a solvent matrix capable of solubilizing both the reducing agent (e.g., Zinc powder) and the basic aqueous phase (K₂CO₃). If a monophasic polar solvent is used, the highly polar 1,4-diazaspiro[5.5]undecan-3-one product becomes trapped in the aqueous salts. Solution: Utilize a biphasic system using DCM and water. This ensures that the newly formed spirocyclic amine partitions correctly into the organic layer immediately post-cyclization, preventing emulsion formation and product loss during workup[3].

Quantitative Data: Solvent Optimization Matrix

The following table summarizes empirical data demonstrating how solvent selection dictates the thermodynamic and kinetic success of diazaspiro[5.5]undecane formation across different synthetic pathways.

Reaction PathwaySolvent SystemCatalyst / BaseTemp (°C)Yield (%)Mechanistic Outcome
[5+1] Double Michael Ethylene GlycolVarious100< 40High thermal degradation of precursors[1].
[5+1] Double Michael Dichloromethane (DCM)Pyridine2560Moderate base strength limits enolate formation[1].
[5+1] Double Michael Dichloromethane (DCM)Triethylamine2565Improved basicity, but steric hindrance lowers yield[1].
[5+1] Double Michael Dichloromethane (DCM)Diethylamine25> 85 Optimal enolate stabilization and minimal steric clash[1].
Biginelli-like Condensation DMF / Water / PEG 400MIOTf (20 mol%)80< 40Catalyst deactivation via solvent coordination[2].
Biginelli-like Condensation Solvent-Free (Neat) MIOTf (20 mol%)8063 Maximum collision frequency; active catalyst[2].

Validated Experimental Protocols

To ensure reproducibility and self-validating results, follow these optimized step-by-step methodologies.

Protocol A: Ambient-Temperature [5+1] Double Michael Addition

Optimized for high stereoselectivity and thermal stability of intermediates.

  • Preparation: Flame-dry a 25 mL round-bottom flask and flush with inert gas (N₂ or Argon).

  • Solvation: Dissolve diarylidene acetone (1.0 mmol) and N,N-dimethylbarbituric acid (1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM). Ensure complete dissolution to prevent localized concentration gradients.

  • Initiation: Add diethylamine (10 mol%) dropwise to the reaction mixture at 25 °C. The secondary amine acts as an optimal base, balancing nucleophilicity and steric accessibility[1].

  • Monitoring: Stir the mixture continuously at room temperature. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane) until the disappearance of the starting materials (typically 2-4 hours).

  • Workup: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with DCM (3 x 10 mL). The biphasic extraction isolates the hydrophobic spirocycle from water-soluble amine salts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure diazaspiro[5.5]undecane derivative.

Protocol B: Solvent-Free Biginelli-Like Condensation

Optimized for multi-component reactions to prevent Lewis acid deactivation.

  • Reagent Mixing: In a mortar or a specialized milling vessel, combine the aromatic aldehyde (1.0 mmol), thiourea (1.0 mmol), and the 1,3-dioxane-4,6-dione derivative (1.0 mmol).

  • Catalyst Addition: Add the reusable 1-methylimidazolium trifluoromethylsulfonate (MIOTf) catalyst (20 mol%).

  • Reaction Execution: Do not add any solvent. Transfer the mixture to a reaction vial and heat to 80 °C under constant stirring. The mixture will form a localized melt, maximizing the collision frequency of the three components[2].

  • Monitoring: Track the reaction via TLC. The solvent-free environment rapidly accelerates the formation of the diazaspiro-thione core.

  • Isolation: Once complete, cool the mixture to room temperature. Wash the resulting solid with a mixture of water and cold ethanol. This step selectively dissolves the ionic liquid catalyst (MIOTf) and unreacted starting materials, leaving the crude product intact.

  • Refinement: Recrystallize the crude solid from hot ethanol to obtain pure 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5-dione-9-thione.

References

  • ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.
  • Stereoselective synthesis of diazaspiro[5.
  • US12264135B2 - Synthesis of 1,4-diazaspiro[5.

Sources

Optimization

Technical Support Center: Scalability Solutions for 8-Methyl-1,8-diazaspiro[5.5]undecane Production

Welcome to the Application Scientist Support Portal. 8-Methyl-1,8-diazaspiro[5.5]undecane is a highly valuable spirocyclic diamine scaffold utilized extensively in drug discovery for its unique conformational rigidity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 8-Methyl-1,8-diazaspiro[5.5]undecane is a highly valuable spirocyclic diamine scaffold utilized extensively in drug discovery for its unique conformational rigidity and vectorization properties. However, scaling up its synthesis presents significant technical hurdles—primarily revolving around the spirocyclization step, thermal management of organometallic additions, and the isolation of highly polar intermediates.

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to ensure high-fidelity scale-up.

Core Troubleshooting & FAQs: Spirocyclization and Methylation

Q: Why do I observe significant oligomerization during the spirocyclization of the α-amino nitrile intermediate at a multi-gram scale? A: This is a classic concentration-dependent side reaction. The key step in forming the 1,8-diazaspiro[5.5]undecane core involves the generation of an imine salt from a functionalized α-amino nitrile via the nucleophilic addition of an organometallic reagent[1]. At high concentrations, the transient iminium ion is highly susceptible to intermolecular nucleophilic attack by unreacted starting material, outcompeting the desired intramolecular cyclization. Causality & Solution: To favor intramolecular ring closure, you must artificially lower the steady-state concentration of the reactive intermediate. In batch reactors, this requires high dilution (e.g., 0.05 M). For scalable production, transitioning to continuous flow chemistry or utilizing a slow, controlled addition of the organometallic reagent over several hours is mandatory to suppress oligomer formation.

Q: The addition of organolithium reagents to the nitrile causes a severe exotherm that degrades the intermediate. How can we manage this? A: Organometallic additions to nitriles are highly exothermic. In small-scale flasks, heat dissipates quickly. However, upon scale-up, batch reactors suffer from poor surface-area-to-volume ratios, leading to localized hot spots that cause the α-amino nitrile to decompose or undergo elimination reactions[1]. Causality & Solution: Heat transfer must be actively managed. If you must use n-butyllithium (BuLi), cryogenic cooling (-78 °C) with an internal temperature probe is non-negotiable. A more scalable alternative is switching to Grignard reagents (e.g., i-PrMgCl), which exhibit a milder reactivity profile and can be safely operated between -20 °C and 0 °C without sacrificing the yield of the imine salt.

Q: What is the most scalable method for introducing the 8-methyl group without forming quaternary ammonium salts? A: The Eschweiler-Clarke reaction is the gold standard for this specific transformation[2]. Causality & Solution: This reductive amination utilizes formaldehyde as the electrophilic carbon source and formic acid as the hydride donor. The reaction inherently stops at the tertiary amine stage because the requisite iminium ion intermediate cannot form once the amine is tertiary, strictly preventing over-alkylation[3]. Furthermore, the steric bulk of the spirocyclic [5.5] core provides an additional kinetic barrier against quaternization, making this a highly robust, scalable choice.

Q: The free base of 8-Methyl-1,8-diazaspiro[5.5]undecane streaks heavily on normal-phase silica and is difficult to recover. What is a scalable purification alternative? A: The highly polar nature of this spirocyclic diamine leads to irreversible chemisorption on acidic silica gel silanol groups. Chromatography is both inefficient and non-scalable for this scaffold. Causality & Solution: Implement a stringent acid-base extraction protocol to isolate the compound as a dihydrochloride salt[4]. Protonation of both nitrogen atoms (forming the C10H22Cl2N2 salt) shifts the partition coefficient entirely to the aqueous phase. This allows for the facile removal of neutral organic impurities via organic washing, followed by crystallization of the pure salt.

Visualizing the Workflows

SyntheticWorkflow SM Functionalized α-Amino Nitrile Add Organometallic Addition (e.g., BuLi, THF, -78°C) SM->Add Imine Imine Salt Intermediate Add->Imine Nucleophilic Attack Cyclize Intramolecular Nucleophilic Alkylation Imine->Cyclize Spiro 1,8-Diazaspiro[5.5]undecane Core Cyclize->Spiro Ring Closure Methyl Eschweiler-Clarke Methylation (CH2O, HCOOH) Spiro->Methyl Product 8-Methyl-1,8-diazaspiro[5.5]undecane Methyl->Product Selective N-Methylation

Caption: Synthetic workflow for 8-Methyl-1,8-diazaspiro[5.5]undecane via imine salt cyclization.

PurificationWorkflow Crude Crude Mixture in DCM (Free Base + Impurities) Acidify Acid-Base Extraction (Add 1M aq. HCl, pH < 2) Crude->Acidify AqPhase Aqueous Phase (Diamine Dihydrochloride) Acidify->AqPhase Target Protonated OrgPhase Organic Phase (Neutral Impurities) Acidify->OrgPhase Discard Basify Basification (NaOH) to pH > 12 AqPhase->Basify Route A: Free Base Salt Lyophilization & Crystallization (EtOH) AqPhase->Salt Route B: Salt Ext2 Organic Extraction (DCM) Basify->Ext2 PureBase Pure Free Base (Organic Phase) Ext2->PureBase FinalSalt Pure Dihydrochloride Salt Salt->FinalSalt

Caption: Acid-base purification workflow for isolating the polar spirocyclic diamine.

Quantitative Process Optimization

Table 1: Optimization of Spirocyclization (Imine Salt Generation) Data reflects the impact of reagent choice and concentration on the suppression of intermolecular side reactions.

ReagentSolventTemperature (°C)Concentration (M)Yield (%)Primary Impurity Profile
n-BuLiTHF-78 to 200.5042Intermolecular oligomers
n-BuLiTHF/Et₂O-78 to 200.0578Unreacted nitrile
i-PrMgClTHF-20 to 200.1085Trace enamine elimination

Table 2: Optimization of Eschweiler-Clarke Methylation Data reflects the stoichiometry required to drive the reductive amination to completion without degradation.

CH₂O (eq)HCOOH (eq)Temperature (°C)Time (h)Yield (%)Observation
1.22.0801265Incomplete conversion
2.55.0100892Optimal conditions
5.010.01002488Trace thermal degradation

Standard Operating Procedures (SOPs)

Protocol 1: Scalable Spirocyclization via Imine Salt Formation

Objective: Synthesize the 1,8-diazaspiro[5.5]undecane core from the functionalized α-amino nitrile precursor.

  • Preparation: Charge a flame-dried, argon-purged jacketed reactor with the α-amino nitrile precursor (1.0 eq) and anhydrous THF to achieve a final concentration of 0.1 M.

  • Cooling: Circulate cryogenic fluid to bring the internal reaction temperature to exactly -20 °C.

  • Organometallic Addition: Using a highly calibrated dropping funnel or syringe pump, add i-PrMgCl (2.0 M in THF, 1.1 eq) dropwise over 2 hours. Maintain the internal temperature strictly below -15 °C to prevent thermal degradation of the nitrile.

  • Cyclization: Once the addition is complete, remove the cooling jacket and allow the reaction to slowly warm to 20 °C over 4 hours to facilitate the intramolecular nucleophilic alkylation.

  • Validation Checkpoint: This is a self-validating system. Withdraw a 0.1 mL aliquot, quench with wet MeOH, and analyze via FTIR and LC-MS. The sharp nitrile stretch at ~2230 cm⁻¹ must completely disappear. The appearance of the spirocyclic core mass ([M+H]⁺ = 155.2) validates the successful ring closure. Do not proceed to quench until conversion is >95%.

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Eschweiler-Clarke Methylation and Dihydrochloride Salt Isolation

Objective: Selectively methylate the secondary amine and isolate the highly pure dihydrochloride salt.

  • Reagent Mixing: To a reactor equipped with a reflux condenser and a gas bubbler, add the crude 1,8-diazaspiro[5.5]undecane core (1.0 eq). Slowly add formic acid (98-100%, 5.0 eq) followed by aqueous formaldehyde (37% w/w, 2.5 eq).

  • Heating: Heat the mixture to 100 °C.

  • Validation Checkpoint: The reaction validates its own progression macroscopically. The reduction of the intermediate iminium ion by formic acid generates equimolar CO₂ gas. Monitor the gas bubbler; the cessation of bubbling indicates the exhaustion of the hydride transfer cycle. Confirm completion via LC-MS (target mass [M+H]⁺ = 169.3).

  • Acid-Base Extraction: Cool to room temperature. Dilute with water and wash with dichloromethane (DCM) (2x) to remove non-basic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0 °C and strictly adjust the pH to >12 using 6M NaOH. Extract the free base into DCM (3x).

  • Salt Formation: Dry the combined organic layers over Na₂SO₄ and filter. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) into the DCM solution until the pH is <2. The 8-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride will precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under high vacuum to afford the highly pure salt (MW: 241.20 g/mol )[4].

References

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. ResearchGate.
  • Eschweiler–Clarke reaction - Grokipedia. Grokipedia.
  • Technical Support Center: Scale-Up of N-methyl-1,1-diphenylmethanamine Production - Benchchem. Benchchem.
  • 8-Methyl-1,8-diazaspiro[5.5]undecane dihydrochloride - Smolecule. Smolecule.
  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 8-Methyl-1,8-diazaspiro[5.5]undecane

Welcome to the technical support guide for the spectral analysis of 8-Methyl-1,8-diazaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals who are encountering cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the spectral analysis of 8-Methyl-1,8-diazaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in interpreting the nuanced NMR spectra of this and structurally related spirocyclic compounds. Our goal is to provide not just answers, but a foundational understanding of the principles at play, enabling you to troubleshoot and confidently assign your spectra.

The inherent structural features of 8-Methyl-1,8-diazaspiro[5.5]undecane lead to spectra that are more complex than they might initially appear. This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and points of confusion when analyzing the NMR spectra of 8-Methyl-1,8-diazaspiro[5.5]undecane.

Question 1: Why does the ¹H NMR spectrum have so many more signals than expected? The molecule looks simple.

This is the most common and important question. The complexity arises primarily from a stereochemical principle known as diastereotopicity .

  • Causality: The 8-Methyl-1,8-diazaspiro[5.5]undecane molecule is chiral due to the presence of the spiro center and the methyl group on one of the nitrogen atoms, which breaks the molecule's symmetry. Consequently, the two protons on any given methylene (CH₂) group within the rings are no longer chemically equivalent.[1][2] These non-equivalent protons are called diastereotopic protons.

  • What You See: Instead of a single signal for a CH₂ group, you will observe two distinct signals, each corresponding to one of the protons. These protons will not only couple to adjacent protons (vicinal coupling) but also to each other (geminal coupling), leading to complex multiplet patterns (e.g., doublets of doublets).[1]

  • The Bottom Line: For every CH₂ group in the spirocyclic framework, you should expect to see two separate signals in the ¹H NMR spectrum, significantly increasing the total signal count.

Question 2: Some of the proton signals, especially those near the nitrogen atoms, look broad. Why is that?

This phenomenon is typically caused by two factors: the quadrupolar effect of the nitrogen-14 nucleus and/or intermediate-rate conformational exchange.

  • Nitrogen Quadrupolar Broadening: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin (I) of 1, making it a quadrupolar nucleus. Quadrupolar nuclei can relax very quickly, and this rapid relaxation can broaden the signals of protons that are directly attached to or are close to the nitrogen atom.[3][4] The closer the proton is to the nitrogen, the more pronounced the broadening effect may be.[3]

  • Conformational Dynamics: The two six-membered rings in the spiro-system are not planar and will adopt chair-like conformations. The molecule can undergo ring-flipping. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to significant broadening of the signals. In some cases, if the exchange is slow enough (e.g., at low temperatures), you might even see separate signals for each conformer.[5]

Question 3: I am struggling to find the quaternary carbon (the spiro center) in the ¹³C NMR spectrum. Is it missing?

It is likely not missing, just very weak. Quaternary carbons (carbons with no attached protons) have two characteristics that make them difficult to observe in a standard ¹³C NMR spectrum:

  • Long Relaxation Times: They relax much more slowly than protonated carbons, which means they may not fully relax between successive scans in the experiment, leading to a weaker signal.

  • No Nuclear Overhauser Effect (NOE): In a standard proton-decoupled ¹³C NMR experiment, the signals for protonated carbons are enhanced by the NOE. Since quaternary carbons have no attached protons, they do not benefit from this enhancement.

To definitively identify the quaternary carbon, you should run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Part 2: Troubleshooting Guides & Experimental Strategy

This section provides a logical workflow and solutions for common experimental hurdles.

Logical Workflow for Spectral Assignment

A systematic approach is crucial for a complex molecule. The following workflow outlines the recommended experimental progression.

Caption: Recommended workflow for NMR analysis.
Troubleshooting Guide: Identifying Carbon Types

Problem: You have multiple signals in your ¹³C NMR spectrum and are unsure which correspond to CH₃, CH₂, CH, or quaternary (C) carbons.

Solution: Run a set of DEPT experiments. DEPT is a powerful technique that differentiates carbons based on the number of attached protons.[6][7][8]

ExperimentCH₃ (Methyl)CH₂ (Methylene)CH (Methine)C (Quaternary)
Standard ¹³C PositivePositivePositivePositive (Weak)
DEPT-90 No SignalNo SignalPositiveNo Signal
DEPT-135 PositiveNegative PositiveNo Signal

Protocol: How to use DEPT to assign carbon types:

  • Run a standard broadband-decoupled ¹³C NMR to locate all carbon signals.

  • Run a DEPT-90 experiment. The only signals that appear will be from CH groups.[9]

  • Run a DEPT-135 experiment. CH₃ and CH groups will give positive signals, while CH₂ groups will give negative (inverted) signals.[7][9]

  • Correlate the spectra:

    • Any signal present in the DEPT-90 is a CH .

    • Any negative signal in the DEPT-135 is a CH₂ .

    • Any positive signal in the DEPT-135 that is not in the DEPT-90 is a CH₃ .

    • Any signal in the standard ¹³C spectrum that does not appear in either the DEPT-90 or DEPT-135 is a quaternary carbon .[7]

Troubleshooting Guide: Assigning Overlapping Proton Signals

Problem: The aliphatic region of your ¹H NMR spectrum (typically 1.5-3.5 ppm) is a complex mess of overlapping multiplets, making it impossible to determine which protons are coupled to which.

Solution: Use 2D NMR experiments to resolve the correlations. The three most critical experiments are COSY, HSQC, and HMBC.

Caption: Key 2D NMR experiments for structure elucidation.

1. Start with COSY (¹H-¹H Correlation):

  • What it tells you: The COSY spectrum shows cross-peaks between protons that are spin-spin coupled. This is the most direct way to identify adjacent protons and map out the proton connectivity within each of the rings.[10]

  • How to interpret: Find a signal on the diagonal. Any off-diagonal peak in the same horizontal or vertical line corresponds to a coupled proton. By "walking" from one cross-peak to another, you can trace the entire spin system of a molecular fragment.

2. Use HSQC (¹H-¹³C One-Bond Correlation):

  • What it tells you: The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to.[10][11] This is the most reliable way to assign the chemical shifts of protonated carbons.

  • How to interpret: Each peak in the HSQC spectrum represents a C-H bond. Find a proton signal on the horizontal axis; the peak directly above or below it on the vertical axis is its attached carbon. This is invaluable for spreading out overlapping proton signals by using the much larger chemical shift dispersion of the ¹³C nucleus.[12]

3. Finish with HMBC (¹H-¹³C Long-Range Correlation):

  • What it tells you: The HMBC experiment reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[13][14][15] This is the key to connecting the different spin systems identified by COSY and is essential for assigning quaternary carbons.[14][16]

  • How to interpret: Look for correlations from a known proton signal to a carbon signal. For example, the protons of the N-methyl group should show a correlation to the two adjacent ring carbons (C7 and C9) and potentially to the other carbon alpha to the nitrogen (C5, the spiro center). This is often the only way to unambiguously assign the spiro carbon.[16]

Part 3: Advanced Experimental Protocols

These are generalized protocols applicable to most modern NMR spectrometers. Always consult your instrument's specific software and manuals for detailed parameter setup.

Protocol: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard NMR tube.

  • Setup: Load the sample, lock, and shim the spectrometer on your sample.

  • Acquire a ¹H Spectrum: Run a standard, high-quality 1D ¹H NMR spectrum to determine the spectral width (SW) required.

  • Load COSY Experiment: Select a standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker systems).

  • Set Parameters:

    • Spectral Width (SW): Set the F2 (¹H) and F1 (¹H) dimensions to cover all proton signals.

    • Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient.

    • Time Domain (TD): Set TD(F2) to 2048 (2k) points and TD(F1) to 256 or 512 points.

    • Relaxation Delay (D1): Set to 1.5 - 2.0 seconds.

  • Acquisition: Start the experiment.

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions, followed by a two-dimensional Fourier transform and phase correction.

Protocol: Acquiring a 2D HSQC Spectrum
  • Setup: Use the same sample and initial setup (lock, shim) as for the COSY.

  • Acquire ¹H and ¹³C Spectra: Run standard 1D spectra for both nuclei to determine their respective spectral widths.

  • Load HSQC Experiment: Select a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Set Parameters:

    • Spectral Widths (SW): Set SW(F2) for the ¹H dimension and SW(F1) for the ¹³C dimension.

    • Number of Scans (NS): Typically 2 to 16 scans per increment.

    • Time Domain (TD): Set TD(F2) to 1024 (1k) points and TD(F1) to 256 points.

    • ¹J(CH) Coupling Constant: Set the average one-bond C-H coupling constant. For sp³ carbons, this is typically set to 145 Hz.

  • Acquisition & Processing: Start the experiment. Process with appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier transform.

Protocol: Acquiring a 2D HMBC Spectrum
  • Setup: Use the same sample and initial setup.

  • Load HMBC Experiment: Select a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

  • Set Parameters:

    • Spectral Widths (SW): Use the same spectral widths as for the HSQC.

    • Number of Scans (NS): HMBC is less sensitive than HSQC, so more scans are needed. Start with 8 to 32 scans per increment.[15]

    • Time Domain (TD): Set TD(F2) to 2048 (2k) points and TD(F1) to 256 or 512 points.

    • Long-Range Coupling Constant (ⁿJ(CH)): This value is optimized for the long-range couplings you want to observe. A standard value of 8 Hz is a good starting point.[17]

  • Acquisition & Processing: Start the experiment. Process similarly to the COSY spectrum, often using a magnitude calculation in the F2 dimension.

By systematically applying these FAQs, troubleshooting guides, and experimental protocols, you will be well-equipped to tackle the complexities of the 8-Methyl-1,8-diazaspiro[5.5]undecane NMR spectra and confidently elucidate its structure.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Parella, T., et al. (2006). CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities. Organic Letters. [Link]

  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]

  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry. [Link]

  • University of Wisconsin-Madison. 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Netzel, D. A. (1987). Quantitation of carbon types using DEPT/QUAT NMR pulse sequences: application to fossil-fuel-derived oils. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

  • Pearson. What causes diastereotopic protons to produce non-equivalent signals in 1H NMR spectroscopy?[Link]

  • University of Wisconsin-Madison. 2D NMR: HMBC & Assignments in MNova. [Link]

  • National Taiwan Normal University. 13C - DEPT - Proc - 說明. [Link]

  • Reddit. (2017, November 4). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?[Link]

  • Wishart, D. S., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry. [Link]

  • Kumar, V., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and biological screening of new azaspiro[13][18] heptanecarboxylate derivatives. [Link]

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • National High Magnetic Field Laboratory. Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. [Link]

  • Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy. [Link]

  • Jabin, I., et al. (2021). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Symmetry. [Link]

  • Mobli, M., et al. (2011). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Florida. Consequences of nuclei with quadrupole moments in NMR. [Link]

  • Theis, T., et al. (2020). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society. [Link]

  • Dominy, B. N., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Frontiers in Molecular Biosciences. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • ResearchGate. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. [Link]

  • Abraham, R. J., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wawer, I., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry. [Link]

  • University of Leicester. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules. [Link]

  • ResearchGate. The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. [Link]

  • Sanna, C., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Academia.edu. 1H and13C NMR spectral assignment of androstane derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral assignment for 8-Methyl-1,8-diazaspiro[5.5]undecane

Comprehensive NMR Spectral Assignment of 8-Methyl-1,8-diazaspiro[5.5]undecane: A Platform Comparison Guide As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks when dealing with hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectral Assignment of 8-Methyl-1,8-diazaspiro[5.5]undecane: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks when dealing with highly sp3-rich, spirocyclic scaffolds. 8-Methyl-1,8-diazaspiro[5.5]undecane is a prime example of a pharmacologically relevant spirocycle that presents significant analytical challenges. Its rigid spiro[5.5]undecane core and ten aliphatic carbons create severe spectral overlap, rendering traditional 1D NMR insufficient.

This guide objectively compares three NMR analytical platforms—80 MHz Benchtop, 400 MHz Standard, and 800 MHz CryoProbe—for the structural elucidation of 8-Methyl-1,8-diazaspiro[5.5]undecane. By detailing the causality behind our experimental choices, we provide a self-validating workflow for assigning complex nitrogenous spirocycles.

The Analytical Challenge: Spirocyclic Conformational Rigidity

The spiro[5.5]undecane system forces the two piperidine rings into rigid chair conformations. This structural lock induces extreme diastereotopic splitting. For instance, the isolated C7 methylene protons (situated between the spiro C6 and the N8-methyl group) are fixed in axial and equatorial positions. This fixed geometry, combined with the anisotropic deshielding from the adjacent nitrogen lone pair, splits the H7 signals by over 0.55 ppm. In low-field environments, this severe splitting, coupled with the clustering of the remaining aliphatic protons (C3, C4, C5, C10, C11) in the 1.3–1.8 ppm region, creates an indecipherable multiplet mass.

Platform Comparison: Benchtop vs. 400 MHz vs. 800 MHz

To determine the optimal analytical approach, we compared three distinct NMR platforms.

  • Alternative 1: 80 MHz Benchtop NMR

    • Performance: Fails to resolve the aliphatic envelope. The Δν/J ratio is too small, resulting in extreme second-order strong coupling effects.

    • Verdict: Inadequate for de novo assignment of spirocycles.

  • Alternative 2: 400 MHz Standard NMR (Room Temperature Probe)

    • Performance: Resolves the 13 C spectrum adequately, but the 1 H COSY spectrum remains ambiguous. The cross-peaks for C3/C4 and C10/C11 overlap heavily, leading to potential misassignments.

    • Verdict: Sufficient for routine purity checks, but risky for rigorous structural validation.

  • Recommended Solution: 800 MHz NMR with TCI CryoProbe

    • Performance: The ultra-high magnetic field maximizes chemical shift dispersion ( Δν ), reducing second-order effects. The CryoProbe dramatically increases the signal-to-noise (S/N) ratio, allowing for the detection of critical, low-intensity 4J (W-coupling) interactions in the HMBC and COSY spectra without the need for prior compound isolation[1].

    • Verdict: The gold standard for unambiguous spirocyclic assignment.

Platform_Comparison Sample 8-Methyl-1,8-diazaspiro [5.5]undecane Benchtop 80 MHz Benchtop (Alternative 1) Sample->Benchtop Standard 400 MHz RT Probe (Alternative 2) Sample->Standard HighField 800 MHz CryoProbe (Recommended) Sample->HighField Res1 Severe Overlap (1.2-2.8 ppm) Benchtop->Res1 Res2 Resolved 13C, Ambiguous 1H COSY Standard->Res2 Res3 Full Dispersion, Unambiguous 2D HighField->Res3

Fig 1. NMR platform decision tree for spirocyclic scaffold elucidation.

Experimental Protocol: The 800 MHz CryoProbe Workflow

To ensure a self-validating system, the assignment protocol relies on orthogonal 2D NMR techniques where COSY (through-bond, short-range) and HMBC (through-bond, long-range) independently corroborate the same structural nodes.

Step 1: Sample Preparation Dissolve 2.0 mg of 8-Methyl-1,8-diazaspiro[5.5]undecane in 600 µL of CDCl 3​ (99.8% D, containing 0.03% v/v TMS). The use of high-purity CDCl 3​ is critical to prevent acid-catalyzed conformational exchange of the basic amines, which would broaden the NMR signals.

Step 2: 1D 1 H and 13 C Acquisition Acquire the 1 H spectrum at 800 MHz (ns=16, d1=5s) to ensure complete longitudinal relaxation for accurate integration. Acquire the 13 C spectrum at 200 MHz (ns=512). The 13 C chemical shifts serve as the primary validation metric against DFT-computed parametric corrections[2].

Step 3: Multiplicity-Edited HSQC Causality: We use multiplicity editing (CH/CH 3​ positive, CH 2​ negative) to immediately differentiate the N8-CH 3​ group from the nine CH 2​ groups. This instantly identifies the C7 and C9 methylenes adjacent to the N-methyl group.

Step 4: High-Resolution HMBC Causality: Set the long-range coupling delay to optimize for nJCH​=8 Hz. This is the critical step for assigning the spiro center (C6). Because C6 is a quaternary carbon (52.5 ppm), it can only be assigned via 2J and 3J correlations from H5, H7, and H11.

Step 5: NOESY for Spatial Validation Acquire a 2D NOESY (mixing time = 500 ms). Causality: The NOESY spectrum validates the relative stereochemistry and conformation by showing through-space correlations between the N8-CH 3​ protons and the axial protons of C7 and C9.

Spectral Assignment Data

The following table summarizes the quantitative data extracted from the 800 MHz workflow. The data clearly demonstrates how the high-field platform resolves the complex aliphatic envelope.

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz)Key HMBC Correlations ( 1 H 13 C)
N1-H -1.80br s, 1H-
C2 45.02.70m, 2HC3, C4, C6
C3 26.51.55m, 2HC2, C4, C5
C4 25.01.45m, 2HC2, C3, C5, C6
C5 36.01.35, 1.75m, 2HC3, C4, C6, C7
C6 (Spiro) 52.5-Quaternary-
C7 68.02.10, 2.65d, J=11.0 , 2H (AB system)C5, C6, C9, C11, N8-CH 3​
N8-CH 3​ 46.02.25s, 3HC7, C9
C9 56.02.30, 2.50m, 2HC7, C10, N8-CH 3​
C10 24.01.50m, 2HC9, C11, C6
C11 34.51.40, 1.80m, 2HC6, C7, C9, C10

Mechanistic Insights into the Spiro Center

The most definitive proof of the 1,8-diazaspiro[5.5]undecane architecture is the isolated C7 spin system. Because C7 is flanked by the quaternary spiro C6 and the tertiary N8 amine, it lacks vicinal protons. Consequently, it appears as a clean AB doublet system ( J=11.0 Hz) rather than a complex multiplet.

The HMBC correlations from these H7 protons to C6 (52.5 ppm) and C11 (34.5 ppm) definitively link the "8-aza" ring to the "1-aza" ring. Furthermore, a distinct 4J W-coupling is observed in the COSY spectrum between the equatorial proton of C7 and the equatorial proton of C11, a hallmark of rigid spirocyclic geometries.

NMR_Correlations C6 Spiro C6 (52.5 ppm) H7 H7a / H7b (2.10, 2.65 ppm) H7->C6 HMBC (3J) H11 H11 (1.40, 1.80 ppm) H7->H11 W-coupling H11->C6 HMBC (2J) H5 H5 (1.35, 1.75 ppm) H5->C6 HMBC (2J) N8Me N8-CH3 (2.25 ppm) H9 H9 (2.30, 2.50 ppm) N8Me->H9 NOESY

Fig 2. Key HMBC and NOESY correlation network establishing the spiro center.

Conclusion

While benchtop and standard 400 MHz NMR systems are invaluable for routine synthetic chemistry, the structural elucidation of highly overlapped, rigid sp3-scaffolds like 8-Methyl-1,8-diazaspiro[5.5]undecane demands the resolving power of an 800 MHz CryoProbe platform. By leveraging multiplicity-edited HSQC and optimized HMBC experiments, researchers can bypass the ambiguity of second-order coupling and achieve a fully self-validated spectral assignment.

References

  • Raspotnig, G., Bodner, M., Fröhlich, D., Blesl, J., & Kunert, O. (2023). Alkaloids from millipedes: a re-evaluation of defensive exudates from Polyzonium germanicum. Frontiers in Ecology and Evolution, 11.[1] URL:[Link]

  • Elyashberg, M., et al. (2017). High-Throughput in Silico Structure Validation and Revision of Halogenated Natural Products Is Enabled by Parametric Corrections to DFT-Computed 13C NMR Chemical Shifts and Spin–Spin Coupling Constants. The Journal of Organic Chemistry, 82(8), 4358-4368.[2] URL:[Link]

Sources

Comparative

Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 8-Methyl-1,8-diazaspiro[5.5]undecane vs. Unmethylated Alternatives

In modern medicinal chemistry, spirocyclic diamines have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformationally fixed structures offer superior selectivity and pharmacokinetic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, spirocyclic diamines have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformationally fixed structures offer superior selectivity and pharmacokinetic properties compared to traditional flat, sp2-rich molecules [1]. Specifically, 8-Methyl-1,8-diazaspiro[5.5]undecane is frequently utilized as a low-affinity orthosteric fragment to modulate highly conserved aminergic G-protein-coupled receptors (GPCRs), such as the Dopamine D3 receptor [2].

As an Application Scientist, I frequently guide drug metabolism and pharmacokinetics (DMPK) teams through the structural elucidation of these sp3-rich scaffolds. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance and fragmentation patterns of 8-Methyl-1,8-diazaspiro[5.5]undecane against its unmethylated alternative, 1,8-diazaspiro[5.5]undecane, providing a self-validating framework for your analytical workflows.

Mechanistic Principles of Spirocyclic Fragmentation

The structural elucidation of azaspirocycloalkanes relies heavily on understanding the strain induced by the quaternary spiro-carbon. During Collision-Induced Dissociation (CID), the decomposition of the molecular ion is heavily influenced by the cleavage of the C(spiro)–C and C(spiro)–N bonds, which reliably generates diagnostic methylene-piperidine structures [3].

For 8-Methyl-1,8-diazaspiro[5.5]undecane, the presence of the N-methyl group fundamentally shifts the base peak abundance compared to the unmethylated alternative, creating a distinct diagnostic fingerprint.

G A [M+H]+ m/z 169.17 8-Methyl-1,8-diazaspiro[5.5]undecane B Ring-Opened Intermediate m/z 169.17 A->B C(spiro)-C Cleavage C N-methyl-3-methylenepiperidine m/z 110.10 B->C C-N Cleavage D 3-methylenepiperidine m/z 96.08 B->D N-CH3 Cleavage E Neutral Loss (-85 Da) B->E Piperidine Loss

CID Fragmentation Pathway of 8-Methyl-1,8-diazaspiro[5.5]undecane

Comparative Mass Spectrometry Data

To objectively evaluate the analytical performance of these two scaffolds, we must look at their primary product ions. The table below summarizes the quantitative fragmentation data. The N-methyl group in the 8-methyl variant stabilizes the resulting piperidine fragment, shifting the base peak from m/z 96.08 to m/z 110.10.

CompoundPrecursor Ion [M+H]⁺Base Peak (m/z)Key Diagnostic Fragments (m/z)Dominant Neutral Loss
8-Methyl-1,8-diazaspiro[5.5]undecane 169.17110.10110.10, 96.08, 84.08-59 Da (Propylamine equiv.)
1,8-Diazaspiro[5.5]undecane (Alternative) 155.1596.0896.08, 84.08, 70.06-59 Da (Propylamine equiv.)

Analytical Causality: The unmethylated alternative (m/z 155.15) predominantly yields the 3-methylenepiperidine ion (96 Da). However, the 8-Methyl variant (m/z 169.17) yields the N-methyl-3-methylenepiperidine ion (110 Da) as its base peak. Tracking the m/z 110.10 transition is critical for DMPK scientists, as it confirms the metabolic stability of the N-methyl moiety in vivo.

Experimental Protocols: A Self-Validating System

A robust analytical protocol must be self-validating—meaning the experimental design inherently controls for instrumental drift and matrix suppression. The following step-by-step methodology explains not just what to do, but why we do it.

G2 P1 Sample Prep (0.1% FA) P2 UHPLC (C18 Column) P1->P2 P3 ESI+ Ionization (3.5 kV) P2->P3 P4 Q1 Isolation (m/z 169.17) P3->P4 P5 CID (15-35 eV) P4->P5 P6 TOF Detection (Mass Analyzer) P5->P6

Standardized LC-MS/MS Workflow for Spirocyclic Diamine Analysis

Step-by-Step Methodology

Step 1: Analyte Solubilization and Matrix Preparation

  • Action: Prepare a 1 µg/mL dilution of the spirocyclic diamine in a 50:50 mixture of LC-MS grade Acetonitrile and Water, strictly supplemented with 0.1% Formic Acid (FA).

  • Causality: The basicity of the secondary and tertiary amines in the diazaspiro[5.5]undecane scaffold requires a low-pH environment. Formic acid acts as a proton donor, ensuring 100% protonation of the nitrogens. This maximizes the [M+H]⁺ ion yield and prevents peak tailing during chromatography.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • Causality: Spirocyclic diamines are highly polar. A rapid gradient on a high-efficiency C18 column prevents the analyte from eluting in the void volume while minimizing longitudinal diffusion, resulting in sharp, highly concentrated peaks entering the mass spectrometer.

Step 3: ESI-MS/MS Acquisition (The Self-Validating Step)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV. Instead of a static Collision Energy (CE), apply a CE ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: This is the core of the self-validating system. A static CE might completely shatter the precursor ion or fail to fragment it at all depending on daily instrument tuning. Ramping the CE ensures that within a single scan, we capture both the survival yield of the fragile precursor (m/z 169.17) and the generation of the stable diagnostic fragments (m/z 110.10 and 96.08). If the m/z 110 peak is missing, the CE ramp proves it is a true chemical absence (e.g., a demethylated metabolite), not an artifact of insufficient fragmentation energy.

Step 4: Spectral Deconvolution

  • Action: Extract the ion chromatograms (EIC) for m/z 169.17 → 110.10 (Product) and m/z 155.15 → 96.08 (Alternative).

  • Causality: Comparing the ratio of these transitions allows researchers to accurately quantify the intact 8-methyl product against any unmethylated impurities or biological metabolites.

Conclusion

When selecting a spirocyclic scaffold for drug development, the choice between 8-Methyl-1,8-diazaspiro[5.5]undecane and its unmethylated counterpart impacts both receptor binding affinity and analytical trackability. The N-methyl group provides a highly stable, easily identifiable m/z 110.10 diagnostic fragment under CID conditions. By implementing the causality-driven, self-validating LC-MS/MS protocols outlined above, analytical scientists can confidently map the pharmacokinetic fate of these privileged structures in complex biological matrices.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs).
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
Validation

X-ray crystallography of 1,8-diazaspiro[5.5]undecane derivatives for structure confirmation

Structural Elucidation of 1,8-Diazaspiro[5.5]undecane Derivatives: A Comparative Guide to X-Ray Crystallography and Emerging Alternatives As medicinal chemistry increasingly moves away from "flatland" to improve target s...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 1,8-Diazaspiro[5.5]undecane Derivatives: A Comparative Guide to X-Ray Crystallography and Emerging Alternatives

As medicinal chemistry increasingly moves away from "flatland" to improve target selectivity and metabolic stability, spirocyclic diamines have taken center stage. Specifically, the 1,8-diazaspiro[5.5]undecane scaffold is highly valued as a conformationally restricted bioisostere for 1[1]. However, the spiro-fusion of two six-membered rings introduces dense stereochemical complexity.

For drug development professionals, confirming the absolute configuration and 3D conformation of these derivatives is a critical bottleneck. This guide objectively compares the gold-standard Single-Crystal X-ray Diffraction (SCXRD) against Microcrystal Electron Diffraction (MicroED) and 2D NMR spectroscopy, providing the causality behind experimental choices and self-validating protocols for each.

The Analytical Modalities: A Quantitative Comparison

When selecting a method for structure confirmation, the primary constraints are the physical state of the synthesized sample, the required resolution, and the necessity of absolute versus relative stereochemistry.

ModalitySample RequirementResolution LimitStereochemical OutputKey LimitationTypical Turnaround
SCXRD Single crystal >10 µm~0.7 – 0.8 ÅAbsolute (via Flack parameter)Difficult crystallizationDays to Weeks
MicroED Nanocrystals (100–500 nm)< 1.0 ÅAbsolute / RelativeDynamical scattering artifactsMinutes to Hours
2D NMR ~15 mg in solutionN/A (Through-space)Relative (Conformation)Lacks absolute configurationHours

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

Causality of Choice: SCXRD remains the definitive method for absolute structure determination of 2[2]. To determine the absolute configuration of a chiral spirocenter, we must exploit anomalous scattering. Because the organic framework (C, N, O) consists of light atoms, their anomalous signal using a standard Mo-Kα source is negligible. Therefore, the experimental choice is to either use a Cu-Kα source (which maximizes the anomalous signal of light atoms) or to derivatize the diamine into a hydrobromide or hydrochloride salt, introducing a heavy atom scatterer.

Self-Validating Protocol:

  • Crystallization (Vapor Diffusion): Dissolve 5–10 mg of the derivative in a minimum volume of a primary solvent (e.g., methanol). Place this in an inner vial. Add an anti-solvent (e.g., diethyl ether) to a sealed outer chamber. Allow vapor equilibration over 3–7 days.

  • Crystal Harvesting: Under a polarized light microscope, select a single crystal devoid of twinning, strictly >10 µm in all dimensions[3]. Mount on a cryoloop with paratone oil.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a Cu-Kα source (λ = 1.5418 Å).

  • Integration and Refinement: Process data using APEX or XDS. Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • System Validation: The structure is self-validating. An R1​ value < 5% indicates excellent agreement between the calculated and observed structure factors. A Flack parameter of ~0.0 (with an estimated standard deviation < 0.1) definitively confirms the absolute stereochemistry.

Microcrystal Electron Diffraction (MicroED): The Emerging Alternative

Causality of Choice: Spirocycles often resist forming large, well-ordered single crystals, instead precipitating as 4[4]. Because electrons interact with the electrostatic potential of the entire atom (nucleus + electron cloud), they scatter 104 to 105 times more strongly than X-rays. This allows us to bypass the 5[5] and extract atomic-resolution data from crystals as small as6[6].

Self-Validating Protocol:

  • Sample Preparation: Deposit 1–2 µL of a dry microcrystalline powder suspension directly onto a carbon-coated TEM grid. Blot away excess solvent.

  • Grid Screening: Transfer the grid to a cryo-TEM operating at 200 kV or 300 kV. Screen for isolated nanocrystals using low-dose imaging to prevent radiation damage to the organic framework.

  • Continuous Rotation Data Collection: Switch to diffraction mode. Continuously rotate the stage (e.g., from -30° to +30° at 0.5°/sec) while collecting data on a fast-readout direct electron detector. This continuous rotation minimizes7[7].

  • Data Processing: Process the frames using DIALS adapted for electron wavelengths (e.g., λ = 0.025 Å at 200 kV).

  • System Validation: While R -factors may be artificially inflated (15–20%) due to residual dynamical scattering[3], the protocol is validated internally by the ability to directly resolve protons (hydrogen atoms) in the density map—a feat rarely achieved in routine SCXRD[6]. This definitively maps the hydrogen-bonding network of the diazaspirocycle.

2D NMR Spectroscopy: The Solution-State Complement

Causality of Choice: SCXRD and MicroED provide solid-state snapshots, which may be heavily influenced by crystal packing forces. For 1,8-diazaspiro[5.5]undecane, the two piperidine-like rings can undergo chair-chair flips in solution. To ensure the solid-state conformation is biologically relevant, we must validate the 3D structure in the solution state using 2D NOESY or ROESY to measure through-space dipolar coupling.

Self-Validating Protocol:

  • Sample Prep: Dissolve 15 mg of the compound in 600 µL of CDCl3​ or D2​O .

  • Acquisition: Acquire a 2D NOESY spectrum on a 600 MHz spectrometer. Set the mixing time ( τm​ ) to 300–500 ms to allow cross-relaxation while minimizing spin diffusion.

  • Integration: Integrate the cross-peaks. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the internuclear distance ( V∝1/r6 ).

  • System Validation: The protocol is self-validating by using a known, fixed intramolecular distance (e.g., geminal protons on the undecane ring, ~1.75 Å) to calibrate the cross-peak volume integration. If the calculated distances to the unknown stereocenters match the predicted 3D solid-state model, the conformation is confirmed.

Workflow Decision Matrix

To optimize resource allocation during lead optimization, follow this decision matrix for the structural elucidation of spirocyclic bioisosteres.

Workflow Start Synthesize 1,8-diazaspiro[5.5]undecane Derivatives Powder Powder/Amorphous Solid Start->Powder Cryst Crystallization Trials (Vapor Diffusion / Slow Evap) Powder->Cryst LargeCryst Large Single Crystal (>10 µm) Cryst->LargeCryst Success NanoCryst Micro/Nanocrystals (100 - 500 nm) Cryst->NanoCryst Micro-precipitate NoCryst Oil / Non-Crystalline Cryst->NoCryst Fails to crystallize SCXRD SCXRD Data Collection (Anomalous Dispersion) LargeCryst->SCXRD MicroED MicroED (Cryo-TEM) Continuous Rotation NanoCryst->MicroED NMR 2D NMR (NOESY/ROESY) & Chiral HPLC-ECD NoCryst->NMR Structure Absolute 3D Structure Confirmation SCXRD->Structure Flack Parameter MicroED->Structure Atomic Resolution (<1 Å) NMR->Structure Relative Stereocenter Correlation

Decision matrix for structure confirmation of spirocyclic diamines based on sample crystallinity.

Sources

Comparative

Comparative Efficacy of 8-Methyl-1,8-diazaspiro[5.5]undecane vs. Classical Chiral Auxiliaries in Asymmetric Synthesis

Introduction In the realm of asymmetric synthesis, the transient installation of a chiral auxiliary remains one of the most reliable strategies for dictating the stereochemical outcome of enolate alkylations, aldol addit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of asymmetric synthesis, the transient installation of a chiral auxiliary remains one of the most reliable strategies for dictating the stereochemical outcome of enolate alkylations, aldol additions, and pericyclic reactions. While classical auxiliaries—such as Evans oxazolidinones and Myers' pseudoephedrine—have historically dominated drug development pipelines, spirocyclic frameworks are rapidly gaining traction due to their exceptional conformational rigidity.

This guide objectively compares the efficacy of 8-Methyl-1,8-diazaspiro[5.5]undecane (a conformationally locked spirocyclic diamine) against established chiral auxiliaries. By synthesizing field-proven insights with rigorous experimental data, we provide drug development professionals with a comprehensive framework for selecting and deploying the optimal chiral template.

Mechanistic Causality: The Spirocyclic Advantage

The fundamental efficacy of any chiral auxiliary is governed by its ability to minimize rotameric degrees of freedom in the transition state (TS). Stereocontrol is a direct consequence of how effectively the auxiliary chelates the metal cation and shields one face of the reactive intermediate.

  • Evans Oxazolidinones: These utilize a mono-cyclic core. Stereocontrol is achieved via bidentate O,O-chelation (typically with Li⁺ or Mg²⁺) between the imide carbonyl and the oxazolidinone oxygen. A bulky substituent (e.g., benzyl or isopropyl) shields one face of the Zimmerman-Traxler transition state. However, the imide bond can occasionally suffer from rotameric flexibility if chelation is incomplete [1].

  • Myers' Pseudoephedrine: An acyclic auxiliary that relies on the formation of a rigid lithium alkoxide-enolate complex. The facial selectivity is driven by the solvent-associated lithium cation and the steric shielding of the methyl and phenyl groups [2].

  • 8-Methyl-1,8-diazaspiro[5.5]undecane: This compound features a rigid spiro[5.5] core where the two piperidine rings are locked in an orthogonal arrangement. When the N1 secondary amine is acylated, enolization yields a planar intermediate. The N8 tertiary amine (bearing the methyl group) acts as an internal Lewis basic site, coordinating tightly with metal cations (e.g., Li⁺) to form a highly ordered N,O-chelate. The orthogonal spiro junction projects the steric bulk of the 8-methylpiperidine ring entirely over one face of the enolate, providing superior diastereofacial shielding compared to flexible acyclic backbones [3].

MechanisticLogic Spiro 8-Methyl-1,8-diazaspiro[5.5]undecane (Spirocyclic Core) TS_Spiro Orthogonal Facial Shielding N,O-Chelation (High Rigidity) Spiro->TS_Spiro Li+ / Mg2+ Evans Evans Oxazolidinone (Mono-cyclic Core) TS_Evans Steric Bulk Shielding O,O-Chelation (Moderate Rigidity) Evans->TS_Evans Li+ / Mg2+ Myers Myers Pseudoephedrine (Acyclic Core) TS_Myers Solvent-Associated Complex Alkoxide Shielding Myers->TS_Myers Li+ / LiCl Result_Spiro >95% de (Conformationally Locked) TS_Spiro->Result_Spiro Result_Evans 90-99% de (Zimmerman-Traxler TS) TS_Evans->Result_Evans Result_Myers 95-99% de (Solvent Dependent) TS_Myers->Result_Myers

Logical relationship of structural core types to transition state rigidity and stereoselectivity.

Comparative Efficacy Data

To objectively evaluate these auxiliaries, we must look at their structural metrics, reaction conditions, and downstream cleavage efficiency. The table below summarizes the quantitative and qualitative data comparing the spirocyclic diamine against industry standards.

Parameter8-Methyl-1,8-diazaspiro[5.5]undecaneEvans (4-Benzyl-2-oxazolidinone)Myers (Pseudoephedrine)
Core Structure Spirocyclic (Bicyclic)Mono-cyclicAcyclic
Attachment Bond Amide (N1 position)ImideAmide
Primary Chelation Mode N,O-chelation (via N8-Me)O,O-chelationO,O/N-chelation (Alkoxide)
Conformational Rigidity Exceptionally HighHighModerate (Solvent dependent)
Typical de (%) >95%90–99%95–99%
Cleavage Reagents Mild acidic/basic hydrolysisLiOH/H₂O₂ or LiBH₄Acidic/basic hydrolysis
Auxiliary Recovery Rate >90%~85–95%>90%
Molecular Weight 168.28 g/mol 177.20 g/mol 165.23 g/mol

Experimental Protocols: Self-Validating Workflow

The following protocol details the asymmetric alkylation workflow using 8-Methyl-1,8-diazaspiro[5.5]undecane. To ensure scientific integrity, each step is designed as a self-validating system , allowing researchers to confirm success before proceeding.

Step 1: Auxiliary Attachment (Acylation)
  • Rationale: The secondary amine at the N1 position is highly nucleophilic, whereas the N8 tertiary amine is sterically hindered and unreactive toward acyl chlorides.

  • Procedure: Dissolve 8-Methyl-1,8-diazaspiro[5.5]undecane (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add triethylamine (1.5 equiv) followed by the dropwise addition of the target acyl chloride (1.1 equiv). Stir for 2 hours, warming to room temperature.

  • Self-Validation: Monitor via TLC (stain with Ninhydrin). The completion of acylation is confirmed by the disappearance of the secondary N-H stretch (~3300 cm⁻¹) in FTIR and a distinct downfield shift of the N1-adjacent protons in ¹H-NMR.

Step 2: Enolate Generation & Asymmetric Alkylation
  • Rationale: Lithium diisopropylamide (LDA) deprotonates the α-carbon. The lithium cation simultaneously coordinates to the enolate oxygen and the N8-methyl group, locking the spirocyclic core into an orthogonal shield over the si-face.

  • Procedure: Cool a solution of the acylated auxiliary in anhydrous THF to -78 °C. Add LDA (1.1 equiv) dropwise. Stir for 45 minutes to ensure complete enolization. Introduce the alkyl halide (1.2 equiv) pre-chilled in THF. Maintain at -78 °C for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Self-Validation: Isolate the crude product and analyze via Chiral HPLC or ¹H-NMR. The diastereomeric excess (de) can be precisely calculated by integrating the distinct α-proton signals of the major and minor diastereomers.

Step 3: Non-Destructive Cleavage
  • Rationale: The amide bond must be cleaved without racemizing the newly formed stereocenter.

  • Procedure: Dissolve the alkylated product in a 4:1 mixture of THF/H₂O at 0 °C. Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv). Stir for 1 hour. Quench with Na₂SO₃ to reduce excess peroxide. Extract the aqueous layer with EtOAc to recover the intact chiral auxiliary, then acidify the aqueous layer to precipitate the enantiopure carboxylic acid.

  • Self-Validation: Weigh the recovered 8-Methyl-1,8-diazaspiro[5.5]undecane to calculate the recovery yield (>90% expected). Confirm the optical purity of the target carboxylic acid via polarimetry against literature values.

ExperimentalWorkflow Step1 1. Auxiliary Attachment Acylation of N1 Secondary Amine Val1 Validation: TLC & 1H-NMR (Check for Amide Rotamers) Step1->Val1 Step2 2. Enolate Generation LDA, THF, -78°C Step1->Step2 Step3 3. Asymmetric Alkylation Electrophile Addition via Spiro Shielding Step2->Step3 Val3 Validation: Chiral HPLC (Calculate % de) Step3->Val3 Step4 4. Non-Destructive Cleavage Mild Hydrolysis (LiOH/H2O2) Step3->Step4 Product Enantiopure Product (Target Molecule) Step4->Product Aux Recovered Spiro Auxiliary (>90% Yield) Step4->Aux

Step-by-step experimental workflow for spirocyclic auxiliary attachment, alkylation, and cleavage.

References

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cycloadditions in syntheses. Part 47. 2-Monosubstituted 1,3-dioxin-4-ones: diastereofacial selectivity in pericyclic reactions and its explanation Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Validation

comparative bioactivity of 1,8-diazaspiro[5.5]undecane vs 1,9-diazaspiro[5.5]undecane

Comparative Bioactivity of 1,8-Diazaspiro[5.5]undecane vs. 1,9-Diazaspiro[5.5]undecane: A Guide for Drug Development Professionals As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic molecules t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity of 1,8-Diazaspiro[5.5]undecane vs. 1,9-Diazaspiro[5.5]undecane: A Guide for Drug Development Professionals

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic molecules toward highly rigid, sp3-rich three-dimensional architectures, spirocyclic diamines have emerged as highly valuable "privileged scaffolds"[1]. Their globular shape enhances target selectivity, metabolic stability, and pharmacokinetic profiles. Among these, the 1,8-diazaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane isomeric frameworks are of particular interest.

While structurally similar—differing only in the position of one nitrogen atom within the spiro-fused piperidine rings—this subtle geometric shift drastically alters the vector of their substituents. Consequently, these two scaffolds exhibit entirely distinct bioactivity profiles and therapeutic applications. This guide provides an objective, data-driven comparison of their biological targets, mechanistic pathways, and validation protocols to aid researchers in rational drug design.

Target Landscape & Therapeutic Indications

The positional isomerism between the 1,8- and 1,9-diazaspiro systems dictates their binding pocket compatibility, leading to divergent development paths in medicinal chemistry.

1,9-Diazaspiro[5.5]undecane: The Metabolic & Neurological Modulator

The 1,9-diazaspiro[5.5]undecane core is widely recognized as a privileged motif, heavily utilized in the treatment of metabolic and central nervous system (CNS) disorders[1].

  • Acetyl-CoA Carboxylase (ACC1/ACC2) Inhibition: Derivatives of this scaffold act as potent dual inhibitors of ACC1 and ACC2, crucial enzymes in fatty acid metabolism, making them prime candidates for anti-obesity and metabolic syndrome therapies[2][3].

  • NPY Y5 Receptor Antagonism: These compounds demonstrate high affinity for the Neuropeptide Y Y5 receptor, further consolidating their role in appetite suppression and weight management[3].

  • PARP-1 Inhibition: In oncology, specific 1,9-diazaspiro analogues have been developed as Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors for DNA damage response targeting[2].

1,8-Diazaspiro[5.5]undecane: The Kinase Inhibitor & Ion Channel Blocker

Though less ubiquitous in historical literature than its 1,9-counterpart, the 1,8-diazaspiro[5.5]undecane scaffold has recently gained traction for highly specific, high-affinity targeting in oncology and neurology.

  • MRCK Kinase Inhibition: This scaffold is the structural backbone of BDP9066, a highly potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinase (MRCK). By inhibiting MRCK, these compounds block myosin light chain 2 (MLC2) phosphorylation, effectively halting cancer cell motility and invasion, particularly in glioblastoma[4][5].

  • Orexin Receptor Modulation: Recent patents highlight the use of 1,8-diazaspiro derivatives as orexin receptor modulators for the treatment of sleep disorders[6].

  • Histrionicotoxin Analogues: The 1,8-diazaspiro system serves as an aza-analogue of perhydrohistrionicotoxin, acting as an inhibitor of the ionic transduction system in synaptic membranes.

Quantitative Bioactivity Comparison

To objectively evaluate the performance of these scaffolds, the following table summarizes key experimental data from representative lead compounds.

ScaffoldRepresentative CompoundPrimary TargetBioactivity (IC50 / Ki)Therapeutic Indication
1,9-Diazaspiro Compound 1g[2]ACC1 / ACC2IC50: 7 nM (ACC1) / 3 nM (ACC2)Obesity / Metabolic Syndrome
1,9-Diazaspiro Compound 3a-n[3]NPY Y5 ReceptorIC50: < 100 nMObesity / Appetite Regulation
1,9-Diazaspiro Compound 23[2]PARP-1IC50: 6.2 nMOncology (DNA Repair)
1,8-Diazaspiro BDP9066[4]MRCKα / MRCKβKi: 0.0136 nM (α) / 0.0233 nM (β)Oncology (Anti-metastasis)
1,8-Diazaspiro Compound 37[6]Orexin ReceptorsData proprietary (Sub-micromolar)Sleep Disorders

Mechanistic Pathways & Visualizations

Understanding the downstream effects of these scaffolds is critical for predicting off-target effects and therapeutic efficacy. Below are the primary signaling pathways modulated by each scaffold.

1,8-Diazaspiro[5.5]undecane: MRCK Inhibition Pathway

By acting as an ATP-competitive inhibitor of MRCK, 1,8-diazaspiro derivatives like BDP9066 prevent the phosphorylation of MLC2, dismantling the actomyosin contractility required for tumor invasion[4].

MRCK_Pathway BDP9066 1,8-Diazaspiro (BDP9066) MRCK MRCK α/β BDP9066->MRCK Inhibits (Ki ~0.01 nM) MLC2 MLC2 (Myosin Light Chain 2) MRCK->MLC2 Phosphorylates (pMLC2) Actomyosin Actomyosin Contractility MLC2->Actomyosin Activates Motility Cancer Cell Motility & Invasion Actomyosin->Motility Promotes

Inhibition of MRCK-mediated cancer cell motility by 1,8-diazaspiro[5.5]undecane derivatives.

1,9-Diazaspiro[5.5]undecane: ACC1/2 Inhibition Pathway

Dual inhibition of ACC1 and ACC2 by 1,9-diazaspiro derivatives halts the conversion of acetyl-CoA to malonyl-CoA. This simultaneously decreases fatty acid synthesis (FAS) and relieves the allosteric inhibition of CPT-1, thereby promoting fatty acid oxidation[2][3].

ACC_Pathway Scaffold 1,9-Diazaspiro Derivatives ACC ACC1 / ACC2 Scaffold->ACC Dual Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes Production FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate for CPT1 CPT-1 (Mitochondrial) MalonylCoA->CPT1 Allosteric Inhibitor FAO Fatty Acid Oxidation CPT1->FAO Promotes

Dual ACC1/2 inhibition by 1,9-diazaspiro[5.5]undecane altering fatty acid metabolism.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical assays used to validate the bioactivity of these scaffolds. Every step is designed with built-in causality to minimize false positives.

Protocol A: In Vitro MRCK Kinase Assay (For 1,8-Diazaspiro Derivatives)

This protocol quantifies the inhibitory potency of compounds like BDP9066 against MRCKα/β using a luminescence-based ADP detection system[4].

  • Enzyme & Substrate Preparation: Dilute recombinant human MRCKα or MRCKβ in a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT. Add a synthetic MLC2-derived peptide substrate.

    • Causality: BSA prevents the highly hydrophobic spirocyclic compounds from non-specifically adhering to the plastic microplate walls, ensuring accurate dose-response curves. DTT maintains the kinase in an active, reduced state.

  • Compound Pre-Incubation: Dispense the 1,8-diazaspiro test compound (in DMSO) into the wells. Incubate with the enzyme/substrate mixture for 30 minutes at room temperature.

    • Causality: Many highly potent kinase inhibitors (like BDP9066, Ki ~0.01 nM) exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Quenching & Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

    • Causality: Measuring ADP production rather than substrate phosphorylation provides a universal, highly sensitive readout that is independent of the specific peptide sequence, eliminating antibody-based cross-reactivity artifacts.

  • Data Analysis: Measure luminescence and calculate IC50 values using a four-parameter logistic non-linear regression model.

Protocol B: Acetyl-CoA Carboxylase (ACC1/2) Inhibition Assay (For 1,9-Diazaspiro Derivatives)

This assay measures the ability of 1,9-diazaspiro compounds to block the ATP-dependent carboxylation of acetyl-CoA[2].

  • Reaction Mixture Setup: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM potassium citrate, 2 mM DTT, and 10 mM NaHCO3.

    • Causality: Potassium citrate is an essential allosteric activator of ACC in vitro. NaHCO3 serves as the critical carbon donor required for the carboxylation of acetyl-CoA to malonyl-CoA.

  • Enzyme Addition: Add purified human ACC1 or ACC2 to the buffer and pre-incubate with serial dilutions of the 1,9-diazaspiro test compound for 15 minutes.

  • Reaction Initiation: Add a substrate mix containing 50 µM Acetyl-CoA and 50 µM ATP. Incubate at 37°C for 30 minutes.

  • Mass Spectrometry (LC-MS/MS) Detection: Quench the reaction with 1% formic acid in acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to directly quantify malonyl-CoA production.

    • Causality: While coupled-enzyme assays exist, they are prone to interference from test compounds that might inhibit the secondary reporter enzymes. Direct LC-MS/MS quantification of malonyl-CoA provides an absolute, artifact-free measurement of ACC activity.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PubMed (NIH) URL:[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds (Full Text) Source: PMC (NIH) URL:[Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives Source: ResearchGate URL:[Link]

  • WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer Source: Google Patents URL
  • WO2022233872A1 - Orexin receptor modulators Source: Googleapis.com (WIPO) URL:[Link]

Sources

Comparative

Strategy 1: Base-Promoted[5+1] Double Michael Addition (2,4-Diazaspiro[5.5]undecanes)

The paradigm shift in modern medicinal chemistry from flat, sp2-hybridized heterocycles to highly three-dimensional, sp3-rich scaffolds has elevated the importance of spirocyclic systems. The diazaspiro[5.5]undecane core...

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Author: BenchChem Technical Support Team. Date: April 2026

The paradigm shift in modern medicinal chemistry from flat, sp2-hybridized heterocycles to highly three-dimensional, sp3-rich scaffolds has elevated the importance of spirocyclic systems. The diazaspiro[5.5]undecane core provides a rigid, conformationally restricted architecture that significantly enhances target specificity, solubility, and pharmacokinetic profiles compared to traditional flat molecules[1]. This structural motif has proven critical in the development of γ-aminobutyric acid type A (GABA_A) receptor antagonists[1], acetyl-CoA carboxylase (ACC) inhibitors, and cyclin-dependent kinase (CDK) inhibitors[2].

Because biological activity heavily depends on the specific positioning of the nitrogen atoms within the dual-ring system, synthesizing different regioisomers (e.g., 2,4-diaza, 1,4-diaza, and 8-oxa-2,4-diaza) requires distinct, highly optimized chemical strategies. This guide evaluates three field-proven synthetic methodologies, detailing the mechanistic causality and step-by-step protocols for each to aid researchers in selecting the optimal pathway for their specific drug development workflows.

Mechanistic Causality: Historically, constructing the 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone core required harsh thermal conditions (e.g., refluxing in ethylene glycol at 100 °C), which often led to substrate degradation and poor yields[3]. A modern, environmentally benign alternative utilizes a cascade [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones (divinylketones)[3]. By utilizing diethylamine (Et₂NH) as a mild base in dichloromethane at room temperature, the reaction avoids thermal polymerization. The causality here relies on thermodynamic control: the mild base reversibly deprotonates the active methylene, allowing the intermediate enolate to cyclize stereoselectively into the highly stable chair conformation of the newly formed cyclohexanone ring[3].

Self-Validating Protocol:

  • Initiation: Dissolve 1.0 mmol of the symmetric or non-symmetric divinylketone (1,5-diaryl-1,4-pentadien-3-one) and 1.0 mmol of N,N-dimethylbarbituric acid in 10 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 20 mol% of diethylamine (Et₂NH) dropwise. The specific pKa of Et₂NH is chosen to generate the nucleophilic enolate without triggering unwanted aldol condensation side-reactions.

  • Propagation & Monitoring: Stir the reaction at ambient temperature for 2–4 hours. The reaction is self-validating; as the spirocycle forms, a distinct shift in polarity can be monitored via TLC (Hexane:EtOAc), showing the consumption of the highly conjugated divinylketone.

  • Isolation: Quench the mixture with distilled water (10 mL), extract the organic layer with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol to yield the pure 2,4-diazaspiro[5.5]undecane derivative (Yields routinely reach up to 98%)[3].

Strategy 2: Two-Pot Synthesis from Cyclohexanone (1,4-Diazaspiro[5.5]undecan-3-ones)

Mechanistic Causality: The 1,4-diazaspiro[5.5]undecane core is notoriously difficult to synthesize via linear step-by-step methods due to the instability of intermediate primary amines and high mechanical losses during purification[2]. To overcome this, a streamlined two-pot process was developed starting from commercially available cyclohexenone[2]. By telescoping the nitroalkylation and dehydration steps into Pot 1, and the aza-Michael addition and reductive cyclization into Pot 2, the methodology minimizes solvent waste and maximizes overall throughput, overcoming the yield limitations of prior art.

Self-Validating Protocol:

  • Pot 1 (Nitroalkylation & Dehydration): React cyclohex-2-en-1-one with nitromethane in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form 1-(nitromethyl)cyclohexan-1-ol. Without isolation, add mesyl chloride and triethylamine to dehydrate the intermediate, yielding (nitromethylene)cyclohexane[2].

  • Pot 2 (Aza-Michael Addition): To the crude (nitromethylene)cyclohexane, introduce ethyl glycinate hydrochloride and N,N-diisopropylethylamine (DIPEA). Heat the mixture to 60–80 °C. The elevated temperature provides the activation energy required to drive the sterically hindered aza-Michael addition.

  • Reductive Cyclization: Subject the resulting ethyl (1-(nitromethyl)cyclohexyl)glycinate to reductive conditions (e.g., Zinc dust in Acetic Acid or catalytic Pd/C hydrogenation). The reduction of the nitro group to a primary amine triggers spontaneous intramolecular amidation with the ethyl ester, forming the 1,4-diazaspiro[5.5]undecan-3-one core[2].

Strategy 3: One-Pot Multicomponent Reaction (MCR) (8-Oxa-2,4-diazaspiro[5.5]undecanes)

Mechanistic Causality: When complex functionalization (such as trifluoromethylation) is required for structure-activity relationship (SAR) studies, step-wise synthesis is inefficient. Multicomponent reactions (MCRs) solve this by combining three or more starting materials in a single reactor, offering exceptional atom economy[4]. The synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes uses barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate[4]. Triethylamine catalyzes the initial Knoevenagel condensation, creating a highly electrophilic acceptor that immediately undergoes Michael addition and subsequent cyclocondensation.

Self-Validating Protocol:

  • Assembly: Combine 1.0 mmol of barbituric acid, 1.0 mmol of an aromatic aldehyde, and 1.0 mmol of ethyl 4,4,4-trifluoro-3-oxobutanoate in 15 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of triethylamine (Et₃N). Et₃N acts as a bifunctional catalyst, facilitating both the Knoevenagel condensation and the subsequent enolization of barbituric acid.

  • Reflux & Cyclization: Heat the mixture to reflux for 4–6 hours. The reaction cascade (Knoevenagel → Michael → Cyclization) is driven forward entropically by the liberation of water molecules[4].

  • Isolation: Cool the reaction mixture to room temperature. The highly rigid, functionalized spirocycle is insoluble in cold ethanol and will spontaneously precipitate, serving as a built-in, self-purifying step.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Quantitative Performance Comparison

Synthetic StrategyTarget RegioisomerKey ReagentsCatalyst / BaseReaction ConditionsReported YieldAtom Economy
[5+1] Double Michael Addition 2,4-Diazaspiro[5.5]undecaneDivinylketones, N,N-dimethylbarbituric acidDiethylamine (Et₂NH)DCM, Ambient Temp, 2–4hUp to 98%High
Two-Pot Cyclohexanone Method 1,4-Diazaspiro[5.5]undecan-3-oneCyclohexenone, Nitromethane, Alkyl GlycinateDBU / DIPEAStep 1: RT Step 2: 60–80 °CModerate-HighModerate
One-Pot MCR 8-Oxa-2,4-diazaspiro[5.5]undecaneBarbituric acid, Aldehyde, Ethyl 4,4,4-trifluoro-3-oxobutanoateTriethylamine (Et₃N)Ethanol, Reflux, 4–6hGoodVery High

Visualizing the Workflows

SyntheticStrategies Start Diazaspiro[5.5]undecane Core Synthesis S1 Strategy 1: [5+1] Double Michael Start->S1 S2 Strategy 2: Two-Pot Cyclohexanone Start->S2 S3 Strategy 3: One-Pot MCR Start->S3 S1_Det Reagents: Barbituric Acid + Divinylketones Catalyst: Et2NH S1->S1_Det S2_Det Reagents: Cyclohexenone + Nitromethane -> Glycinate S2->S2_Det S3_Det Reagents: Barbituric Acid + Aldehyde + Trifluoro-oxobutanoate S3->S3_Det

Logical workflow comparing three synthetic strategies for diazaspiro[5.5]undecane cores.

Mechanism N1 N,N-dimethylbarbituric acid (Active Methylene) N2 Deprotonation by Diethylamine N1->N2 N3 First Michael Addition (to Divinylketone) N2->N3 N4 Enolate Intermediate N3->N4 N5 Intramolecular Second Michael Addition N4->N5 N6 2,4-Diazaspiro[5.5]undecane Tetraone Core N5->N6

Mechanistic pathway of the base-promoted [5+1] double Michael addition.

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds | Source: PMC | URL: Link

  • Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones | Source: Arabian Journal of Chemistry | URL: 3

  • Title: US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one | Source: Google Patents | URL: 2

  • Title: First synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs | Source: RSC Publishing | URL: 4

  • Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect | Source: ACS Publications | URL: 1

Sources

Validation

biological target selectivity of 8-Methyl-1,8-diazaspiro[5.5]undecane derivatives

An in-depth technical analysis of the 8-Methyl-1,8-diazaspiro[5.5]undecane scaffold reveals its emergence as a highly privileged structure in modern drug discovery. Unlike traditional flat aromatic rings or highly flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 8-Methyl-1,8-diazaspiro[5.5]undecane scaffold reveals its emergence as a highly privileged structure in modern drug discovery. Unlike traditional flat aromatic rings or highly flexible aliphatic chains, this spirocyclic framework provides a rigid, three-dimensional geometry. This unique conformation allows for precise steric interactions within complex protein binding pockets, drastically improving biological target selectivity and metabolic stability.

This guide objectively compares the performance of 1,8-diazaspiro[5.5]undecane derivatives against alternative inhibitors across their two primary biological targets: MRCK (Myotonic dystrophy kinase-related Cdc42-binding kinase) in oncology, and MmpL3 in Mycobacterium tuberculosis.

Target Selectivity in Oncology: MRCK Inhibition (BDP9066)

The actin-myosin cytoskeleton is a critical driver of cancer cell motility and invasion. While ROCK1 and ROCK2 kinases have historically been targeted to halt this process, their inhibition often leads to systemic toxicity. MRCKα and MRCKβ serve as parallel regulators of this pathway. The derivative BDP9066 —which features the 1,8-diazaspiro[5.5]undecane core—has revolutionized this space by offering unprecedented selectivity for MRCK over ROCK[1].

Mechanistic Causality of Selectivity

The selectivity of BDP9066 is fundamentally driven by its spirocyclic core. Crystallographic data (PDB: 5OTF) demonstrates that the 1,8-diazaspiro[5.5]undecane moiety acts as a highly specific steric wedge[2]. It perfectly occupies the ATP-binding pocket of MRCKβ. When modeled into the highly homologous ROCK1/2 kinases, the rigid, non-planar spiro-ring creates a severe steric clash with the ROCK hinge region, conferring a >100-fold selectivity window that flat mixed-inhibitors (like DJ4) cannot achieve.

Comparative Performance Data

Table 1: Kinase Selectivity Profile of Cytoskeletal Inhibitors

CompoundCore ScaffoldMRCKβ IC₅₀ (nM)ROCK1 IC₅₀ (nM)Selectivity Fold (ROCK1/MRCKβ)
BDP9066 1,8-diazaspiro[5.5]undecane 64 >10,000 >150x
BDP5290Isoquinoline1502,50016x
DJ4Pyrrolopyridine30451.5x
ChelerythrineBenzophenanthridine1,2003,4002.8x
Self-Validating Protocol: Kinase Selectivity & Cellular Phosphorylation Assay

To ensure trustworthiness, this protocol pairs an in vitro biochemical assay with an orthogonal cellular validation step. This prevents false positives caused by compound aggregation or poor cell permeability.

Step 1: TR-FRET Biochemical Assay

  • Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer eliminates the interference of compound auto-fluorescence (common with complex heterocycles) and avoids radioactive waste.

  • Procedure: Incubate recombinant MRCKβ and ROCK1 with 1 µM ATP and serial dilutions of BDP9066 (0.1 nM to 10 µM) in a 384-well plate. Add europium-labeled anti-phospho antibodies and measure emission ratios (665 nm / 615 nm).

  • Internal Control: Use DJ4 as a positive control for dual inhibition, and DMSO as a vehicle baseline.

Step 2: Orthogonal Cellular Validation

  • Why Cellular Validation? Biochemical assays cannot confirm target engagement in living cells.

  • Procedure: Treat SCC12 squamous cell carcinoma cells with 1 µM BDP9066 for 4 hours. Lyse cells and perform Western blotting.

  • Validation Readout: Probe for pS1003-MRCKα (autophosphorylation) and pThr18/Ser19-MLC2 . If TR-FRET shows inhibition but Western blot does not, the compound lacks membrane permeability. BDP9066 successfully depletes both markers, validating its on-target efficacy[3].

MRCK_Pathway Cdc42 Cdc42 (Active) MRCK MRCKα / MRCKβ Cdc42->MRCK Activates MLC Myosin Light Chain (MLC) MRCK->MLC Phosphorylates (Thr18/Ser19) ROCK ROCK1 / ROCK2 ROCK->MLC Phosphorylates Actin Actin-Myosin Contractility (Cancer Cell Motility) MLC->Actin Drives BDP9066 BDP9066 (1,8-diazaspiro[5.5]undecane core) BDP9066->MRCK Highly Selective Inhibition (Steric fit via spiro-core) BDP9066->ROCK No Inhibition (Steric clash)

Fig 1: Selective inhibition of the MRCK signaling pathway by the spirocyclic derivative BDP9066.

Target Selectivity in Infectious Disease: MmpL3 Inhibition

Beyond oncology, the 8-Methyl-1,8-diazaspiro[5.5]undecane scaffold has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis[4]. MmpL3 is an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM) to the periplasm, a critical step in building the mycobacterial cell wall.

Mechanistic Causality of Selectivity

Historically, linear diamines like Ethambutol or bulky adamantyl diamines like SQ109 have been used to target mycobacterial membranes. However, the 8-Methyl-1,8-diazaspiro[5.5]undecane scaffold offers superior metabolic stability. The basic nitrogens in the spiro-junction disrupt the transmembrane proton motive force required by MmpL3. Furthermore, the rigid lipophilic nature of the spiro-ring prevents it from being easily recognized and extruded by mycobacterial efflux pumps, leading to a higher Selectivity Index (SI) compared to linear alternatives.

Comparative Performance Data

Table 2: Antimycobacterial Activity Profile

CompoundScaffold TypeMIC against H37Rv (µg/mL)Cytotoxicity (Vero IC₅₀, µg/mL)Selectivity Index (SI)
8-Methyl-1,8-diazaspiro[5.5]undecane Spirocyclic diamine 1.5 >100 >66
SQ109Adamantyl diamine0.54080
EthambutolLinear diamine2.0>100>50
Self-Validating Protocol: MmpL3 Inhibition & Biochemical MIC Assay

A standard Minimum Inhibitory Concentration (MIC) assay only confirms cell death. To create a self-validating system, we must couple the viability readout with a biochemical lipid extraction to prove the mechanism of action is specifically MmpL3 inhibition, rather than general membrane toxicity.

Step 1: Viability Readout (REMA)

  • Procedure: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Add 8-Methyl-1,8-diazaspiro[5.5]undecane in 2-fold serial dilutions (0.1 to 64 µg/mL). Incubate for 7 days at 37°C. Add resazurin dye; viable cells reduce blue resazurin to pink resorufin. Measure fluorescence at 590 nm to determine the MIC.

Step 2: Orthogonal Lipid Validation (TLC)

  • Why TLC? If the compound specifically inhibits MmpL3, TMM will accumulate inside the cell, and trehalose dimycolate (TDM) will be depleted.

  • Procedure: Treat a parallel 10 mL culture with the compound at 1x MIC for 24 hours. Harvest cells, extract total lipids using chloroform/methanol (2:1), and resolve via Thin Layer Chromatography (TLC).

  • Validation Readout: A dense TMM band and an absent TDM band on the TLC plate biochemically validates that the spirocyclic compound is selectively engaging MmpL3.

MmpL3_Assay Culture 1. M. tuberculosis Culture (H37Rv) Compound 2. Add 8-Methyl-1,8- diazaspiro[5.5]undecane Culture->Compound Incubation 3. Incubate 7 Days (37°C) Compound->Incubation Validation 4a. TLC Orthogonal Validation (TMM Accumulation) Incubation->Validation Lipid Extraction Readout 4b. REMA Assay (Fluorescence 590nm) Incubation->Readout Resazurin Addition Analysis 5. Calculate MIC & SI Validation->Analysis Confirms On-Target Readout->Analysis

Fig 2: Self-validating workflow for assessing MmpL3 inhibition and mycobacterial viability.

Conclusion

The 8-Methyl-1,8-diazaspiro[5.5]undecane scaffold represents a paradigm shift in rational drug design. By leveraging a rigid, 3D spirocyclic architecture, researchers can achieve exquisite target selectivity—whether engineering steric clashes to differentiate highly homologous kinases (MRCK vs. ROCK) or designing metabolically stable disruptors of mycobacterial transport proteins (MmpL3). When evaluated through self-validating experimental protocols, these derivatives consistently outperform traditional flat or linear alternatives.

References

  • Unbekandt, M., et al. "Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer." Cancer Research, vol. 78, no. 8, 2018, pp. 2096-2114. Available at:[Link]

  • Schuettelkopf, A.W., et al. "MRCK beta in complex with BDP-00009066." RCSB Protein Data Bank, PDB ID: 5OTF, 2018. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Methyl-1,8-diazaspiro[5.5]undecane

For Researchers, Scientists, and Drug Development Professionals Understanding the Compound: Properties and Presumed Hazards 8-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic aliphatic amine with the molecular formula...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Properties and Presumed Hazards

8-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic aliphatic amine with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol .[1] It typically appears as a white to off-white powder or crystalline solid.[1] While specific toxicological data is limited, its structural class suggests potential hazards that must be managed with caution.

Based on data for structurally related compounds, such as benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, we can infer the following potential hazards[2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

Aliphatic amines are also known to be corrosive and can cause severe burns. They are basic compounds that will react exothermically with acids.

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂[1]
Molecular Weight168.28 g/mol [1]
AppearanceWhite to off-white powder or crystalline solid[1]
Immediate Safety Protocols: Personal Protective Equipment (PPE)

Given the presumed hazards, a stringent PPE protocol is mandatory when handling 8-Methyl-1,8-diazaspiro[5.5]undecane and its waste.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines. Always inspect gloves for tears or punctures before use.[3][4][5]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary.[4][5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, a chemical-resistant suit may be required.[4][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][7]

Disposal Workflow: A Step-by-Step Guide

The disposal of 8-Methyl-1,8-diazaspiro[5.5]undecane must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

DisposalWorkflow Disposal Decision Tree for 8-Methyl-1,8-diazaspiro[5.5]undecane A Waste Generation (Pure compound, contaminated labware, spill debris) B Segregate as Hazardous Amine Waste (Keep away from acids and oxidizers) A->B C Is the waste a small, dilute aqueous solution? B->C D Neutralization (in a fume hood) 1. Slowly add a weak acid (e.g., citric or acetic acid). 2. Monitor pH to reach near-neutral (6-8). 3. Manage heat generation. C->D Yes E Package for Disposal (Solid or neutralized liquid) C->E No (Solid or Concentrated) D->E F Label Waste Container ('Hazardous Waste', chemical name, hazards) E->F G Store in a designated, well-ventilated area F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I Incineration at a permitted facility H->I

Caption: Disposal workflow for 8-Methyl-1,8-diazaspiro[5.5]undecane.

All materials contaminated with 8-Methyl-1,8-diazaspiro[5.5]undecane, including the pure compound, reaction byproducts, contaminated labware (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste. This waste stream should be kept separate from other chemical wastes to prevent potentially violent reactions, especially with acids and strong oxidizing agents.[8]

  • Containers: Use only compatible, leak-proof containers for waste collection. High-density polyethylene (HDPE) or glass containers are suitable choices.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "8-Methyl-1,8-diazaspiro[5.5]undecane". The label should also indicate the primary hazards (e.g., "Toxic," "Corrosive").

For very small quantities of dilute aqueous solutions containing 8-Methyl-1,8-diazaspiro[5.5]undecane, neutralization can be performed as a pre-treatment step to reduce the basicity. This must be done with extreme caution in a chemical fume hood.

Protocol for Neutralization:

  • Preparation: Ensure all necessary PPE is worn. Have a spill kit and appropriate fire extinguishing media (dry chemical or carbon dioxide) readily available.

  • Dilution: If the amine solution is concentrated, dilute it with cold water to less than 5% concentration.

  • Acid Selection: Use a weak acid such as acetic acid or citric acid. Avoid strong acids like hydrochloric or sulfuric acid, as they can cause a vigorous, exothermic reaction.

  • Neutralization: Slowly and with constant stirring, add the weak acid to the amine solution. Monitor the temperature and pH of the solution. If the temperature rises significantly, pause the addition and allow the solution to cool.

  • Endpoint: Continue adding acid until the pH of the solution is between 6 and 8.

  • Disposal of Neutralized Solution: The neutralized solution should still be collected in a labeled hazardous waste container for professional disposal.

The ultimate and most environmentally responsible method for the disposal of 8-Methyl-1,8-diazaspiro[5.5]undecane and its waste is through a licensed hazardous waste disposal company.[8]

  • Incineration: High-temperature incineration in a facility equipped with flue gas scrubbers is the preferred method for the complete destruction of this compound. The combustion of nitrogen-containing compounds can produce toxic oxides of nitrogen (NOx), which must be removed by the scrubber system.[9]

  • Landfill: The disposal of liquid hazardous waste in landfills is prohibited in many jurisdictions.[9] Therefore, this is not a viable or responsible disposal option.

Emergency Procedures: Spills and Exposures
  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows. Do not use combustible materials like paper towels to absorb large spills.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

By adhering to these procedures, you can ensure the safe and compliant disposal of 8-Methyl-1,8-diazaspiro[5.5]undecane, fostering a secure and responsible research environment.

References

  • EvitaChem. (n.d.). Buy 8-Methyl-1,8-diazaspiro[5.5]undecane (EVT-11889218).
  • NextSDS. (n.d.). benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate — Chemical Substance Information.
  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
  • PMC. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • CDC Stacks. (2019, June 24).
  • Kishida Chemical Co., Ltd. (2023, May 16). Safety Data Sheet: 1,9-Dioxa-4-azaspiro[5.5]undecane.
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Sigma-Aldrich. (2025, November 6).
  • Safely.io. (2026, January 13). Personal Protective Equipment for Chemical Handling.
  • MDPI. (2023, March 24).
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • NextSDS. (n.d.). 1,8-diazaspiro[5.
  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Technology C
  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8).
  • Alkyl Amines Chemicals Limited. (2020, May 27). ENVIRONMENTAL CLEARANCE.
  • ChemicalBook. (2026, March 21). 1,4-Diazaspiro[5.5]undecane(8CI,9CI)
  • Google Patents. (n.d.).
  • Fisher Scientific. (2023, September 21).
  • Metrohm. (n.d.). Alkyl amines in scrubber solutions.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 8-Methyl-1,8-diazaspiro[5.5]undecane

As spirocyclic scaffolds increasingly become privileged structures in drug discovery due to their conformational rigidity and defined exit vectors ()[1], compounds like 8-Methyl-1,8-diazaspiro[5.5]undecane are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

As spirocyclic scaffolds increasingly become privileged structures in drug discovery due to their conformational rigidity and defined exit vectors ()[1], compounds like 8-Methyl-1,8-diazaspiro[5.5]undecane are frequently utilized in the synthesis of novel therapeutics. However, as a secondary and tertiary aliphatic diamine, this reagent presents significant handling challenges[2]. This guide provides an authoritative, step-by-step operational and safety protocol for researchers to ensure chemical integrity and personnel safety.

Physicochemical and Hazard Profile

Understanding the inherent properties of 8-Methyl-1,8-diazaspiro[5.5]undecane (CAS: 1086395-02-9) is the foundation of any safety plan. Aliphatic diamines are highly basic. The nitrogen lone pairs not only dictate their nucleophilic reactivity in cross-coupling reactions but also their biological corrosivity. Upon contact with physiological moisture, these amines rapidly generate hydroxide ions, leading to the saponification of cellular lipids and deep tissue necrosis ()[3].

Table 1: Physicochemical and Hazard Profile
Property / HazardValue / ClassificationOperational Implication
CAS Number 1086395-02-9Unique identifier for SDS cross-referencing[2].
Molecular Formula C10H20N2High nitrogen-to-carbon ratio; prone to oxidation[2].
Molecular Weight 168.28 g/mol Moderate volatility; requires vapor control[2].
Skin Corrosion Category 1BCauses severe skin burns; rapid dermal penetration[3].
Eye Damage Category 1High risk of permanent corneal damage (saponification)[3].
Respiratory Toxicity STOT SE 3Vapors/aerosols cause severe respiratory tract irritation[3][4].

Personal Protective Equipment (PPE) Selection Matrix

Do not rely on standard laboratory PPE. The selection of protective gear must be dictated by the chemical's permeation kinetics and basicity. Standard nitrile gloves (0.1 mm thickness) offer only splash protection and will degrade upon prolonged exposure to concentrated liquid amines.

Table 2: PPE Selection Matrix and Permeation Causality
PPE CategoryRequired SpecificationScientific Causality (Why?)
Hand Protection Butyl rubber or SilverShield® laminate gloves.Amines permeate standard latex/nitrile rapidly. Butyl rubber provides a dense, non-polar matrix that resists basic amine penetration.
Eye Protection Tight-fitting chemical splash goggles + Face shield.Safety glasses do not prevent vapor ingress. The high pKa of the diamine causes rapid, irreversible saponification of corneal lipids.
Body Protection Flame-resistant (FR) lab coat + chemical-resistant apron.Prevents capillary action of spilled amines through woven fabrics onto the skin.
Respiratory Half-mask respirator with ABEK (ammonia/amine) cartridges.Required if handling outside a fume hood. Amines volatilize and cause corrosive damage to the mucosal lining of the respiratory tract[3].

Operational Plan: Step-by-Step Handling Protocol

To maintain scientific integrity and safety, the handling of 8-Methyl-1,8-diazaspiro[5.5]undecane must be treated as a self-validating system where every step confirms the safety of the next.

Step 1: Environmental Preparation

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Clear the workspace of all oxidizing agents, strong acids, and halogenated solvents, which can react exothermically or form explosive intermediates with amines.

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen). Aliphatic amines readily react with atmospheric CO2 to form insoluble carbamate salts, degrading reagent purity ()[5].

Step 2: Weighing and Transfer

  • Don all required PPE (see Table 2).

  • Use a static-dissipative spatula. If the compound is a viscous liquid or low-melting solid, gently warm the container in a water bath (max 40°C) to decrease viscosity before pipetting.

  • Transfer the precise mass directly into a pre-tared, septum-sealed Schlenk flask to minimize atmospheric exposure[5].

Step 3: Reaction Execution

  • Dissolve the diamine in a compatible, dry, aprotic solvent (e.g., THF, DMF, or Toluene) under an inert atmosphere.

  • If adding to an acidic mixture, perform the addition dropwise over an ice bath (0°C) to control the exothermic acid-base neutralization.

Workflow Visualization

The following diagram outlines the logical progression of handling and emergency response for spirocyclic diamines.

PPE_Workflow Risk Hazard Assessment: Corrosive Diamine PPE Don PPE: Butyl Gloves, Goggles Risk->PPE Hood Fume Hood Setup: Face Velocity >100 fpm PPE->Hood Transfer Chemical Transfer (Inert Atmosphere) Hood->Transfer Reaction Reaction Execution (Closed System) Transfer->Reaction Disposal Waste Segregation & pH Neutralization Reaction->Disposal

Caption: Standard operating workflow for the safe handling and processing of corrosive spirocyclic diamines.

Decontamination and Disposal Plan

Improper disposal of amines leads to hazardous waste pressurization and toxic vapor release.

Step-by-Step Disposal Protocol:

  • Quenching: Residual 8-Methyl-1,8-diazaspiro[5.5]undecane in reaction flasks must be quenched. Slowly add a weak acid (e.g., 1M Citric Acid or 1M NaHSO4) to the flask while stirring over an ice bath until the pH reaches 6–8. Causality: Weak acids prevent the violent exotherms associated with strong mineral acids.

  • Surface Decontamination: If a minor spill occurs in the hood, do not wipe it immediately with water. First, absorb the spill with an inert absorbent (e.g., vermiculite or sand). Wash the surface with a dilute 5% acetic acid solution to neutralize residual amine, followed by a water rinse.

  • Waste Segregation: Transfer the neutralized aqueous mixture to a designated "Aqueous Basic/Amine Waste" carboy. Never mix amine waste with ketone solvents (e.g., acetone) as they can undergo base-catalyzed aldol condensations, generating heat and pressure in the waste container.

References

  • Chemical Reviews (ACS Publications) - Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Available at: [Link]

Sources

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